Leuprolide acetate
Description
Properties
Key on ui mechanism of action |
Like naturally occurring luteinizing hormone-releasing hormone, initial or intermittent administration of leuprolide stimulates release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary. Luteinizing hormone and follicle-stimulating hormone release from the anterior pituitary transiently increases testosterone concentration in males. However, continuous administration of leuprolide in the treatment of prostatic carcinoma suppresses secretion of gonadotropin-releasing hormone, with a resultant fall in testosterone concentrations and a "medical castration". Initial stimulation of gonadotropins form the anterior pituitary is followed by prolonged suppression. Gonadotropin release from the anterior pituitary transiently increases estrone and estradiol concentrations in females. However, continuous administration of leuprolide in the treatment of endometriosis produces a fall in estrogens to postmenopausal levels. As a consequence of suppression of ovarian function, both normal and ectopic endometrial tissues become inactive and atrophic. As a result, amenorrhea occurs. |
|---|---|
CAS No. |
74381-53-6 |
Molecular Formula |
C61H88N16O14 |
Molecular Weight |
1269.4 g/mol |
IUPAC Name |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[5-(diaminomethylideneamino)-1-[(2R)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40?,41?,42-,43+,44-,45+,46+,47+,48-;/m1./s1 |
InChI Key |
RGLRXNKKBLIBQS-LSTPZILBSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Isomeric SMILES |
CCNC(=O)[C@H]1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |
Appearance |
Solid powder |
Key on ui application |
As a LH-RH (GnRH) analog, leuprolide may be used in the treatment of hormone-responsive cancers such as prostate cancer or breast cancer, estrogen-dependent conditions (such as endometriosis or uterine fibroids), to treat precocious puberty, and to control ovarian stimulation in In Vitro Fertilization (IVF). |
boiling_point |
1720.5ºC at 760 mmHg |
Color/Form |
Fluffy solid |
melting_point |
150-155ºC |
Other CAS No. |
74381-53-6 53714-56-0 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
53714-56-0 (Parent) |
sequence |
Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
source |
Synthetic |
Synonyms |
A 43818 A-43818 A43818 Acetate, Leuprolide Enantone Leuprolide Leuprolide Acetate Leuprolide Monoacetate Leuprolide, (DL-Leu)-Isomer Leuprolide, (L-Leu)-Isomer Leuprorelin Lupron Monoacetate, Leuprolide TAP 144 TAP-144 TAP144 |
Origin of Product |
United States |
Foundational & Exploratory
leuprolide acetate mechanism of action in prostate cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Leuprolide Acetate (B1210297) in Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
Leuprolide acetate is a synthetic gonadotropin-releasing hormone (GnRH) agonist, a cornerstone in the management of advanced prostate cancer. Its therapeutic efficacy stems from a dual mechanism of action. Systemically, continuous administration of this compound leads to the downregulation of pituitary GnRH receptors, profoundly suppressing the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, ablates testicular androgen production, reducing serum testosterone (B1683101) to castrate levels and thereby depriving androgen-dependent prostate cancer cells of their primary growth stimulus. Increasingly, evidence also elucidates a direct, antiproliferative and pro-apoptotic effect on prostate cancer cells, mediated by GnRH receptors expressed on the tumor cells themselves. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visualizations of the key signaling pathways.
Introduction: Androgen Dependence in Prostate Cancer
Prostate cancer is a leading malignancy in men, and its growth and progression are often driven by androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (B1667394) (DHT).[1] These hormones bind to the androgen receptor (AR), a nuclear transcription factor. Upon activation, the AR translocates to the nucleus and modulates the expression of genes involved in cell proliferation, survival, and differentiation. Consequently, androgen deprivation therapy (ADT) has been the foundational treatment for advanced and metastatic prostate cancer for decades.[2][3][4] ADT can be achieved surgically through bilateral orchiectomy or medically using GnRH analogues like this compound.[1][5]
Core Mechanism of Action
This compound functions through two primary mechanisms: an indirect systemic effect on the Hypothalamic-Pituitary-Gonadal (HPG) axis and a direct effect on prostate cancer cells.
Systemic (Indirect) Mechanism: HPG Axis Modulation
The primary and most well-understood mechanism of this compound is the profound suppression of testicular steroidogenesis.[6] As a GnRH agonist, its action on the anterior pituitary's GnRH receptors is biphasic.[7][8]
-
Initial Agonist Action (Transient Flare): Upon initial administration, leuprolide binds to pituitary GnRH receptors, mimicking the natural pulsatile release of GnRH. This leads to an initial stimulation of LH and FSH secretion, resulting in a transient surge in serum testosterone and DHT levels.[2][7][9] This "flare phenomenon" typically occurs within the first week of treatment.[9][10]
-
Receptor Downregulation and Desensitization: Continuous, non-pulsatile stimulation of the GnRH receptors by leuprolide leads to their internalization and desensitization.[6][7][11][12] This process, known as receptor downregulation, renders the pituitary gonadotroph cells refractory to further GnRH stimulation. The consequence is a significant and sustained decrease in LH and FSH secretion.[7][9][10]
-
Testosterone Suppression: With the dramatic reduction in circulating LH, the Leydig cells in the testes lose their primary stimulus for testosterone production. This results in a decline of serum testosterone to castrate levels (typically defined as < 50 ng/dL, with modern assays achieving < 20 ng/dL) within two to four weeks of initiating therapy.[5][6][9][10] This medical castration is the therapeutic goal of leuprolide treatment in prostate cancer.[13]
Figure 1: Systemic Mechanism of this compound.
Direct Mechanism: Effects on Prostate Cancer Cells
Beyond its systemic hormonal effects, this compound can exert direct actions on prostate cancer cells. This is predicated on the expression of functional GnRH receptors on the surface of both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU-145) prostate cancer cells.[11][12][14][15][16]
Binding of leuprolide to these extrapituitary GnRH receptors initiates an intracellular signaling cascade that is distinct from the pathway in pituitary cells. In prostate cancer cells, the GnRH receptor is often coupled to a Gαi protein.[14][17]
-
Activation of Gαi and Inhibition of Adenylyl Cyclase: Ligand binding activates the Gαi subunit, which in turn inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[14]
-
Antiproliferative Effects: The reduction in cAMP and subsequent downstream signaling can interfere with mitogenic pathways. Studies have shown that leuprolide can counteract the stimulatory effects of growth factors like epidermal growth factor (EGF) by reducing the expression and activation of the EGF receptor (EGF-R) and its downstream effectors, such as ERK1/2.[14][18]
-
Pro-apoptotic Effects: Activation of the Gαi/cAMP pathway has been linked to the induction of apoptosis in prostate cancer cells.[14][17] This provides a mechanism for leuprolide to inhibit tumor growth even in a castrate environment, which is particularly relevant for castration-resistant prostate cancer (CRPC).
Figure 2: Direct Signaling of Leuprolide in Prostate Cancer Cells.
Quantitative Efficacy Data
Clinical studies have consistently demonstrated the robust efficacy of various this compound depot formulations in achieving and maintaining testosterone suppression.
Table 1: Serum Testosterone Suppression with this compound Depot Formulations
| Study / Formulation | Baseline Mean Testosterone (ng/dL) | Mean Testosterone at Week 4 (ng/dL) | % Patients Achieving Castration (<50 ng/dL) by Week 4 | Mean Testosterone at Study End | Reference |
|---|---|---|---|---|---|
| 7.5 mg (1-Month) | Not Specified | < Castrate Levels | 94% | < Castrate Levels | [9] |
| 22.5 mg (3-Month) | Not Specified | < Castrate Levels | 99.4% | 13.8 ng/dL (Day 168) | [19][20] |
| 45 mg (6-Month) | 434.6 | 15.9 | 93.4% (maintained through Wk 48) | ≤ 11 ng/dL (at end of each cycle) |[10][21] |
Table 2: Impact of this compound (45 mg, 6-Month Depot) on Hormones and PSA
| Parameter | Baseline (Mean) | Week 2 (Mean) | Week 4 (Mean) | Week 24 (Mean) | Week 48 (Mean) | Reference |
|---|---|---|---|---|---|---|
| Testosterone (ng/dL) | 434.6 | 506.6 | 15.9 | 10.1 | 11.0 | [10] |
| LH (mIU/mL) | 9.0 | 25.1 | 0.2 | < 0.1 | < 0.1 | [10] |
| PSA (ng/mL) | 17.7 | Not Reported | Not Reported | 2.1 | 1.8 |[10] |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Protocol: Western Blot for GnRH Receptor Expression
This protocol is used to detect and quantify the presence of GnRH receptor protein in prostate cancer cell lines (e.g., LNCaP, PC-3).[11][12]
-
Cell Culture and Treatment: Culture LNCaP or PC-3 cells to 70-80% confluency. Treat cells with this compound (e.g., 10⁻⁶ M) or vehicle control for desired time points (e.g., 4, 6, 12 days).
-
Protein Extraction: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for the GnRH receptor (e.g., monoclonal antibody A9E4) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the resulting signal. Use a loading control (e.g., β-actin or GAPDH) for normalization.
Protocol: RT-PCR for PSA Gene Expression
This method quantifies changes in the mRNA levels of Prostate-Specific Antigen (PSA), an androgen-regulated gene, in response to treatment.[18]
-
Cell Culture and Treatment: Culture LNCaP cells and treat with dihydrotestosterone (DHT) with or without this compound.
-
RNA Extraction: Isolate total RNA from cells using a TRIzol-based method or a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Polymerase Chain Reaction (PCR):
-
Prepare a PCR master mix containing cDNA template, forward and reverse primers specific for the PSA gene, Taq polymerase, dNTPs, and PCR buffer.
-
Perform PCR amplification using a thermal cycler. An internal control gene (e.g., GAPDH) should be amplified in parallel.
-
-
Analysis: Analyze PCR products by agarose (B213101) gel electrophoresis. For quantitative analysis (qPCR), use a SYBR Green or TaqMan-based assay and determine the relative expression levels using the ΔΔCt method.
Figure 3: Workflow for Cell Proliferation Assay.
Protocol: Apoptosis Assessment by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Treat with this compound or a known apoptosis inducer (positive control) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
Conclusion and Future Directions
The mechanism of action of this compound in prostate cancer is multifaceted, combining a dominant systemic effect of androgen deprivation with a direct, local effect on tumor cells. While the suppression of the HPG axis is the primary driver of its efficacy in hormone-sensitive disease, the direct antiproliferative and pro-apoptotic actions via tumor-expressed GnRH receptors offer a therapeutic rationale for its use in advanced and potentially castration-resistant settings.
Future research should continue to explore the downstream effectors of the direct GnRH receptor signaling pathway in prostate cancer cells. A deeper understanding of this Gαi-mediated cascade could unveil novel therapeutic targets to enhance the efficacy of GnRH agonists or to overcome resistance. Furthermore, leveraging the presence of GnRH receptors on tumor cells for targeted drug delivery, using GnRH-based bioconjugates to deliver cytotoxic agents directly to the cancer, represents a promising and actively investigated therapeutic strategy.[17]
References
- 1. Lupron (this compound) for prostate cancer: What to expect [medicalnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Novel insights in cell cycle dysregulation during prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Leuprorelin depot injection: patient considerations in the management of prostatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Efficacy and safety of this compound 6-month depot for suppression of testosterone in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 13. drugs.com [drugs.com]
- 14. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gonadotropin-releasing hormone receptor expression in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expression of gonadotropin-releasing hormone (GnRH) and GnRH receptor mRNA in prostate cancer cells and effect of GnRH on the proliferation of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. kinampark.com [kinampark.com]
- 20. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Deep Dive into the GnRH Receptor Binding Affinity of Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of leuprolide acetate (B1210297) to its target, the Gonadotropin-Releasing Hormone (GnRH) receptor. Leuprolide acetate is a synthetic GnRH agonist widely used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty. Its therapeutic efficacy is intrinsically linked to its high affinity for the GnRH receptor, leading to a biphasic physiological response: an initial stimulation followed by a profound and sustained downregulation of the pituitary-gonadal axis.
This document details the quantitative binding parameters of this compound, outlines the experimental methodologies used to determine these values, and illustrates the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the GnRH receptor has been characterized by various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and the inhibition constant (Ki). These values are crucial for understanding the potency and pharmacological profile of the drug. A D-amino acid substitution at position 6 in leuprolide, replacing the glycine (B1666218) in native GnRH, significantly enhances its receptor binding affinity.[1]
| Parameter | Value | Method | Cell Line/System | Reference |
| IC50 | 0.64 nM | Competitive Radioligand Binding Assay | HEK 293 cells stably expressing human GnRHR I | [2] |
| Kd | 0.3 ng/mL | Semi-mechanistic Pharmacokinetic/Pharmacodynamic Model | Prostate Cancer Patients | [3] |
Note: The Kd value was derived from a population model and represents an in vivo estimate, while the IC50 value was determined from a direct in vitro binding assay.
GnRH Receptor Signaling Pathway
Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 class of G proteins.[4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] These signaling events ultimately lead to the synthesis and secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5] Continuous stimulation by this compound, however, leads to receptor desensitization and downregulation, resulting in the suppression of gonadotropin release.[3]
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity of this compound to the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the receptor.
1. Materials and Reagents:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., HEK 293 cells stably expressing the human GnRH receptor).[2]
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., 125I-Tyr5, D-Leu6, Arg7, Trp9-GnRH or 125I-[His5,D-Tyr6]GnRH).
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
2. Experimental Workflow:
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
3. Detailed Procedure:
-
Membrane Preparation: Cells expressing the GnRH receptor are harvested and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of an unlabeled GnRH agonist).
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the dried filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is generated, from which the IC50 value is determined using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the GnRH receptor.
-
Logical Relationship of this compound's Mechanism of Action
The high binding affinity of this compound for the GnRH receptor is the initiating event in a cascade that leads to its therapeutic effects. The following diagram illustrates the logical progression from receptor binding to the ultimate physiological outcome.
This comprehensive overview of the GnRH receptor binding affinity of this compound provides a foundational understanding for researchers and professionals in the field of drug development. The high-affinity interaction is the cornerstone of its mechanism of action, leading to the desired therapeutic outcomes in various hormone-dependent conditions.
References
- 1. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Downstream Signaling Pathways of Leuprolide Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions, including prostate cancer, endometriosis, and central precocious puberty. Its therapeutic efficacy hinges on its ability to initially stimulate and subsequently downregulate the pituitary-gonadal axis. This guide provides a comprehensive technical overview of the core downstream signaling pathways initiated by leuprolide acetate upon its interaction with the GnRH receptor (GnRH-R). We delve into the canonical G-protein coupled signaling cascade, the modulation of mitogen-activated protein kinase (MAPK) pathways, and the emerging understanding of β-arrestin-independent mechanisms. This document is intended to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual pathway diagrams to facilitate further research and drug development in this domain.
Introduction
This compound is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone.[1] Its primary mechanism of action involves its biphasic effect on the GnRH receptors in the anterior pituitary gland.[2] An initial agonistic action leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect".[3] However, continuous administration of this compound results in the desensitization and downregulation of GnRH receptors, leading to a profound suppression of gonadotropin release and a subsequent decrease in gonadal steroidogenesis.[2] Beyond its well-established effects on the pituitary, GnRH receptors are also expressed in various peripheral tissues, including prostate cancer cells, suggesting direct local effects of this compound.[4] This guide will elucidate the molecular signaling cascades that underpin both the pituitary and potential direct cellular effects of this compound.
The Canonical G-Protein Coupled Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of this compound, the receptor primarily couples to the Gαq/11 subunit of heterotrimeric G-proteins.[5] This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates phospholipase C-β (PLCβ).[5]
-
Generation of Second Messengers: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6]
-
Activation of Protein Kinase C (PKC): DAG, a lipid-soluble molecule, remains in the plasma membrane and, in conjunction with the elevated intracellular calcium levels, activates protein kinase C (PKC) isoforms.[7]
This initial signaling cascade is fundamental to the immediate cellular responses to this compound, including the initial surge in LH and FSH secretion from pituitary gonadotrophs.
Quantitative Data on G-Protein Mediated Signaling
While specific quantitative data for this compound-induced second messenger production is not extensively available in publicly accessible literature, the following table summarizes the expected outcomes and provides a template for data presentation.
| Parameter | Cell Type | This compound Concentration | Time Point | Expected Outcome | Reference for Methodology |
| IP3 Production | Pituitary Gonadotrophs (e.g., LβT2 cells) | 1-100 nM | 0-5 min | Transient increase | [8] |
| DAG Production | Prostate Cancer Cells (e.g., LNCaP) | 1-100 nM | 0-10 min | Sustained increase | Generic DAG Assay Kits |
| Intracellular Ca2+ | Primary Pituitary Cells | 100 nM | 0-2 min | Rapid, transient peak followed by a sustained plateau | [6] |
Signaling Pathway Diagram: G-Protein Coupled Cascade
Caption: Initial G-protein coupled signaling cascade of this compound.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The activation of PKC by this compound serves as a crucial link to downstream mitogen-activated protein kinase (MAPK) signaling cascades, particularly the extracellular signal-regulated kinase (ERK) pathway. The modulation of ERK activity by this compound appears to be cell-type specific and plays a significant role in its direct anti-proliferative effects on cancer cells.
-
PKC-Mediated ERK Activation: In gonadotropes, GnRH-induced ERK activation is largely mediated by PKC.[9] This likely involves a cascade of protein phosphorylation events, although the precise intermediates linking PKC to the Raf-MEK-ERK module in the context of this compound are not fully elucidated.
-
Cell-Type Specific Effects on ERK Phosphorylation: Studies in prostate cancer cell lines have demonstrated differential effects of this compound on ERK phosphorylation. In androgen-sensitive LNCaP cells, this compound can reduce EGF-stimulated ERK phosphorylation.[1][10] Conversely, in androgen-insensitive PC-3 cells, this compound has been observed to increase ERK activity.[1] These context-dependent effects highlight the complexity of this compound's direct actions on cancer cells.
Quantitative Data on ERK Pathway Modulation
The following table summarizes semi-quantitative data on the effects of this compound on ERK phosphorylation in prostate cancer cells.
| Cell Line | Treatment | Time Point | Effect on pERK1/2 | Reference |
| LNCaP | 10⁻¹¹ M this compound + EGF | 5 min | ~30-40% inhibition | [10] |
| LNCaP | 10⁻⁶ M this compound + EGF | 5 min | ~20% inhibition | [10] |
| PC-3 | 10⁻¹¹ M this compound + EGF | 10 min | Increase | [1] |
| PC-3 | 10⁻⁶ M this compound + EGF | 10 min | Increase | [1] |
Signaling Pathway Diagram: PKC to ERK Pathway
Caption: Link between PKC activation and the downstream MAPK/ERK cascade.
β-Arrestin Independent Signaling
A notable feature of the human GnRH receptor is the absence of a C-terminal tail, a domain that is crucial for β-arrestin binding and subsequent receptor internalization and signaling in many other GPCRs.[11] This has led to the hypothesis that the human GnRH receptor may utilize a β-arrestin-independent mechanism for some of its downstream effects.
-
Evidence for β-Arrestin-Independent Internalization: Studies comparing the human GnRH receptor with the Xenopus GnRH receptor (which possesses a C-terminal tail) have shown that the human receptor does not undergo rapid, arrestin-dependent internalization.[11]
-
Alternative Scaffolding Proteins: The activation of ERK by the human GnRH receptor may be mediated by other scaffolding proteins that are independent of β-arrestin. These scaffolding proteins could facilitate the assembly of the MAPK cascade in response to PKC activation.[12] The identity and role of these specific scaffolding proteins in this compound signaling remain an active area of research.
Logical Relationship Diagram: β-Arrestin Independent ERK Activation
Caption: Proposed β-arrestin-independent signaling of the human GnRH receptor.
Detailed Experimental Protocols
Western Blot Analysis of ERK Phosphorylation
This protocol is adapted for assessing changes in ERK1/2 phosphorylation in prostate cancer cells (e.g., LNCaP) following treatment with this compound.
Materials:
-
LNCaP cells
-
This compound solution
-
EGF solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture LNCaP cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to treatment. Treat cells with desired concentrations of this compound and/or EGF for specified time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis of ERK phosphorylation.
Fura-2 (B149405) AM Calcium Imaging
This protocol provides a general framework for measuring intracellular calcium dynamics in response to this compound stimulation.
Materials:
-
Cultured cells (e.g., primary pituitary cells or LβT2 cells) on glass coverslips
-
Fura-2 AM dye
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS)
-
This compound solution
-
Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Culture cells on glass coverslips to an appropriate density.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Add this compound to the imaging chamber.
-
Record the changes in fluorescence intensity at both excitation wavelengths over time.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio corresponds to an increase in intracellular calcium concentration.
Experimental Workflow Diagram:
Caption: Workflow for Fura-2 AM calcium imaging.
Conclusion
The downstream signaling pathways of this compound are multifaceted, involving a canonical Gq/11-mediated cascade that leads to the activation of PKC and subsequent modulation of the MAPK/ERK pathway. The unique structural characteristics of the human GnRH receptor suggest a potential for β-arrestin-independent signaling, a novel area for further investigation. This technical guide provides a foundational understanding of these pathways, supported by available data and detailed experimental protocols, to aid researchers in their exploration of GnRH agonist signaling and the development of next-generation therapeutics. Further research is warranted to obtain more precise quantitative data on the initial second messenger responses and to fully elucidate the role of alternative scaffolding proteins in this compound's mechanism of action.
References
- 1. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Intracellular free calcium in rat anterior pituitary cells monitored by fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential involvement of cAMP/PKA-, PLC/PKC- and Ca2+/calmodulin-dependent pathways in GnRH-induced prolactin secretion and gene expression in grass carp pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium-induced accumulation of inositol 1-phosphate during cholecystokinin octapeptide- and acetylcholine-stimulated phosphatidylinositol breakdown in dispersed mouse pancreas acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein kinase C promotes apoptosis in LNCaP prostate cancer cells through activation of p38 MAPK and inhibition of the Akt survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The role of scaffold proteins in MEK/ERK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Leuprolide Acetate on Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent pathologies. Its primary therapeutic effect is achieved through the profound suppression of gonadal steroidogenesis. This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental methodologies related to leuprolide acetate's impact on the synthesis of steroid hormones. It consolidates quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visually represents the core signaling pathways and workflows to support advanced research and development in this field.
Introduction
This compound is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] By acting as a super-agonist at the pituitary GnRH receptors, it paradoxically leads to a state of medical castration, effectively shutting down the production of key gonadal steroids like testosterone (B1683101) and estradiol (B170435). This potent inhibitory effect on steroidogenesis makes it an invaluable therapeutic agent for conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[3] Understanding the nuances of its biphasic mechanism and its full spectrum of effects on the steroidogenic pathways is critical for optimizing its clinical use and for the development of novel hormonal therapies.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound's primary mechanism of action is centered on its interaction with GnRH receptors on the anterior pituitary gonadotroph cells. Unlike the native pulsatile secretion of GnRH from the hypothalamus, the continuous administration of leuprolide leads to a biphasic response.
Phase 1: Initial Stimulation (Flare-Up)
Upon initial administration, leuprolide binds to GnRH receptors and mimics the action of endogenous GnRH, causing a potent release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][4][5] This surge in gonadotropins, often termed the "flare effect," transiently stimulates the gonads (testes in males, ovaries in females) to increase the synthesis and secretion of sex steroids.[1][5] In men, this results in a temporary rise in serum testosterone, while in women, serum estradiol levels increase.
Phase 2: Pituitary Desensitization and Downregulation
Continuous exposure to leuprolide leads to the desensitization and downregulation of GnRH receptors on the pituitary gland.[4] This process involves receptor internalization and a decoupling of the receptor from its intracellular signaling pathways. The pituitary gonadotrophs become refractory to further stimulation, leading to a profound and sustained suppression of LH and FSH release. The lack of gonadotropin support effectively shuts down gonadal steroidogenesis, reducing testosterone to castrate levels in men and estradiol to postmenopausal levels in women within 2 to 4 weeks of initiating therapy.[5] This hypogonadal state is the therapeutic goal of leuprolide treatment and is reversible upon discontinuation of the drug.[2]
Quantitative Effects on Gonadal Steroidogenesis
The administration of this compound results in predictable and quantifiable changes in circulating gonadotropin and steroid hormone levels.
Effects in Men (Prostate Cancer Treatment)
In men with advanced prostate cancer, androgen deprivation therapy with leuprolide is a standard of care. The initial testosterone flare is followed by profound and sustained suppression.
Table 1: Serum Testosterone and LH Response to this compound in Men with Prostate Cancer
| Time Point | Formulation | Mean Testosterone (ng/dL) | % Patients with Testosterone ≤ 50 ng/dL | % Patients with Testosterone ≤ 20 ng/dL | Mean LH (mIU/mL) | Reference(s) |
|---|---|---|---|---|---|---|
| Baseline | 45 mg (6-month) | 434.6 | - | - | - | [6] |
| Week 4 | 45 mg (6-month) | 15.9 | 93.4% (by Week 4) | - | Suppressed | [6] |
| End of Study (Day 168) | 22.5 mg (3-month) | 13.8 (±67.6) | 98.7% | 94.0% | <2.0 (LLOQ) | [7],[8] |
| Month 6 | 7.5 mg (1-month) | 6.12 (±4.3) | 100% (by day 42) | 97.5% (by day 42) | 0.09 (±0.1) |[9] |
LLOQ: Lower Limit of Quantitation. Data are presented as mean (±SD) where available.
Effects in Women (Endometriosis/Uterine Fibroids Treatment)
In premenopausal women, leuprolide induces a hypoestrogenic state, which is therapeutic for conditions like endometriosis and uterine fibroids.
Table 2: Serum Estradiol, LH, and FSH Response to this compound in Women
| Time Point | Formulation | Median Estradiol (pg/mL) | Estradiol (% of Baseline) | Median LH (U/L) | Median FSH (U/L) | Reference(s) |
|---|---|---|---|---|---|---|
| Baseline | 3.75 mg (1-month) | 45 | 100% | 5 | 7 | [10] |
| Week 3 | 3.75 mg (1-month) | - | 26.6% (±19.3%) | - | - | [11],[12] |
| Week 4 | 3.75 mg (1-month) | 11 | 2.7% (±3.1%) | 1 | 3 |[10],[11],[12] |
Data are presented as median or mean (±SD) where available.
Effects on Adrenal Steroidogenesis
The impact of this compound on adrenal steroidogenesis is less definitive than its effects on the gonads and appears to be complex. The adrenal cortex produces crucial steroids, including cortisol, aldosterone, and androgen precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577).
Evidence suggests that GnRH receptors are expressed in adrenal tissue, opening the possibility of a direct regulatory role.[13]
-
Studies in Animals: In castrated or ovariectomized ferrets with adrenocortical disease, a GnRH agonist significantly improved the condition, suggesting an effect independent of the gonads.[13]
-
Studies in Humans:
-
One study in hirsute women found that leuprolide alone for 5-6 months decreased ovarian-derived androgens like testosterone and androstenedione but caused no change in the adrenal androgen DHEAS.[14]
-
Conversely, a study in girls undergoing a GnRH agonist test found that DHEA-S levels were inversely associated with insulin (B600854) sensitivity.[15]
-
Investigations into the hypothalamic-pituitary-adrenal (HPA) axis proper have shown that chronic GnRH agonist treatment does not appear to alter the basal or CRH-stimulated secretion of ACTH and cortisol in women.[16]
-
Experimental Protocols
Investigating the effects of this compound on steroidogenesis requires robust and well-defined experimental protocols. Below are representative methodologies for in vitro and in vivo studies.
In Vitro Protocol: Leuprolide Effect on Leydig Cell Steroidogenesis
This protocol outlines a method to assess the direct effects of leuprolide on testosterone production in a murine Leydig tumor cell line (MA-10).
-
Cell Culture:
-
Culture MA-10 Leydig cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5.0% CO₂.
-
Seed 3 x 10⁴ cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
-
Treatment:
-
Serum-starve the cells overnight to reduce basal steroidogenesis.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Treat cells for 24 hours with culture medium containing 0.2% bovine serum albumin (BSA) and varying concentrations of this compound (e.g., 10⁻¹² M, 10⁻⁹ M, 10⁻⁶ M).
-
Include a positive control group stimulated with human chorionic gonadotropin (hCG) (e.g., 100 pM) to confirm cell viability and steroidogenic capacity.
-
Include a vehicle-only control group.
-
-
Sample Collection & Analysis:
-
After the 24-hour incubation, collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of testosterone in the supernatant using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) kit or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Interpretation:
-
Compare testosterone concentrations between the different leuprolide treatment groups and the control groups. A direct inhibitory effect would be demonstrated by a dose-dependent decrease in testosterone production.
-
References
- 1. luprongyn.com [luprongyn.com]
- 2. Steroidogenesis in vitro of human granulosa-luteal cells pretreated in vivo with gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Testosterone and androstanediol production by regenerating Leydig cells in the ethylene dimethane sulphonate-treated mature rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the effect of gonadotropin-releasing hormone and its agonist on human luteal steroidogenesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-month Formulations of Androgen Deprivation Therapy for Advanced Prostate Cancer: Effectiveness and Rationale for Extended Dosing [openurologyandnephrologyjournal.com]
- 10. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estradiol suppression and recovery during this compound treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GnRH Effects Outside the Hypothalamo-Pituitary-Reproductive Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of leuprolide and dexamethasone on hair growth and hormone levels in hirsute women: the relative importance of the ovary and the adrenal in the pathogenesis of hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound-stimulated androgen response during female puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of gonadotropin-releasing hormone agonists on adrenocorticotropin and cortisol secretion in adult premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Leuprolide Acetate on Hormone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action revolves around the modulation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a profound suppression of sex steroid hormones.[1] This technical guide provides an in-depth analysis of the in vivo effects of leuprolide acetate on key hormone levels, supported by quantitative data from clinical and preclinical studies. Detailed experimental protocols for in vivo studies and hormone quantification are provided, along with visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action: A Biphasic Hormonal Response
This compound acts as a potent agonist of the GnRH receptors on pituitary gonadotrophs.[2] Its continuous administration, in contrast to the natural pulsatile secretion of GnRH from the hypothalamus, leads to a biphasic effect on the HPG axis.[2][3]
Initial Flare Phase: Upon initial administration, this compound stimulates the GnRH receptors, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[4] This "flare effect" leads to a temporary increase in gonadal steroid production, resulting in elevated levels of testosterone (B1683101) in males and estrogen in females.[4] This initial stimulatory phase typically lasts for the first week of treatment.[5]
Sustained Suppressive Phase: Continuous exposure to this compound leads to the downregulation and desensitization of pituitary GnRH receptors.[2] This results in a profound and sustained suppression of LH and FSH secretion.[2] The decline in gonadotropin levels subsequently leads to a significant reduction in the production of testosterone by the testes in males and estrogen by the ovaries in females, achieving a state of medical castration.[4][5]
Quantitative Effects on Hormone Levels
The administration of this compound results in predictable and quantifiable changes in circulating hormone levels. The following tables summarize the typical hormonal responses observed in human and animal studies.
Table 1: Effects of this compound on Gonadotropins (LH and FSH) in Humans
| Time Point | Mean Peak Stimulated LH (mIU/mL) | Mean FSH (mIU/mL) | Study Population | Reference |
| Baseline | 2.1 | 5.2 | Children with Central Precocious Puberty | [1] |
| 45 minutes post-injection (Initial Flare) | 27.5 | 16.5 | Children with Central Precocious Puberty | [1] |
| 3 months (Sustained Suppression) | 0.83 | Not Reported | Children with Central Precocious Puberty | [1] |
| End of Study (Suppression) | Below Lower Limit of Quantitation | Below Baseline | Patients with Prostate Cancer | [6] |
Table 2: Effects of this compound on Testosterone Levels in Males (Human and Animal Studies)
| Time Point | Mean Testosterone Level | Study Population | Reference |
| Baseline | Normal physiological levels | Patients with Prostate Cancer | [7] |
| Week 1 (Initial Flare) | Increase above baseline | Patients with Prostate Cancer | [5] |
| Weeks 2-4 (Suppression Onset) | Decline to castrate levels (<50 ng/dL) | Patients with Prostate Cancer | [5] |
| Day 28 to 168 (Sustained Suppression) | ≤50 ng/dL in 96.8% of patients | Patients with Prostate Cancer | [6] |
| Week 24 (Sustained Suppression) | ≤20 ng/dL in 89% of patients | Patients with Prostate Cancer | [8] |
| 6 weeks (Sustained Suppression) | Sustained suppressed level | Rats | [9] |
Table 3: Effects of this compound on Estrogen Levels in Females
| Time Point | Mean Estradiol Level | Study Population | Reference |
| Baseline | Normal physiological levels | Women with Endometriosis | |
| Week 1 (Initial Flare) | Transient increase | Pre-menopausal Females | [4] |
| Weeks 2-4 (Suppression Onset) | Reduction to postmenopausal levels | Pre-menopausal Females | [4] |
| Week 48 (Sustained Suppression) | Suppressed in ≥97.4% of patients | Girls with Central Precocious Puberty | [10] |
Experimental Protocols
In Vivo Administration of this compound
Objective: To assess the in vivo effects of this compound on hormone levels in a relevant animal model or human patient population.
Materials:
-
This compound (depot or daily formulation)
-
Vehicle control (e.g., sterile water for injection, saline)
-
Syringes and needles for administration
-
Animal model (e.g., adult male rats) or human subjects
-
Equipment for blood collection
Procedure (Animal Study Example):
-
Animal Acclimatization: House adult male Wistar rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.[11]
-
Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound treatment).[11]
-
Dosing:
-
Blood Sampling: Collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points to capture both the initial flare and the sustained suppression phases. A typical sampling schedule might include: baseline (pre-dose), 1, 4, 24, 48 hours, and 1, 2, 3, 4, 8, and 12 weeks post-dose.[12]
-
Sample Processing: Process blood samples to obtain serum or plasma. Store samples at -80°C until hormone analysis.
Hormone Quantification
Principle: LC-MS/MS is the gold standard for steroid hormone quantification, offering high specificity and sensitivity.[2][13]
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of serum or plasma, add an internal standard (e.g., deuterated testosterone).[13]
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex, and centrifuge to separate the organic and aqueous phases.[13][14]
-
Freeze the aqueous layer at -80°C and transfer the organic supernatant to a new tube.[13]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[13]
-
Reconstitute the dried extract in a suitable mobile phase.[13]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).[15]
-
Use a gradient elution with appropriate mobile phases (e.g., water with formic acid and methanol (B129727) with formic acid).
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for the target analytes and internal standards.[13]
-
-
Data Analysis: Quantify the hormone concentrations by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of the hormone.
Principle: RIA is a competitive binding assay that uses a radiolabeled antigen to quantify the amount of a specific hormone in a sample.[16][17]
Procedure:
-
Reagent Preparation: Prepare assay buffer, radiolabeled hormone (e.g., ¹²⁵I-LH), specific antibody to the hormone, and standard solutions of known hormone concentrations.[16]
-
Assay Setup:
-
In assay tubes, pipette the standard solutions or unknown samples.
-
Add a fixed amount of the specific antibody to each tube.
-
Add a fixed amount of the radiolabeled hormone to each tube.
-
-
Incubation: Incubate the tubes to allow for competitive binding between the unlabeled hormone in the sample/standard and the radiolabeled hormone for the antibody binding sites.
-
Separation: Separate the antibody-bound hormone from the free hormone. This can be achieved by adding a precipitating agent (e.g., a second antibody or polyethylene (B3416737) glycol) followed by centrifugation.[16]
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standard solutions. Determine the hormone concentration in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.[16]
Visualizations
Signaling Pathway
Caption: GnRH Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
References
- 1. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of this compound 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]
- 8. Intramuscular depot formulations of this compound suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled release of LHRH agonist, this compound, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of this compound 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quantification of steroid hormones in human serum by liquid chromatography-high resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medicallabnotes.com [medicallabnotes.com]
- 17. banglajol.info [banglajol.info]
The Journey of a GnRH Agonist: A Technical Guide to the Discovery and Development of Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the discovery and development of leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) receptor agonist that has become a cornerstone in the management of various hormone-dependent diseases. From its initial synthesis to its widespread clinical applications, this document provides a comprehensive timeline, detailed experimental methodologies, and a thorough examination of its mechanism of action.
Discovery and Development Timeline
The development of leuprolide acetate spans several decades of research and clinical investigation, marking a significant advancement in the therapeutic application of synthetic peptides.
| Year | Milestone | Organization(s) |
| 1971 | Isolation and chemical characterization of gonadotropin-releasing hormone (GnRH).[1] | Salk Institute |
| ~1973 | Discovery and initial synthesis of leuprolide (leuprorelin).[1] | Takeda Pharmaceutical |
| 1985 | First FDA approval for the palliative treatment of advanced prostate cancer (daily subcutaneous injection).[1][2] | Takeda, Abbott Labs |
| 1989 | FDA approval of the first depot formulation (Lupron Depot® 7.5 mg) for the monthly palliative treatment of advanced prostate cancer.[2] | Takeda, Abbott Labs |
| 1995 | FDA approval of Lupron Depot® for the management of endometriosis.[3] | TAP Pharmaceuticals |
| 2000 | FDA approval of Viadur®, a 12-month this compound implant for the palliative treatment of advanced prostate cancer.[2] | ALZA Corporation |
| 2002 | FDA approval of Eligard®, a subcutaneous depot formulation for the palliative treatment of advanced prostate cancer.[2] | Atrix Laboratories |
| 2011 | FDA approval of a new six-month formulation of Lupron Depot® (45 mg) for the palliative treatment of advanced prostate cancer.[4] | Abbott Laboratories |
| 2020 | FDA approval of Fensolvi® (this compound) for the treatment of pediatric patients with central precocious puberty.[2][5] | Tolmar Pharmaceuticals |
| 2025 | FDA approval of a three-month depot formulation of leuprolide mesylate for patients with advanced prostate cancer.[6] | Foresee Pharmaceuticals |
Mechanism of Action: GnRH Receptor Signaling
This compound is a synthetic nonapeptide analog of natural GnRH.[7][8] Its therapeutic effect is achieved through a biphasic mechanism of action on the pituitary GnRH receptors.[8]
Initially, this compound acts as a potent agonist, binding to GnRH receptors and stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[8] This leads to a transient increase in gonadal steroid production, a phenomenon known as the "flare effect."[8]
However, continuous administration of this compound leads to the downregulation and desensitization of pituitary GnRH receptors.[8] This sustained stimulation ultimately results in a profound suppression of LH and FSH secretion, leading to a significant reduction in the production of testosterone (B1683101) in males and estrogen in females, achieving a state of medical castration.[7][8]
Experimental Protocols
Synthesis of this compound
The synthesis of leuprolide, a nonapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, has been achieved through various methods, including both solid-phase and solution-phase peptide synthesis.
A common approach involves a combination of solid-phase peptide synthesis (SPPS) to construct the protected peptide fragment on a resin, followed by solution-phase amidation.
General Solid-Phase Synthesis Protocol:
-
Resin Preparation: A 2-chlorotrityl chloride resin is typically used as the solid support. The resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: The C-terminal amino acid, Fmoc-Pro-OH, is attached to the resin. Subsequent amino acids are coupled sequentially using a coupling reagent like HBTU in the presence of a base such as diisopropylethylamine (DIPEA). The side chains of the amino acids are protected with appropriate protecting groups (e.g., Trt for His, tBu for Ser and Tyr, Pbf for Arg).
-
Fmoc Deprotection: After each coupling step, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Cleavage from Resin: Once the desired nonapeptide sequence is assembled, the protected peptide is cleaved from the resin using a mild acidic solution, such as 1% trifluoroacetic acid (TFA) in DCM.
-
Amidation: The cleaved, protected peptide is then amidated in the solution phase by reacting it with ethylamine (B1201723) in the presence of a coupling reagent to form the C-terminal ethylamide.
-
Final Deprotection: All remaining side-chain protecting groups are removed by treatment with a strong acid cocktail, typically containing TFA with scavengers like water and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude leuprolide is purified by preparative high-performance liquid chromatography (HPLC).
-
Salt Formation: The purified leuprolide free base is converted to the acetate salt by treatment with acetic acid.
Preclinical Studies: Animal Models
Preclinical evaluation of this compound was conducted in various animal models to assess its efficacy and safety. A key animal model used was the rat to study the effects on reproductive hormone suppression.
Representative Preclinical Study Protocol in Rats:
-
Animal Model: Adult male and female Sprague-Dawley rats.
-
Objective: To determine the effect of continuous this compound administration on gonadal function.
-
Methodology:
-
Rats were administered daily subcutaneous injections of this compound at varying doses.
-
Blood samples were collected at regular intervals to measure serum levels of LH, FSH, testosterone (in males), and estradiol (B170435) (in females) using radioimmunoassay (RIA).
-
At the end of the study period, reproductive organs (testes, prostate, ovaries, uterus) were excised and weighed.
-
Histological examination of the reproductive organs was performed to assess changes in morphology.
-
-
Key Findings: Continuous administration of this compound resulted in a dose-dependent suppression of gonadotropins and gonadal steroids, leading to atrophy of reproductive organs. These studies demonstrated the potent inhibitory effect of this compound on the hypothalamic-pituitary-gonadal axis.
Clinical Trials
Pivotal clinical trials have established the efficacy and safety of this compound across its various indications.
Pivotal Phase 3 Trial for Advanced Prostate Cancer (Example):
-
Objective: To evaluate the efficacy and safety of a depot formulation of this compound in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer.
-
Study Design: A multicenter, open-label, single-arm study.
-
Patient Population: Men with histologically confirmed advanced prostate cancer for whom androgen deprivation therapy was indicated.
-
Intervention: Intramuscular injection of this compound depot (e.g., 7.5 mg monthly or 22.5 mg every 3 months).
-
Primary Efficacy Endpoint: The proportion of patients who achieved and maintained a serum testosterone concentration of ≤ 50 ng/dL from week 4 through the end of the study.
-
Methodology:
-
Serum testosterone levels were measured at baseline and at regular intervals throughout the study using a validated immunoassay.
-
Prostate-specific antigen (PSA) levels were monitored as a secondary efficacy endpoint.
-
Adverse events were recorded at each study visit to assess safety and tolerability.
-
Pivotal Phase 3 Trial for Central Precocious Puberty (Example - NCT03695237): [5]
-
Objective: To evaluate the efficacy and safety of a 6-month 45 mg this compound depot formulation in children with central precocious puberty (CPP).[5]
-
Study Design: A phase 3, multicenter, single-arm, open-label study.[5]
-
Patient Population: Treatment-naïve or previously treated children with CPP.[5]
-
Intervention: Intramuscular administration of 45 mg this compound depot at weeks 0 and 24.[5]
-
Primary Efficacy Endpoint: The proportion of patients with peak-stimulated luteinizing hormone (LH) suppressed to <4 mIU/mL at week 24.[5]
-
Methodology:
-
A GnRH stimulation test was performed at baseline and at specified time points to assess LH suppression.
-
Basal sex hormone levels (estradiol in girls, testosterone in boys) were measured.
-
Physical signs of puberty (Tanner staging), height velocity, and bone age were assessed.
-
Adverse events were monitored throughout the study.
-
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from representative clinical trials of this compound.
Table 1: Efficacy of this compound in Advanced Prostate Cancer
| Formulation | Study Duration | Primary Endpoint: Testosterone Suppression (≤ 50 ng/dL) | Reference |
| 7.5 mg (1-month depot) | 24 weeks | 93.8% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |
| 22.5 mg (3-month depot) | 24 weeks | 98.3% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |
| 30 mg (4-month depot) | 32 weeks | 92.5% of patients maintained castration from week 4 | [Lupron Depot® Prescribing Information] |
| 45 mg (6-month depot) | 48 weeks | 93.6% of patients maintained castration from week 4 | [4] |
Table 2: Efficacy of this compound in Central Precocious Puberty (NCT03695237) [5]
| Efficacy Outcome | Result at Week 24 | Result at Week 48 |
| Peak-stimulated LH suppression (<4 mIU/mL) | 86.7% (39/45) | ≥86.7% |
| Estradiol suppression (<20 pg/mL) in girls | ≥97.4% | ≥97.4% |
| Testosterone suppression (<30 ng/dL) in boys | 100% | 100% |
| Suppression of physical signs of puberty (girls) | - | 90.2% |
| Suppression of physical signs of puberty (boys) | - | 75.0% |
Table 3: Efficacy of this compound in Endometriosis
| Symptom Improvement (after 6 months of treatment) | Percentage of Patients Reporting Improvement | Reference |
| Dysmenorrhea | 93% | [4] |
| Dyspareunia | 62% | [4] |
| Pelvic Pain | 70% | [4] |
Note: Data presented are from various sources and may not be directly comparable due to differences in study design and patient populations. Please refer to the original publications for detailed information.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Effect of single-dose depot this compound on embryonal implantation: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of this compound 6-Month Depot for the Treatment of Central Precocious Puberty: A Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Leuprolide Acetate and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297), a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the treatment of various hormone-dependent diseases, including prostate cancer, endometriosis, and central precocious puberty.[1] Its therapeutic efficacy stems from its ability to act as a superagonist at the GnRH receptor, leading to a paradoxical downregulation of the hypothalamic-pituitary-gonadal axis. The structural integrity and conformational dynamics of leuprolide and its analogs are intrinsically linked to their biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the structural analysis of leuprolide acetate and its analogs, detailing the experimental methodologies and summarizing key structural and functional data.
Core Structural Features of this compound
Leuprolide is a synthetic decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt.[2] The substitution of a D-leucine at position 6, in place of the native glycine, is a critical modification that confers enhanced stability against enzymatic degradation and a longer biological half-life compared to the endogenous GnRH.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₉H₈₄N₁₆O₁₂ (Leuprolide) |
| Molecular Weight | 1209.41 g/mol (Leuprolide) |
| Sequence | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt |
| Appearance | Fluffy solid[1] |
Structural Elucidation Methodologies
A multi-faceted approach employing various analytical techniques is essential for the comprehensive structural characterization of leuprolide and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For leuprolide, 1D and 2D NMR techniques are employed to elucidate its conformation.
Experimental Protocol: 2D NMR of this compound
-
Sample Preparation: A sample of this compound is dissolved in a suitable solvent system, often a mixture of H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol (TFE)/water, to a concentration of approximately 1-5 mM.[3] The pH is adjusted to a desired value, typically slightly acidic.
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
-
-
Data Processing and Analysis: The acquired NMR data is processed using specialized software. Resonance assignments are made by systematically connecting the spin systems identified in COSY and TOCSY spectra with the sequential NOEs observed in the NOESY spectrum.
-
Structure Calculation: The distance restraints derived from NOE intensities, along with dihedral angle restraints from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures consistent with the NMR data.
Conformational Insights from NMR:
Studies have shown that this compound exists in different preferred conformations depending on the solvent conditions. In aqueous solutions, it tends to adopt a flexible structure with evidence of β-turns.[3] In membrane-mimicking environments, such as TFE/water mixtures, a more defined β-turn conformation in the central part of the peptide is observed.[3]
Table 2: Representative ¹H NMR Chemical Shifts for Leuprolide in D₂O
| Residue | Hα | Hβ | Other |
| pGlu | 4.15 | 2.10, 2.45 | |
| His | 4.65 | 3.20 | Hδ2: 7.30, Hε1: 8.60 |
| Trp | 4.70 | 3.30 | |
| Ser | 4.40 | 3.85 | |
| Tyr | 4.50 | 3.05 | Hδ: 7.10, Hε: 6.80 |
| D-Leu | 4.10 | 1.60 | |
| Leu | 4.30 | 1.65 | |
| Arg | 4.25 | 1.80 | |
| Pro | 4.35 | 2.00, 2.25 | |
| Note: Chemical shifts are approximate and can vary with experimental conditions. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight, determining the amino acid sequence, and identifying post-translational modifications or impurities.
Experimental Protocol: LC-MS/MS for this compound Analysis
-
Sample Preparation: For analysis of the bulk drug, this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724), with a small amount of acid (e.g., formic acid) to improve ionization. For analysis in biological matrices like plasma, a protein precipitation step followed by solid-phase extraction (SPE) is commonly employed to remove interfering substances.[4]
-
Liquid Chromatography (LC) Separation: The prepared sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution is performed using a mobile phase system consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient is designed to separate leuprolide from its analogs and any impurities.
-
Mass Spectrometry (MS) Detection: The eluent from the LC system is introduced into the mass spectrometer, typically an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Full Scan MS: To determine the molecular weight of the intact peptide.
-
Tandem MS (MS/MS): The parent ion corresponding to leuprolide is isolated and fragmented. The resulting fragment ions are analyzed to confirm the amino acid sequence.
-
Table 3: Key Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+2H]²⁺ ≈ 605.3 |
| Fragment Ions (m/z) | Characteristic b- and y-ions confirming the sequence |
X-ray Crystallography
While obtaining high-quality crystals of peptides can be challenging, X-ray crystallography provides the most precise atomic-level structural information, including bond lengths and angles. To date, a crystal structure of this compound itself is not publicly available. Therefore, structural parameters are often inferred from computational modeling and comparison with crystal structures of related peptides.
Structure-Activity Relationships of Leuprolide Analogs
The biological activity of leuprolide analogs is highly dependent on their primary sequence and resulting three-dimensional conformation. Modifications at various positions have been explored to enhance potency, receptor selectivity, and duration of action.
-
Position 6: Substitution with a D-amino acid, as in leuprolide, is crucial for increasing resistance to enzymatic degradation and enhancing potency.
-
Position 10: Modification of the C-terminal Gly-NH₂ has led to potent agonists. The ethylamide group in leuprolide is an example of such a modification.
-
N-terminus: The pyroglutamic acid at position 1 is important for receptor binding and activation.
Signaling Pathways and Experimental Workflows
GnRH Receptor Signaling Pathway
Leuprolide, as a GnRH agonist, initially stimulates the GnRH receptor, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to receptor desensitization and downregulation, ultimately suppressing gonadotropin release.[5]
Experimental Workflow for Structural Elucidation
The structural characterization of a novel leuprolide analog follows a logical progression of analytical techniques.
Logical Relationship: Structure to Activity
The biological activity of a leuprolide analog is a direct consequence of its structural features, which influence its binding affinity for the GnRH receptor and its stability.
Conclusion
The structural analysis of this compound and its analogs is a critical component of drug development and quality control. A combination of advanced analytical techniques, including NMR, mass spectrometry, and computational modeling, is required to fully characterize these complex peptides. A thorough understanding of their structure-activity relationships is essential for the design of new analogs with improved therapeutic profiles. This guide provides a foundational understanding of the key principles and methodologies involved in the structural elucidation of this important class of therapeutic peptides.
References
- 1. Leuprolide | C59H84N16O12 | CID 657181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]
- 3. Characterization of the solution conformations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Leuprolide Acetate in Endometriosis Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of leuprolide acetate (B1210297) in preclinical endometriosis research models. It details the underlying mechanism of action, experimental protocols for model induction and treatment, and quantitative outcomes, offering a core resource for scientists engaged in the study and therapeutic development for endometriosis.
Introduction: Leuprolide Acetate in the Context of Endometriosis
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, affecting approximately 10% of women of reproductive age worldwide.[1] The associated chronic pelvic pain and infertility significantly impact the quality of life.[1] this compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the medical management of endometriosis.[1][2][3][4][5][6] In research, it serves as a critical tool to validate animal models of endometriosis and as a benchmark against which new therapeutic agents are compared.[7]
This compound's therapeutic effect stems from its ability to induce a hypoestrogenic state, thereby suppressing the growth and maintenance of ectopic endometrial implants.[3][7][8][9][10] This guide will delve into the technical specifics of how this mechanism is leveraged in a research setting.
Mechanism of Action: The Hypothalamic-Pituitary-Ovarian Axis
This compound is a potent synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[8][9] Its mechanism of action involves a biphasic effect on the pituitary gland's GnRH receptors.
Initially, administration of this compound acts as a super-agonist, binding to GnRH receptors and causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[8][9] This "flare effect" can temporarily increase estrogen levels.[8][9] However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[8][9] This sustained stimulation ultimately results in a profound suppression of LH and FSH release, leading to a significant reduction in ovarian estrogen production and creating a state of medical menopause.[7][8][9] The resulting hypoestrogenic environment leads to the atrophy of endometriotic lesions.[7]
Beyond its hormonal effects, research suggests that GnRH agonists may also have direct effects on the inflammatory processes associated with endometriosis.[3] Studies in mouse models have shown that this compound can effectively reduce levels of the pro-inflammatory cytokine IFN-γ.
Signaling Pathway of this compound
The following diagram illustrates the signaling cascade initiated by this compound, leading to the suppression of estrogen production.
Experimental Protocols in Rodent Models
Rodent models, particularly rats and mice, are extensively used to study endometriosis due to their cost-effectiveness and the ability to surgically induce the disease.[4][6][7][11][12][13][14][15]
Induction of Endometriosis in a Rat Model
This protocol is adapted from established methods of surgically inducing endometriosis in rats.[7]
Materials:
-
Adult female Sprague Dawley or Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, sutures)
-
Sterile saline solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and prepare the abdominal area for aseptic surgery.
-
Uterine Horn Excision: Make a midline abdominal incision to expose the uterus. Ligate and excise one uterine horn.
-
Tissue Preparation: Place the excised uterine horn in sterile saline. Open it longitudinally and cut it into small fragments (approximately 2x2 mm).
-
Autotransplantation: Suture the endometrial fragments to the peritoneal wall or other desired locations within the peritoneal cavity.
-
Closure and Recovery: Close the abdominal wall and skin with sutures. Allow the animal to recover and the endometriotic lesions to establish for a period of 2-4 weeks.
This compound Administration Protocol
Materials:
-
This compound for injection
-
Vehicle (e.g., sterile water or saline)
-
Syringes and needles
Procedure:
-
Dosage Preparation: Prepare a solution of this compound at the desired concentration. A commonly used dosage is 1 mg/kg.[7]
-
Administration: Administer the this compound solution via subcutaneous injection.
-
Treatment Schedule: A typical treatment regimen involves injections every 4 weeks to mimic its clinical depot formulation.[7] Alternatively, a single injection of a long-acting microcapsule formulation (e.g., 100 micrograms/kg/day release) can be used for a 4-week study.[2][16]
Assessment of Treatment Efficacy
1. Lesion Size and Number:
-
At the end of the study period, euthanize the animals and surgically expose the abdominal cavity.
-
Identify and count all visible endometriotic lesions.
-
Measure the dimensions (length and width) of each lesion using calipers. The lesion area can be calculated from these measurements.[7]
-
Alternatively, fluorescent labeling of endometrial tissue prior to implantation can aid in the identification and quantification of lesions.[1][17]
2. Histological Analysis:
-
Excise the endometriotic lesions and fix them in 10% formalin.
-
Embed the tissues in paraffin (B1166041) and section them for histological staining.
-
Hematoxylin and Eosin (H&E) Staining: To confirm the presence of endometrial glands and stroma, characteristic features of endometriotic tissue.[18]
-
Immunohistochemistry (IHC): To identify specific cell types and markers. For example, E-cadherin for epithelial cells and COUP-TFII for stromal cells can confirm the endometrial origin of the lesions.[18]
3. Pain Assessment:
-
Von Frey Test: To measure mechanical allodynia (pain response to a normally non-painful stimulus) in the abdominal region.[7]
-
Spontaneous Pain Behaviors: Observe and quantify behaviors such as abdominal licking or writhing.[7]
4. Hormone Level Analysis:
-
Collect blood samples at baseline and at the end of the study.
-
Use ELISA or other immunoassays to measure serum levels of LH, FSH, and estradiol (B170435).
Experimental Workflow Diagram
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from studies utilizing this compound in rodent models of endometriosis.
Table 1: Effect of this compound on Endometriotic Lesion Growth
| Animal Model | This compound Dose | Treatment Duration | Outcome Measure | Result | Citation |
| Rat | 1 mg/kg, s.c. | Every 4 weeks | Lesion Growth Suppression | 60% reduction in lesion growth | [7] |
| Rat | 100 µg/kg/day (microcapsules) | Single injection | Regression of Lesions | Dramatic regression of lesion growth | [2][16] |
Table 2: Effect of this compound on Pain and Hormonal Levels
| Animal Model | This compound Dose | Outcome Measure | Result | Citation |
| Rat | 1 mg/kg, s.c. | Abdominal Pain Threshold | > 2-fold decrease in pain threshold | [7] |
| Rat | 100 µg/kg/day (microcapsules) | Hormone Levels | Suppression of LH, FSH, and estradiol for > 4 weeks | [2][16] |
| Mouse | Not specified | IFN-γ Levels | Significant decrease in serum IFN-γ |
Conclusion
This compound is an indispensable tool in endometriosis research, providing a reliable method for validating animal models and serving as a positive control for the evaluation of novel therapeutics. Its well-understood mechanism of action, centered on the induction of a hypoestrogenic state, allows for the consistent and reproducible study of estrogen-dependent lesion growth and associated pain. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their preclinical endometriosis studies, ultimately contributing to the development of new and improved treatments for this debilitating disease.
References
- 1. Quantification of endometriotic lesions in a murine model by fluorimetric and morphometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction and characterization of a rat model of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jove.com [jove.com]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. luprongyn.com [luprongyn.com]
- 11. Surgical Induction of Endometriosis in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Endometriosis in the Mouse: Challenges and Progress Toward a ‘Best Fit’ Murine Model [frontiersin.org]
- 13. Surgical Induction of Endometriosis in Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
- 16. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (this compound) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. researchgate.net [researchgate.net]
Leuprolide Acetate: A Technical Guide for Researchers in Hormone-Dependent Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent diseases, including prostate cancer, endometriosis, and uterine fibroids.[1][2] Beyond its clinical applications, leuprolide acetate serves as an invaluable tool for researchers investigating the intricate mechanisms of these pathologies. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its use in both in vitro and in vivo models, and a summary of key quantitative data to facilitate experimental design and interpretation. Furthermore, this guide presents visual representations of signaling pathways and experimental workflows to enhance understanding and application in a research setting.
Core Mechanism of Action: GnRH Receptor Modulation
This compound exerts its effects by acting as a potent agonist of the gonadotropin-releasing hormone receptor (GnRHR), a G-protein coupled receptor located on pituitary gonadotropes.[2] Its mechanism is biphasic:
-
Initial Stimulation (Flare-up): Upon initial administration, this compound stimulates the GnRHR, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This results in a temporary surge in gonadal steroid production, namely testosterone (B1683101) in males and estrogen in females.[2]
-
Downregulation and Desensitization: Continuous exposure to this compound leads to the downregulation and desensitization of the GnRHR on the pituitary gland.[2] This sustained agonism disrupts the pulsatile GnRH signaling necessary for normal gonadotropin release. Consequently, LH and FSH secretion is profoundly suppressed, leading to a significant reduction in testosterone and estrogen to castrate levels.[2]
This reversible "medical castration" is the foundation of its therapeutic and research applications in hormone-dependent conditions.
Signaling Pathways
The binding of this compound to the GnRHR activates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3]
-
DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[3]
Activated PKC can then initiate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3][5] These pathways ultimately modulate gene expression related to hormone synthesis and cell proliferation.
Quantitative Data
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vivo Efficacy - Hormone Suppression
| Animal Model | Disease Model | Dose and Route | Duration | Effect on Hormone Levels | Reference |
| Rat | Normal | 0.1 mg/kg SC | Single Dose | Testosterone suppression following initial surge | [6] |
| Rat | Endometriosis | 1 mg/kg SC | Every 4 weeks | Significant decrease in estradiol | [7] |
| Mouse | Endometriosis | 0.00975 mg/mouse IM | Every 5 days for 14 days | Reduction in inflammatory markers | [1] |
Table 2: Clinical Efficacy - Testosterone Suppression in Prostate Cancer
| Formulation | Dose | Administration Frequency | Percentage of Patients with Testosterone ≤ 50 ng/dL | Percentage of Patients with Testosterone ≤ 20 ng/dL | Reference |
| Depot Suspension | 22.5 mg | Every 3 months | 96.8% (from day 28 to 168) | 78.9% by day 28 | [8] |
| Depot Suspension | 45 mg | Every 6 months | Not specified | 94.1% at 48 weeks | [9] |
Table 3: Clinical Efficacy - Estrogen Suppression in Women
| Dose | Administration | Time to Suppression | Level of Suppression | Reference |
| 3.75 mg IM | Single dose | By week 4 | Estradiol < 14.7 pmol/L (< 4 pg/mL) | [10] |
| 3.75 mg IM | Two doses, 4 weeks apart | Maintained for 6 weeks post-second dose | Estradiol < 14.7 pmol/L (< 4 pg/mL) | [10] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in a research setting.
In Vitro Studies: Cell-Based Assays
-
Prostate Cancer: LNCaP (androgen-sensitive), PC-3 (androgen-insensitive), DU-145 (androgen-insensitive).[11]
-
Endometriosis/Uterine Cancer: Ishikawa cells (human endometrial adenocarcinoma).
-
Cell Culture: Culture cells in appropriate media (e.g., RPMI-1640 for prostate cancer cell lines, DMEM for Ishikawa cells) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in multi-well plates at a predetermined density to ensure logarithmic growth during the experiment.
-
Treatment: After cell adherence (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
Analysis: Perform downstream assays such as cell viability, apoptosis, or hormone secretion assays.
This protocol is adapted from standard MTT assay procedures.
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Cell Treatment: Following the general cell culture protocol, treat cells with this compound for the desired duration.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well of a 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Collection: After treatment with this compound, collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium (B1200493) iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
In Vivo Studies: Animal Models
-
Prostate Cancer: Subcutaneous or orthotopic xenograft models in immunodeficient mice (e.g., nude or SCID) using human prostate cancer cell lines.
-
Endometriosis: Surgically induced endometriosis model in rats or mice, where uterine tissue is autotransplanted to the peritoneal cavity.[1][7]
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the start of the experiment.
-
Model Induction:
-
Prostate Cancer Xenograft: Inject a suspension of prostate cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.
-
Endometriosis: Surgically implant uterine horn tissue onto the peritoneal wall.
-
-
Treatment: Once tumors are established or endometriosis lesions have formed, randomize animals into treatment and control groups. Administer this compound (e.g., via subcutaneous or intramuscular injection) at the desired dose and frequency. The control group should receive a vehicle injection.
-
Monitoring: Monitor animal health, body weight, and tumor size (for cancer models) regularly.
-
Endpoint: At the end of the study, euthanize the animals and collect blood for hormone analysis and tissues for histological or molecular analysis.
This protocol is a generalized procedure for a competitive ELISA.[12][13]
-
Sample Collection: Collect blood samples via cardiac puncture or tail vein bleeding and process to obtain serum or plasma.
-
Sample Preparation: Dilute samples as required by the specific ELISA kit.
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated testosterone and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to allow for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
-
-
Data Analysis: Calculate the testosterone concentration in the samples based on the standard curve.
Experimental and Logical Workflows
Preclinical Evaluation of this compound in Prostate Cancer
Conclusion
This compound is a powerful and versatile tool for researchers studying the pathophysiology of hormone-dependent diseases. Its well-characterized mechanism of action and predictable effects on gonadal steroid production make it an ideal agent for creating models of hormone deprivation. By utilizing the protocols and data presented in this guide, researchers can effectively design and execute experiments to further elucidate the role of hormones in disease progression and to evaluate novel therapeutic strategies. The provided visualizations of signaling pathways and experimental workflows offer a clear framework for understanding and applying this compound in a research context.
References
- 1. a-jhr.com [a-jhr.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. KEGG PATHWAY: map04912 [genome.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. cusabio.com [cusabio.com]
- 9. p53 expression controls prostate cancer sensitivity to chemotherapy and the MDM2 inhibitor Nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estradiol suppression and recovery during this compound treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. elkbiotech.com [elkbiotech.com]
- 13. sceti.co.jp [sceti.co.jp]
The Biphasic Impact of Leuprolide Acetate on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various sex hormone-dependent conditions. Its therapeutic efficacy is rooted in its profound and biphasic impact on the hypothalamic-pituitary-gonadal (HPG) axis. Initially, leuprolide acetate acts as a potent GnRH receptor agonist, inducing a transient surge in gonadotropin and gonadal steroid secretion. However, continuous administration leads to GnRH receptor downregulation and desensitization, culminating in a sustained suppression of the HPG axis and a state of medical castration. This technical guide provides an in-depth exploration of the molecular mechanisms, physiological consequences, and experimental methodologies associated with this compound's action on the HPG axis, intended for researchers, scientists, and drug development professionals.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. Its pulsatile secretion stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal steroidogenesis in both males and females. This compound is a synthetic nonapeptide analog of GnRH, engineered for greater potency and a longer half-life than the natural hormone.[1] This enhanced stability and receptor binding affinity underpin its clinical utility in conditions such as prostate cancer, endometriosis, uterine fibroids, and central precocious puberty.[2][3] This guide will dissect the intricate interplay between this compound and the HPG axis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Mechanism of Action: A Biphasic Response
The pharmacological action of this compound on the HPG axis is characterized by two distinct phases: an initial stimulatory phase followed by a profound and sustained inhibitory phase.
2.1. Initial Agonist Phase: The "Flare-Up" Phenomenon
Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotrophs with high affinity, mimicking the action of endogenous GnRH.[4] This potent stimulation triggers a significant, albeit transient, increase in the secretion of LH and FSH.[4][5] This surge in gonadotropins, often referred to as the "flare-up" phenomenon, consequently stimulates the gonads to produce higher levels of sex steroids.[4][6] In males, this manifests as a temporary rise in testosterone (B1683101) and dihydrotestosterone (B1667394) levels, while in premenopausal females, estrone (B1671321) and estradiol (B170435) levels increase.[5] This initial flare is a critical consideration in clinical practice, particularly in the management of prostate cancer, where a transient increase in testosterone can exacerbate symptoms.[6][7]
2.2. Downregulation and Desensitization Phase: Sustained Suppression
Continuous exposure to this compound leads to a state of pituitary desensitization and GnRH receptor downregulation.[4][8] The constant stimulation of the GnRH receptors causes them to become less responsive and eventually decrease in number.[4] This process effectively uncouples the pituitary from hypothalamic GnRH signals, resulting in a dramatic and sustained reduction in LH and FSH secretion.[5][9] The diminished gonadotropin support to the gonads leads to a profound suppression of steroidogenesis, effectively inducing a reversible state of medical castration.[5] In males, testosterone levels are reduced to castrate levels (typically defined as <50 ng/dL or, more recently, <20 ng/dL), while in premenopausal females, estrogen levels are suppressed to postmenopausal ranges.[5][7] This sustained hypoestrogenic or hypoandrogenic state is the therapeutic basis for this compound's efficacy in hormone-dependent pathologies.
Quantitative Effects on Hormone Levels
The administration of this compound results in predictable and quantifiable changes in key hormones of the HPG axis. These changes are monitored to ensure therapeutic efficacy.
3.1. Gonadotropins: LH and FSH
Following the initial surge, continuous this compound therapy leads to a significant reduction in both LH and FSH levels.[5] In children with central precocious puberty, for instance, a rapid rise in serum LH and FSH is observed within minutes to hours after the first injection, followed by suppression to prepubertal levels with continued treatment.[10]
3.2. Gonadal Steroids: Testosterone and Estrogen
The suppression of gonadotropins directly translates to a marked decrease in gonadal steroid production.
-
Testosterone Suppression in Males: In men with advanced prostate cancer, this compound therapy aims to reduce serum testosterone to castrate levels.[7] Depot formulations have been shown to achieve and maintain testosterone levels at or below 20 ng/dL in a majority of patients.[11]
-
Estrogen Suppression in Females: In premenopausal women treated for conditions like endometriosis or breast cancer, this compound effectively suppresses estradiol to postmenopausal levels.[12][13] Studies have demonstrated a significant reduction in estradiol levels within the first month of treatment.[13]
Table 1: Summary of this compound's Quantitative Effects on Hormone Levels
| Hormone | Initial Effect (Flare) | Sustained Effect (Suppression) | Typical Therapeutic Target |
| LH | Transient, significant increase[10] | Profound and sustained decrease[5] | Prepubertal levels in CPP |
| FSH | Transient, significant increase[10] | Profound and sustained decrease[5] | Prepubertal levels in CPP |
| Testosterone (Males) | Transient increase[5] | Suppression to castrate levels[7] | ≤ 50 ng/dL or ≤ 20 ng/dL[11] |
| Estradiol (Females) | Transient increase[5] | Suppression to postmenopausal levels[12] | < 30 pg/mL[12] |
Experimental Protocols
The investigation of this compound's effects on the HPG axis employs a variety of experimental techniques. Below are generalized protocols for key assays.
4.1. Quantification of Hormones by Radioimmunoassay (RIA)
RIA is a highly sensitive method used to measure the concentration of hormones in biological fluids.
-
Principle: This competitive binding assay involves a specific antibody, a radiolabeled hormone (tracer), and the unlabeled hormone in the sample. The unlabeled hormone competes with the tracer for binding to the limited number of antibody binding sites. The amount of bound radioactivity is inversely proportional to the concentration of the unlabeled hormone in the sample.
-
Generalized Protocol:
-
Sample Preparation: Collect blood samples and separate serum or plasma.
-
Assay Setup: In assay tubes, combine the serum/plasma sample, a specific primary antibody against the hormone of interest (e.g., anti-LH, anti-testosterone), and a known amount of the corresponding radiolabeled hormone (e.g., ¹²⁵I-LH, ³H-testosterone).
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Separate the antibody-bound hormone from the free hormone. This can be achieved by precipitation with a secondary antibody or by using solid-phase-coated tubes or beads.
-
Detection: Measure the radioactivity of the bound fraction using a gamma counter (for ¹²⁵I) or a scintillation counter (for ³H).
-
Quantification: Generate a standard curve using known concentrations of the unlabeled hormone. Determine the hormone concentration in the samples by interpolating their radioactivity measurements on the standard curve.
-
4.2. GnRH Receptor Binding Assay
This assay is used to determine the binding affinity of this compound to the GnRH receptor.
-
Principle: A competitive binding assay where unlabeled this compound competes with a radiolabeled GnRH analog for binding to GnRH receptors in a membrane preparation.
-
Generalized Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing GnRH receptors (e.g., pituitary cells or a transfected cell line).
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GnRH ligand (e.g., ¹²⁵I-Buserelin) and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and the Ki (the inhibition constant) to determine the binding affinity.
-
4.3. In Vivo Electrophysiological Recording of GnRH Neurons
This advanced technique allows for the direct measurement of the electrical activity of GnRH neurons in response to this compound.
-
Principle: Recording the firing rate of GnRH neurons in an anesthetized or freely moving animal model using microelectrodes.
-
Generalized Protocol:
-
Animal Model: Utilize a transgenic animal model where GnRH neurons are genetically labeled (e.g., with Green Fluorescent Protein) for identification.
-
Surgical Preparation: Surgically expose the area of the brain containing GnRH neurons (e.g., the preoptic area).
-
Electrode Placement: Carefully lower a microelectrode into the target brain region to record the extracellular action potentials of individual GnRH neurons.
-
Baseline Recording: Record the baseline firing rate of the GnRH neurons.
-
Drug Administration: Administer this compound systemically or locally.
-
Post-Drug Recording: Continue to record the neuronal activity to observe changes in firing patterns (e.g., initial excitation followed by suppression).
-
Data Analysis: Analyze the recorded spike trains to quantify changes in firing frequency and patterns before and after drug administration.
-
Clinical Considerations and Therapeutic Applications
The profound impact of this compound on the HPG axis underpins its use in a diverse range of clinical settings.
-
Prostate Cancer: By suppressing testosterone, this compound is a mainstay of androgen deprivation therapy for advanced prostate cancer.[14]
-
Endometriosis and Uterine Fibroids: The reduction of estrogen levels helps to shrink endometriotic lesions and uterine fibroids, alleviating symptoms such as pelvic pain and bleeding.[3]
-
Central Precocious Puberty (CPP): In children with CPP, this compound suppresses the premature activation of the HPG axis, delaying the onset of puberty and preserving adult height potential.[3]
-
In Vitro Fertilization (IVF): In controlled ovarian hyperstimulation protocols, this compound is used to prevent a premature LH surge, allowing for the controlled maturation and retrieval of oocytes.[3]
Conclusion
This compound exerts a powerful and biphasic effect on the hypothalamic-pituitary-gonadal axis. Its initial agonistic activity is followed by a sustained suppression of gonadotropin and gonadal steroid production through receptor downregulation and desensitization. This well-characterized mechanism of action has established this compound as a vital therapeutic agent in the management of a wide array of hormone-dependent diseases. A thorough understanding of its interaction with the HPG axis, supported by robust experimental data, is crucial for its continued clinical application and the development of novel therapeutic strategies.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. health.uconn.edu [health.uconn.edu]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. oncolink.org [oncolink.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Preclinical Repurposing of Leuprolide Acetate: A Technical Guide to Emerging Therapeutic Areas
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leuprolide acetate (B1210297), a well-established gonadotropin-releasing hormone (GnRH) receptor agonist, is a cornerstone in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty. Its primary mechanism involves the initial stimulation followed by profound suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in sex hormone levels. However, a growing body of preclinical evidence suggests that the therapeutic potential of leuprolide acetate extends beyond its hormonal effects, opening up new avenues for its application in neurodegenerative and inflammatory disorders. This technical guide provides an in-depth review of the preclinical studies exploring this compound in novel therapeutic areas, with a focus on Alzheimer's disease, neuroinflammatory conditions, and Polycystic Ovary Syndrome (PCOS). This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development in these promising new indications.
Core Mechanism of Action: Beyond Hormonal Suppression
This compound is a synthetic analog of GnRH.[1] Continuous administration of this compound leads to the downregulation and desensitization of GnRH receptors on pituitary gonadotropes.[1][2] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained decrease in their secretion.[1] Consequently, gonadal production of testosterone (B1683101) in males and estrogen in females is suppressed.[1]
Emerging preclinical research suggests that GnRH receptors are also present in various non-reproductive tissues, including the brain (hippocampus and cortex) and immune cells.[3] This finding indicates that this compound may exert direct effects on these tissues, independent of its influence on the HPG axis, providing a rationale for its investigation in a broader range of pathologies.[3]
Alzheimer's Disease: A Neuroprotective Role
The repurposing of this compound for Alzheimer's disease is grounded in the hypothesis that elevated levels of luteinizing hormone (LH) in later life may contribute to the progression of the disease.[4][5] Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated that reducing LH levels with this compound can improve cognitive performance and decrease amyloid-beta (Aβ) deposition.[5][6][7]
Quantitative Data from Preclinical Studies
| Animal Model | Treatment Regimen | Key Findings | Reference |
| AβPP Transgenic Mice | This compound | Improved hippocampally related cognitive performance. | [7] |
| AβPP Transgenic Mice | This compound | Decreased amyloid-beta deposition. | [6][7] |
Experimental Protocols
Animal Model: Aged transgenic mice carrying the Swedish Amyloid-beta Precursor Protein (AβPP) mutation are commonly used to model the amyloid pathology of Alzheimer's disease.[6][8]
Treatment Protocol:
-
Drug Administration: this compound is administered to the transgenic mice, often via subcutaneous injections.
-
Cognitive Assessment: Cognitive function is evaluated using behavioral tests such as the Morris water maze to assess spatial learning and memory.[6]
-
Histopathological Analysis: After the treatment period, brain tissue is collected for immunohistochemical analysis to quantify the extent of amyloid-beta plaque deposition.[6]
Proposed Signaling Pathway
The neuroprotective effects of this compound in the context of Alzheimer's disease are thought to be mediated by the suppression of elevated LH levels, which in turn influences the processing of amyloid precursor protein (APP) and reduces the production of amyloid-beta.
Figure 1: Proposed mechanism of this compound in Alzheimer's disease.
Neuroinflammatory Conditions: An Immunomodulatory Effect
Preclinical studies have revealed a potential role for this compound in modulating neuroinflammation, suggesting its utility in conditions like multiple sclerosis and hypoxic-ischemic encephalopathy (HIE). These studies have been conducted in animal models that mimic the inflammatory and neurodegenerative aspects of these human diseases.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis. Studies in EAE rat models have shown that this compound can ameliorate the clinical signs of the disease, reduce inflammation, and promote neuroprotection.[9][10]
| Parameter | Control (EAE) | This compound (EAE) | Reference |
| NF-κB Activation | Increased | Significantly Reduced | [9][10] |
| IL-1β mRNA Expression | Increased | Decreased | [10] |
| IL-17A mRNA Expression | Increased | Decreased | [10] |
| TNF-α mRNA Expression | Increased | Decreased | [10] |
| MBP Expression | Decreased | Increased | [11] |
| Neurofilament Expression | Decreased | Increased | [11] |
Induction of EAE:
-
Antigen Preparation: An emulsion is prepared containing spinal cord homogenate (or a specific myelin protein like Myelin Basic Protein - MBP) and Complete Freund's Adjuvant (CFA).[12]
-
Immunization: Rats (commonly Lewis or Dark Agouti strains) are immunized with the emulsion via subcutaneous injection.[12][13]
-
Pertussis Toxin Administration: In some protocols, pertussis toxin is administered intraperitoneally to enhance the autoimmune response.[12]
Treatment and Analysis:
-
This compound Administration: Treatment with this compound is initiated, often at the time of immunization or at the onset of clinical signs.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE (e.g., tail limpness, limb paralysis) and scored on a standardized scale.
-
Tissue Analysis: At the end of the study, spinal cord tissue is collected for analysis of inflammatory markers (e.g., NF-κB activation by Western blot, cytokine mRNA expression by RT-qPCR) and markers of neurodegeneration and demyelination.[9][10]
Hypoxic-Ischemic Encephalopathy (HIE)
HIE is a major cause of brain injury in newborns. A preclinical study in a rat model of mild HIE has demonstrated that this compound can partially reverse neuroinflammation and prevent anxiety-like behavior.[1][14]
| Cytokine mRNA Expression | HIE + Saline | HIE + this compound | Reference |
| IL-1β | 17.22 ± 9.83 (fold change) | Similar to Sham | [1] |
| TNF-α | 12.21 ± 1.79 (fold change) | Similar to Sham | [1] |
| IFN-γ | 2.85 ± 0.48 (fold change) | Attenuated | [1] |
| CXCL-1 | 3.42 ± 0.66 (fold change) | Attenuated | [1] |
Induction of HIE:
-
Animal Model: The study utilized postnatal day 7 Wistar rats.[1]
-
Surgical Procedure: The right common carotid artery is ligated.[1]
-
Hypoxia: The rat pups are then exposed to a hypoxic environment (e.g., 8% oxygen) for a defined period (e.g., 60 minutes).[1]
Treatment and Analysis:
-
This compound Administration: this compound is administered to the HIE-induced rats.
-
Gene Expression Analysis: At 72 hours post-injury, brain tissue is collected for RT-qPCR analysis of inflammatory cytokine mRNA expression.[1]
-
Behavioral Testing: At a later time point (e.g., postnatal day 33), behavioral tests such as the open field test are conducted to assess anxiety-like behavior.[1]
Signaling Pathway in Neuroinflammation
The anti-inflammatory effects of this compound in these preclinical models appear to be mediated, at least in part, through the suppression of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.
Figure 2: this compound's anti-inflammatory signaling pathway.
Polycystic Ovary Syndrome (PCOS): A Potential for Ovarian Rescue
PCOS is a common endocrine disorder in women of reproductive age. A preclinical study in a rat model of PCOS induced by testosterone propionate (B1217596) has shown that early administration of this compound can prevent the development of key features of the syndrome.[3]
Quantitative Data from Preclinical Studies
| Parameter | Postnatal Androgenization | Postnatal Androgenization + this compound | Reference |
| Estrus Cycles | 0% | 25% | [3] |
| Serum Testosterone Levels | Elevated | Reduced (p = 0.04) | [3] |
| Ovarian Cysts | Present | Reduced | [3] |
| Atretic Follicles | Present | Reduced | [3] |
Experimental Protocols
Induction of PCOS Model:
-
Animal Model: Wistar female rats are used.[3]
-
Androgenization: Pups are androgenized postnatally (e.g., on day 5 of life) with a subcutaneous injection of testosterone propionate.[2][3][4]
Treatment and Analysis:
-
This compound Administration: A single depot injection of this compound is given shortly after birth (before 48 hours of life).[3]
-
Reproductive Endpoint Assessment: At an adult age (e.g., >100 days), various reproductive parameters are assessed, including:
Experimental Workflow
Figure 3: Experimental workflow for PCOS preclinical study.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that the therapeutic applications of this compound may extend beyond its established use in hormone-dependent diseases. The evidence for its neuroprotective and anti-inflammatory effects opens exciting possibilities for its repurposing in Alzheimer's disease and other neuroinflammatory disorders. Furthermore, its potential to rescue ovarian function in a preclinical model of PCOS warrants further investigation.
Future preclinical research should focus on elucidating the precise molecular mechanisms underlying these non-hormonal effects, including the detailed signaling cascades downstream of GnRH receptor activation in neuronal and immune cells. Further studies in a wider range of animal models and in combination with other therapeutic agents will be crucial to validate these initial findings and pave the way for clinical translation. The wealth of safety data available for this compound from its long-standing clinical use provides a strong foundation for its expedited development in these new and promising therapeutic areas.
References
- 1. Effect of this compound, a GnRH Agonist, on Neuroinflammation and Anxiety-Like Behavior after Mild Hypoxic-Ischemic Encephalopathy in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurotransmitter alteration in a testosterone propionate-induced polycystic ovarian syndrome rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mki-ojs.idionline.org [mki-ojs.idionline.org]
- 5. researchgate.net [researchgate.net]
- 6. Systematic review of the relationship between amyloid-β levels and measures of transgenic mouse cognitive deficit in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. midwifery.iocspublisher.org [midwifery.iocspublisher.org]
- 8. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound Inhibits Spinal Cord Inflammatory Response in Experimental Autoimmune Encephalomyelitis by Suppressing NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characteristics of polycystic ovary syndrome rat models induced by letrozole, testosterone propionate and high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Rat Model of Polycystic Ovary Syndrome with Insulin Resistance Induced by Letrozole Combined with High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Experimental autoimmune encephalomyelitis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound, a GnRH Agonist, on Neuroinflammation and Anxiety-Like Behavior after Mild Hypoxic-Ischemic Encephalopathy in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biphasic Effects of Leuprolide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms behind the biphasic effects of leuprolide acetate (B1210297), a widely used gonadotropin-releasing hormone (GnRH) agonist. The document provides a comprehensive overview of its mechanism of action, quantitative data on its hormonal effects, detailed experimental protocols for its study, and a visualization of the key signaling pathways involved.
Core Mechanism of Action: A Biphasic Response
Leuprolide acetate is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Its therapeutic action is characterized by a distinct biphasic effect on the hypothalamic-pituitary-gonadal (HPG) axis.
Phase 1: Initial Agonist Effect (Flare-Up)
Upon initial administration, this compound acts as a potent agonist at the GnRH receptors on pituitary gonadotrope cells.[1][2] This leads to an initial, transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This "flare-up" effect stimulates the gonads, resulting in a temporary increase in the production of sex steroids—testosterone in males and estrogen in females.[1] This initial phase is a direct consequence of the agonistic nature of this compound.
Phase 2: Desensitization and Downregulation (Suppression)
Continuous or depot administration of this compound leads to a paradoxical effect. The constant stimulation of GnRH receptors results in their desensitization and downregulation.[1] This process involves receptor internalization and uncoupling from its intracellular signaling pathways, leading to a profound and sustained suppression of LH and FSH secretion. Consequently, gonadal steroidogenesis is significantly reduced, achieving a state of medical castration.
Quantitative Data on Hormonal Effects
The biphasic hormonal response to this compound has been quantified in numerous clinical studies. The following tables summarize representative data on LH, FSH, testosterone, and estradiol (B170435) levels following this compound administration in different patient populations.
Table 1: Hormonal Response to this compound in Men with Prostate Cancer
| Time Point | Mean Serum LH (mIU/mL) | Mean Serum Testosterone (ng/dL) | Reference |
| Baseline | 9.9 | 398 | |
| Day 3 | 45.7 | 624 | |
| Week 2 | 1.8 | 134 | |
| Week 4 | 0.6 | 15.9 | |
| Week 24 | <0.1 | 11.2 |
Table 2: Hormonal Response to this compound in Children with Central Precocious Puberty (CPP)
| Time Point | Mean Peak Stimulated LH (IU/L) | Mean Estradiol (pg/mL) (Females) | Mean Testosterone (ng/dL) (Males) | Reference |
| Baseline | 33.5 | 21.4 | 250 | |
| Month 1 | 2.9 | <10 | <20 | |
| Month 3 | 1.5 | <10 | <20 | |
| Month 6 | 1.2 | <10 | <20 |
Signaling Pathways and Experimental Workflows
The cellular and molecular mechanisms underlying the effects of this compound involve intricate signaling pathways and can be investigated using a variety of experimental techniques.
GnRH Receptor Signaling Pathway
This compound binds to the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotropes. This binding primarily activates the Gq/11 protein, initiating a downstream signaling cascade.
Initial GnRH Receptor Signaling Cascade
Mechanism of Receptor Downregulation
Continuous exposure to this compound leads to desensitization and downregulation of the GnRH receptor, a key process in its therapeutic effect. This involves receptor internalization, often mediated by β-arrestin, followed by lysosomal degradation or recycling back to the cell surface.
GnRH Receptor Downregulation Pathway
Experimental Workflow for Studying this compound Effects
A typical workflow to investigate the effects of this compound involves a combination of in vitro and in vivo studies.
General Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Hormone Measurement: Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
Objective: To quantify the concentration of LH in serum samples.
Materials:
-
125I-labeled LH (tracer)
-
Rabbit anti-LH antibody (primary antibody)
-
Goat anti-rabbit IgG (secondary antibody)
-
LH standard solutions
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Protocol:
-
Standard Curve Preparation: Prepare a series of dilutions of the LH standard to create a standard curve (e.g., 0.1 to 50 mIU/mL).
-
Assay Setup: In duplicate tubes, add 100 µL of standard, control, or unknown serum sample.
-
Primary Antibody Incubation: Add 100 µL of rabbit anti-LH antibody to all tubes except the "total counts" tubes. Vortex and incubate for 24 hours at 4°C.
-
Tracer Incubation: Add 100 µL of 125I-labeled LH to all tubes. Vortex and incubate for another 24 hours at 4°C.
-
Immunoprecipitation: Add 100 µL of goat anti-rabbit IgG and 1 mL of PEG solution to all tubes except the "total counts" tubes to precipitate the antibody-bound hormone. Vortex and incubate for 1 hour at 4°C.
-
Centrifugation: Centrifuge all tubes (except "total counts") at 3000 x g for 30 minutes at 4°C.
-
Supernatant Removal: Decant the supernatant.
-
Counting: Measure the radioactivity in the pellet of each tube using a gamma counter.
-
Data Analysis: Calculate the percentage of bound tracer for each standard and sample. Plot the standard curve and determine the concentration of LH in the unknown samples by interpolation.
GnRH Receptor Expression: Western Blotting
Objective: To determine the protein expression level of the GnRH receptor in pituitary cells or other relevant tissues.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibody: Mouse anti-GnRH receptor monoclonal antibody (e.g., Clone F1G4)
-
Secondary antibody: HRP-conjugated goat anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Homogenize cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GnRH receptor antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for the GnRH receptor and normalize it to a loading control (e.g., β-actin or GAPDH).
GnRH Receptor Gene Expression: Quantitative PCR (qPCR)
Objective: To measure the mRNA expression level of the GnRH receptor.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Forward and reverse primers for the human GnRH receptor gene (GNRHR1) and a reference gene (e.g., GAPDH).
-
GNRHR1 Forward Primer Example: 5'- CTG GGC AGC AAG TTC AAG G -3'
-
GNRHR1 Reverse Primer Example: 5'- GCA GCA GAT GAC GCA AAG -3'
-
Protocol:
-
RNA Extraction: Extract total RNA from cells or tissues using a commercial kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either GNRHR1 or the reference gene, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for GNRHR1 and the reference gene in each sample. Calculate the relative expression of GNRHR1 using the ΔΔCt method, normalizing to the reference gene and a control sample.
This technical guide provides a foundational understanding of the biphasic effects of this compound, supported by quantitative data and detailed experimental methodologies. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and reproductive endocrinology.
References
The Influence of Leuprolide Acetate on Cell Cycle and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-sensitive cancers and other conditions. Its primary mechanism involves the profound suppression of gonadal steroids through the downregulation of pituitary GnRH receptors.[1] However, mounting evidence reveals that leuprolide acetate also exerts direct effects on cancer cells, significantly influencing cell cycle progression and inducing apoptosis. This technical guide provides an in-depth exploration of these cellular mechanisms, detailing the signaling pathways involved, presenting quantitative data in a structured format, and outlining the key experimental protocols for investigation.
Core Mechanism of Action
This compound is a potent GnRH receptor (GnRHR) agonist.[1] Its action is biphasic:
-
Initial Agonist Effect: Upon initial administration, leuprolide binds to pituitary GnRHRs, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This "flare effect" temporarily increases testosterone (B1683101) and estradiol (B170435) levels.[2]
-
Receptor Downregulation and Desensitization: Continuous exposure to leuprolide leads to the desensitization and downregulation of pituitary GnRHRs. This suppresses LH and FSH secretion, resulting in a sustained decrease in gonadal steroid production to castrate levels.[2]
Beyond this systemic hormonal suppression, GnRH receptors are also expressed on the surface of various cancer cells, including prostate cancer.[3][4] this compound can bind directly to these receptors, initiating intracellular signaling cascades that inhibit cell growth and promote cell death, independent of systemic hormone levels.
Caption: Systemic mechanism of this compound.
Influence on the Cell Cycle
This compound can impede cancer cell proliferation by inducing cell cycle arrest. While the precise effects can be cell-type dependent, a common outcome is the inhibition of progression from the G1 phase to the S phase, effectively halting DNA replication and cell division. This effect is mediated by the modulation of key intracellular signaling pathways.
Key Signaling Pathway: MAPK/ERK
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is central to regulating cell proliferation. The effect of leuprolide on this pathway can vary:
-
Inhibition: In certain cancer cells, such as androgen-sensitive LNCaP prostate cancer cells, this compound has been shown to counteract the mitogenic effects of growth factors by reducing the phosphorylation and activation of ERK1/2.
-
Activation: Conversely, in some androgen-insensitive cells like PC-3, leuprolide may unexpectedly increase ERK activity. This highlights the context-dependent nature of its direct cellular effects.[5]
Caption: Modulation of the MAPK/ERK pathway by this compound.
Quantitative Data: Cell Cycle Distribution
The following table illustrates representative data from a flow cytometry experiment analyzing the cell cycle distribution of prostate cancer cells following treatment with this compound.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Vehicle) | 55.2 ± 3.1 | 28.4 ± 2.5 | 16.4 ± 1.9 |
| This compound (10⁻⁶ M) | 72.5 ± 4.5 | 15.1 ± 2.2 | 12.4 ± 1.8 |
Note: The data presented are illustrative examples to demonstrate typical experimental outcomes and may not represent results from a single specific study.
Induction of Apoptosis
A primary component of this compound's anti-tumor activity is its ability to induce programmed cell death, or apoptosis. This is achieved through the modulation of critical pro-survival and pro-apoptotic signaling pathways.
Key Signaling Pathway: PI3K/Akt
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival pathway that is frequently overactive in cancer. This compound treatment can inhibit this pathway, tipping the cellular balance towards apoptosis.
-
Inhibition of PI3K/Akt: Binding of leuprolide to the GnRHR can lead to a reduction in PI3K activity.
-
Decreased Akt Phosphorylation: This results in significantly less phosphorylation (activation) of Akt.
-
Activation of Pro-Apoptotic Proteins: Dephosphorylated (inactive) Akt is unable to phosphorylate and inhibit pro-apoptotic proteins like BAD (Bcl-2-associated death promoter). Unphosphorylated BAD is free to bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 4. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Leuprolide Acetate in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo studies using leuprolide acetate (B1210297) in mouse models of prostate cancer and endometriosis. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this GnRH agonist.
Mechanism of Action
Leuprolide acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It functions as a potent agonist of the GnRH receptor (GnRHR).[1] Continuous administration of this compound initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone (B1683101) and estrogen levels. However, this is followed by downregulation and desensitization of the pituitary GnRH receptors, resulting in a profound and sustained suppression of LH and FSH secretion. This, in turn, leads to a significant reduction in the production of gonadal steroid hormones, such as testosterone and estrogen, achieving a state of "medical castration".[1]
Signaling Pathway
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which ultimately regulate the transcription of genes involved in gonadotropin synthesis and release.[2][3][4][5]
Experimental Protocols
Prostate Cancer Xenograft Model
This protocol is designed to evaluate the efficacy of this compound in a subcutaneous LNCaP prostate cancer xenograft mouse model.
Materials:
-
Male immunodeficient mice (e.g., BALB/c nude or SCID)
-
LNCaP human prostate cancer cells
-
Matrigel
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles (25-27 gauge)
-
Calipers for tumor measurement
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation:
-
Culture LNCaP cells under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 1 x 10^7 cells/150 µL.
-
Subcutaneously inject 150 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound via subcutaneous infusion using osmotic minipumps at a dose of 18 mg/4 weeks for a total of 12 weeks. The control group will receive saline-filled pumps.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the 12-week treatment period, euthanize the mice.
-
Excise tumors and weigh them.
-
Collect blood for serum testosterone analysis.
-
Collect and weigh the prostate.
-
Quantitative Data Summary:
| Parameter | Control Group (Saline) | This compound Group |
| Initial Tumor Volume (mm³) | ~120 | ~120 |
| Final Tumor Volume (mm³) | Significantly increased | Significantly reduced |
| Final Tumor Weight (g) | ~1.5 | ~0.5 |
| Serum Testosterone (ng/mL) | ~2.0 | < 0.2 |
| Prostate Weight (mg) | ~100 | ~20 |
| Abdominal Fat Weight (g) | ~1.0 | ~1.8 |
Note: The above data are representative values based on published studies and may vary depending on specific experimental conditions.
Endometriosis Mouse Model
This protocol describes the induction of an endometriosis-like model in mice and the evaluation of this compound's effect on lesion development.
Materials:
-
Female mice (e.g., C57BL/6)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Surgical instruments
-
Sutures
Experimental Workflow:
Procedure:
-
Model Induction:
-
Surgically remove the uterine horn from a donor mouse.
-
Cut the uterus into small fragments (approximately 2x2 mm).
-
In recipient mice, make a small abdominal incision and suture 2-3 uterine fragments onto the peritoneal wall.
-
Close the incision and allow the mice to recover.
-
-
Treatment:
-
After a recovery period (e.g., 7 days), randomize the mice into treatment and control groups.
-
Administer this compound via intramuscular injection at a dose of 0.00975 mg/mouse every 5 days for 14 days. The control group will receive saline injections.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Surgically expose the abdominal cavity and count the number of established endometriotic-like lesions.
-
Measure the dimensions of each lesion to calculate the volume.
-
Excise lesions for histological analysis.
-
Quantitative Data Summary:
| Parameter | Control Group (Saline) | This compound Group |
| Number of Lesions per Mouse | 2-3 | 0-1 |
| Average Lesion Volume (mm³) | ~25 | < 5 |
| Histological Score (inflammation) | High | Low |
Note: The above data are representative values based on published studies and may vary depending on specific experimental conditions.
References
Application Notes and Protocols for Preparing Leuprolide Acetate Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a crucial tool in various biomedical research fields, particularly in cancer biology and endocrinology.[1] It functions by initially stimulating and subsequently downregulating the GnRH receptors, leading to a significant reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This hormonal suppression is pivotal in studying and treating hormone-dependent cancers such as prostate and breast cancer.
These application notes provide detailed protocols for the preparation of leuprolide acetate solutions for in vitro cell culture experiments. Adherence to these guidelines is critical to ensure the accuracy, reproducibility, and reliability of experimental results.
Product Information
-
Product Name: this compound
-
Appearance: White to off-white powder
-
Storage: Store at -20°C for long-term stability.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥126.9 mg/mL | |
| Water | ≥102 mg/mL (with gentle warming) | |
| Ethanol (B145695) | ≥31.4 mg/mL (with gentle warming) |
Table 2: Recommended Concentrations for Cell Culture Experiments
| Cell Line | Experimental Concentration Range | Reference |
| LNCaP (Prostate Cancer) | 10⁻¹¹ M to 10⁻⁶ M | [2] |
| PC-3 (Prostate Cancer) | 10⁻¹¹ M to 10⁻⁶ M | [2] |
Table 3: Solvent Cytotoxicity Considerations
| Solvent | Recommended Final Concentration in Culture Medium | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≤ 0.5% (v/v) | Higher concentrations can be cytotoxic. A dose-response curve is recommended for sensitive or primary cell lines. | [3][4][5] |
| Ethanol | ≤ 0.5% (v/v) | Can exhibit rapid, concentration-dependent cytotoxicity. | [6] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to the desired working concentrations.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes
-
Sterile, disposable syringe (1 mL)
-
Sterile syringe filter (0.22 µm pore size, low protein binding, e.g., PVDF or PES)[7]
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biosafety cabinet, to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 1269.47 g/mol ), weigh out 1.27 mg of the powder.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of cell culture grade DMSO (in this example, 1 mL) to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.
-
Sterile Filtration: Draw the solution into a sterile 1 mL syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[8] Filter the solution into a new sterile microcentrifuge tube. This step is crucial to remove any potential microbial contaminants.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Application to Cells: Add the prepared working solutions to your cell cultures according to your experimental design.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps for preparing this compound solutions for cell culture experiments.
Caption: Workflow for this compound Solution Preparation.
This compound Signaling Pathway
This compound acts as a GnRH receptor agonist. The diagram below outlines the primary signaling cascade initiated upon its binding to the GnRH receptor on target cells.
Caption: GnRH Receptor Signaling Pathway.
References
- 1. kinampark.com [kinampark.com]
- 2. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. lifetein.com [lifetein.com]
- 6. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlitech.com [sterlitech.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Leuprolide Acetate Administration in Rat Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of leuprolide acetate (B1210297) in rat models of surgically induced endometriosis. This guide is intended to assist researchers in designing and executing studies to evaluate the efficacy of gonadotropin-releasing hormone (GnRH) agonists in preclinical settings.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterine cavity. Rodent models, particularly rats, are invaluable for studying the pathophysiology of endometriosis and for the preclinical evaluation of novel therapeutics.[1] Leuprolide acetate, a potent GnRH agonist, is a well-established treatment for endometriosis in humans.[2][3][4] Its administration in rat models of endometriosis provides a robust platform to investigate its therapeutic effects and underlying mechanisms.[5][6][7]
This compound acts by initially stimulating the GnRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] However, continuous administration leads to receptor downregulation and desensitization, resulting in a profound suppression of gonadotropin secretion.[2][8] This, in turn, dramatically reduces ovarian estrogen production, creating a hypoestrogenic state that leads to the regression of endometriotic lesions.[3][9]
Experimental Protocols
Induction of Endometriosis in Rats (Autotransplantation Model)
This protocol describes the surgical induction of endometriosis in female rats by autotransplantation of uterine tissue. This is a widely used and validated method for creating endometriotic lesions.[1][5]
Materials:
-
Female Sprague-Dawley or Wistar rats (mature, specific pathogen-free)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Surgical instruments (scissors, forceps, needle holders, sutures)
-
Sterile saline solution
-
Suture material (absorbable and non-absorbable)
-
Animal warming pad
-
Post-operative analgesics
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Shave the abdominal area and disinfect the surgical site with an antiseptic solution. .
-
-
Laparotomy:
-
Make a midline abdominal incision to expose the abdominal cavity.
-
Identify the uterine horns.
-
-
Uterine Tissue Excision:
-
Ligate and excise a section of one uterine horn.
-
Place the excised uterine tissue in a sterile petri dish containing sterile saline.
-
-
Endometrial Tissue Preparation:
-
Open the uterine horn longitudinally and carefully dissect the endometrial layer from the myometrium.
-
Cut the endometrial tissue into small fragments of a standardized size (e.g., 2x2 mm or 3x3 mm).
-
-
Autotransplantation:
-
Select transplantation sites. Common locations include the intestinal mesentery, the peritoneal wall, or the subcapsular space of the kidney.[5]
-
Suture the endometrial fragments to the chosen sites using a fine, non-absorbable suture. Ensure the stromal side of the explant is in contact with the host tissue.
-
-
Closure and Post-operative Care:
-
Close the abdominal wall in layers using absorbable sutures for the muscle and non-absorbable sutures or surgical clips for the skin.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animals closely during recovery.
-
-
Lesion Establishment:
-
Allow a period of 2-4 weeks for the transplanted tissue to establish and develop into endometriotic lesions.
-
Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound to rats with induced endometriosis. Both daily injections and sustained-release formulations can be used.
Materials:
-
This compound (lyophilized powder or pre-formulated depot suspension)
-
Sterile vehicle for reconstitution (e.g., sterile water for injection, specific diluent provided by the manufacturer)
-
Syringes and needles for administration
Protocols:
A. Daily Subcutaneous Injections:
-
Reconstitution: Reconstitute the lyophilized this compound powder with the appropriate sterile vehicle to achieve the desired concentration.
-
Dosage: A common dosage for daily administration is in the range of 50-100 µg/kg.[6]
-
Administration: Administer the prepared solution via subcutaneous injection once daily. Rotate the injection sites to minimize local irritation.
B. Single Injection of Sustained-Release Microspheres:
-
Formulation: Use a commercially available or experimentally prepared sustained-release formulation of this compound, often in the form of biodegradable microspheres.[5][6] These are typically designed for a one-month release.[6]
-
Dosage: A typical dose for a one-month sustained-release formulation is 1 mg/kg.[7][10]
-
Administration: Administer the depot suspension via subcutaneous or intramuscular injection as a single dose.[6]
Assessment of Efficacy
This protocol details the methods for evaluating the therapeutic effects of this compound on the induced endometriotic lesions.
1. Macroscopic Lesion Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Perform a laparotomy to expose the abdominal cavity.
-
Identify and carefully dissect the endometriotic lesions.
-
Measure the dimensions (length, width, and height) of each lesion using a caliper.
-
Calculate the lesion volume using the formula: Volume = (Length × Width × Height) × 0.52.
2. Histological Analysis:
-
Fix the excised lesions in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding.
-
Section the paraffin blocks and stain the slides with Hematoxylin and Eosin (H&E).
-
Examine the slides under a microscope to assess the histological features of the endometriotic tissue, such as the presence of endometrial glands and stroma, and any signs of regression (e.g., atrophic changes, fibrosis).[5][9]
3. Hormone Level Measurement:
-
Collect blood samples at baseline and at the end of the study.
-
Separate the serum and store it at -80°C until analysis.
-
Measure serum concentrations of estradiol, LH, and FSH using commercially available ELISA kits specific for rats.
Data Presentation
The following tables summarize representative quantitative data from studies administering this compound in rat models of endometriosis.
Table 1: Effect of this compound on Endometriotic Lesion Size
| Treatment Group | Dosage | Duration of Treatment | Mean Lesion Area/Volume (mm²) | Percentage Reduction | Reference |
| Control | Vehicle | 4 weeks | 26.1 ± 4.7 | - | [11] |
| This compound | Not Specified | 4 weeks | 3.7 ± 1.2 | 85.8% | [11] |
| Control | Vehicle | 28 days | 3.8 ± 0.8 | - | [7] |
| This compound | 1 mg/kg (single depot injection) | 28 days | 1.5 ± 0.3 | 60.5% | [7] |
Table 2: Effect of this compound on Hormone Levels
| Treatment Group | Hormone | Baseline Level | Post-treatment Level | Reference |
| This compound | Luteinizing Hormone (LH) | Not Reported | Suppressed | [6] |
| This compound | Follicle-Stimulating Hormone (FSH) | Not Reported | Suppressed | [6] |
| This compound | Estradiol | Not Reported | Suppressed | [6][11] |
Table 3: Effect of this compound on Organ Weights
| Treatment Group | Organ | Mean Weight (Control) | Mean Weight (Leuprolide-treated) | Reference |
| This compound | Uterus | Not Specified | Significantly Decreased | [5] |
| This compound | Ovaries | Not Specified | Significantly Decreased | [5] |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inducing a hypoestrogenic state.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a rat endometriosis model.
References
- 1. Rodent Models of Experimental Endometriosis: Identifying Mechanisms of Disease and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leuprorelin as a Treatment for Endometriosis | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Histological studies on the therapeutic effect of sustained-release microspheres of a potent LHRH agonist (leuprorelin acetate) in an experimental endometriosis model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-month release injectable microcapsules of a luteinizing hormone-releasing hormone agonist (this compound) for treating experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinsurggroup.us [clinsurggroup.us]
- 8. Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histology of leiomyomata in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of single-dose depot this compound on embryonal implantation: an experimental rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of gonadotropin-releasing hormone agonists, nafarelin, buserelin, and leuprolide, on experimentally induced endometriosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Leuprolide Acetate in Human Plasma Using a Sensitive and Robust HPLC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical therapeutic agent for conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2] Accurate quantification of leuprolide in plasma is essential for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This application note details a highly sensitive and robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of leuprolide acetate in human plasma. The method utilizes a straightforward sample preparation technique and offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput clinical and preclinical sample analysis.
While immunoassays have been traditionally used for the quantification of peptides, they can suffer from limitations such as poor selectivity and limited dynamic range.[1][3] LC-MS/MS methods, on the other hand, provide superior sensitivity and selectivity for bioanalysis.[1][3]
Experimental Protocols
This section outlines the detailed methodologies for the quantification of leuprolide in human plasma, from sample preparation to HPLC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for extracting leuprolide from human plasma, providing a clean sample for analysis.[1][3]
Materials:
-
Human plasma (with tripotassium EDTA as anticoagulant)[4]
-
This compound analytical standard
-
Internal Standard (IS): Leuprolide-d10 or Leuprolide-¹³C₆-¹⁵N[2][4][5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or Milli-Q)
-
Formic acid
-
Phosphate (B84403) buffer (pH 7)[4]
-
Automated SPE workstation (e.g., Tomtec Quadra96) is recommended for high throughput[4]
Procedure:
-
Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank human plasma.[4]
-
Sample Aliquoting: Aliquot 500 µL of each plasma sample, calibration standard, or QC sample into a clean tube.[4]
-
Internal Standard Addition: Add 25 µL of the internal standard working solution to each tube.[4]
-
Dilution: Dilute the samples with 500 µL of phosphate buffer (pH 7).[4]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by washing with 3 x 350 µL of methanol followed by 3 x 350 µL of water.[4]
-
Sample Loading: Load the prepared plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 3 x 350 µL of water, followed by 3 x 350 µL of 0.1% formic acid in 90:10 water/acetonitrile.[4]
-
Elution: Elute the analytes from the SPE cartridges with 3 x 350 µL of methanol.[4]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue with 150 µL of 50:50 methanol/water.[4] The sample is now ready for injection into the HPLC-MS/MS system.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: A system capable of delivering accurate and precise gradients (e.g., Shimadzu Nexera, SCIEX ExionLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX 7500, Shimadzu LCMS-8045, SCIEX API 4000).[1][2][4]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC Column | Waters Atlantis HILIC, C18, 150 x 2.1 mm, 5 µm[5] or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B to elute the analyte) |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 10 - 25 µL[2] |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 - 5 minutes[1][5] |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[5] |
| MRM Transitions | Leuprolide: m/z 605.5 → 110.2[5] or m/z 605.41 → 248.91[6] Leuprolide-¹³C₆-¹⁵N (IS): m/z 609.1 → 249.1[5] Leuprolide-d10 (IS): Optimized transition |
| Collision Energy | Optimized for each transition (e.g., 35-40 eV)[2] |
Data Presentation: Quantitative Performance
The following tables summarize the quantitative performance of the described HPLC-MS/MS method based on published data.
Table 1: Linearity and Sensitivity
| Analyte | Linearity Range | LLOQ (Lower Limit of Quantification) | Correlation Coefficient (r²) | Reference |
| Leuprolide | 2.5 - 10,000 pg/mL | 2.5 pg/mL | >0.99 | [1][3] |
| Leuprolide | 25 - 25,050 pg/mL | 25 pg/mL | >0.99 | [2] |
| Leuprolide | 0.05 - 40 ng/mL | 0.05 ng/mL | Not specified | [5] |
| Leuprolide | 0.025 - 25.0 ng/mL | 0.025 ng/mL | Not specified | [4] |
| Leuprolide | 1 - 1,000 ng/mL | 1 ng/mL | >0.999 | [7] |
Table 2: Accuracy and Precision
| QC Level | Concentration | Accuracy (%) | Precision (%CV) | Reference |
| LLOQ-QC | 25 pg/mL | 103.04 | 4.97 | [2] |
| LQC | 75.15 pg/mL | 100.32 | 1.97 | [2] |
| MQC | 12525.00 pg/mL | 100.22 | 1.83 | [2] |
| HQC | 25050.00 pg/mL | 107.36 | 2.27 | [2] |
| All Levels | N/A | N/A | <10% | [1][3] |
Table 3: Recovery
| QC Level | Concentration | Extraction Recovery (%) | Reference |
| LQC | 75.15 pg/mL | 76.97 | [2] |
| MQC | 12525.00 pg/mL | 73.98 | [2] |
| HQC | 25050.00 pg/mL | 69.55 | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Leuprolide Quantification.
Logical Relationship of Method Validation Parameters
Caption: Key Method Validation Parameters.
References
- 1. sciex.com [sciex.com]
- 2. shimadzu.com [shimadzu.com]
- 3. sciex.com [sciex.com]
- 4. scribd.com [scribd.com]
- 5. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Leuprolide–Fatty Acid Conjugate in Rat Plasma Using LC-MS/MS and Its Pharmacokinetics after Subcutaneous Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ELISA Kit for Measuring Leuprolide Acetate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a critical therapeutic agent for various conditions, including prostate cancer, endometriosis, and central precocious puberty.[1][2] Accurate measurement of leuprolide acetate concentrations in biological samples is essential for pharmacokinetic analysis, therapeutic drug monitoring, and quality control in drug formulation. This document provides detailed application notes and protocols for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit designed for the quantitative determination of this compound.
Principle of the Assay
This ELISA kit operates on the principle of a competitive immunoassay, a technique well-suited for the detection of small molecules like this compound.[3][4][5] The core of this assay is the competition between the unlabeled this compound present in the sample and a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific anti-leuprolide acetate antibody coated on the microplate wells.
The process begins with the incubation of the sample containing the target antigen (this compound) with the specific antibody.[6] Subsequently, the enzyme-conjugated this compound is added. Any antibody binding sites that have not been occupied by the sample's this compound will then bind to the enzyme-labeled this compound. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the enzyme bound to the plate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[4][7] A standard curve is generated using known concentrations of this compound, from which the concentration in the unknown samples can be determined.
Data Presentation
Typical Assay Performance Characteristics
The performance of the this compound ELISA kit is summarized in the table below. These values are representative and may vary slightly between kit lots.
| Parameter | Representative Value |
| Assay Range | 0 - 10 ng/mL[8] |
| Sensitivity | 0.4 ng/mL[8] |
| Intra-assay Precision (CV%) | < 10% |
| Inter-assay Precision (CV%) | < 15% |
Cross-Reactivity Profile
The specificity of the antibody is a critical factor in the reliability of the assay. The following table presents the cross-reactivity of the anti-leuprolide acetate antibody with related compounds.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| GnRH | < 1.0 |
| Other GnRH analogs | < 0.1 |
Experimental Protocols
Materials and Reagents
-
Anti-Leuprolide Acetate Antibody Coated Microplate (96 wells)
-
This compound Standard
-
Enzyme-conjugated this compound
-
Wash Buffer Concentrate (20X)
-
TMB Substrate
-
Stop Solution
-
Assay Diluent
-
Plate Sealers
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the this compound competitive ELISA protocol.
Step-by-Step Protocol
-
Reagent Preparation:
-
Allow all kit components to reach room temperature (18-25°C) before use.[9]
-
Prepare 1X Wash Buffer by diluting the 20X Wash Buffer Concentrate with deionized water.[9]
-
Prepare a serial dilution of the this compound Standard in Assay Diluent to create a standard curve. A typical range might be from 10 ng/mL down to the detection limit of the assay.[9]
-
Dilute samples as necessary with Assay Diluent to ensure the concentration falls within the assay's standard curve range. Serum samples may require a 1:50 dilution.[10]
-
-
Assay Procedure:
-
Add 50 µL of each standard and sample into the appropriate wells of the microplate. It is recommended to run all standards and samples in duplicate.
-
Add 50 µL of the Enzyme-conjugated this compound to each well, except for the blank wells.
-
Seal the plate with a plate sealer and incubate for 1 hour at 37°C.
-
Aspirate the contents of the wells and wash each well five times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid at each step.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate the plate for 15-30 minutes at room temperature in the dark. A blue color will develop in the wells.[9]
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Plot a standard curve of the mean absorbance for each standard concentration versus the known concentration.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Signaling Pathway of this compound
This compound is a GnRH receptor agonist.[11] Upon initial administration, it stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[12] This can cause a temporary surge in testosterone (B1683101) in males and estrogen in females.[12] However, continuous administration leads to downregulation and desensitization of the pituitary GnRH receptors.[12][13] This results in a profound suppression of LH and FSH secretion, and consequently, a significant reduction in gonadal steroid production, achieving a state of medical castration.[2][8]
Caption: A diagram illustrating the mechanism of action of this compound on the hypothalamic-pituitary-gonadal axis.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 4. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 5. researchgate.net [researchgate.net]
- 6. praxilabs.com [praxilabs.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Leuprolide ELISA Kit - Creative Diagnostics [reagents.creative-diagnostics.com]
- 9. krishgen.com [krishgen.com]
- 10. eaglebio.com [eaglebio.com]
- 11. bma.ch [bma.ch]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Chemical Castration Model in Rodents with Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297) is a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] It is widely utilized in preclinical research to establish a reversible chemical castration model in rodents. This model is essential for studying hormone-dependent diseases, particularly prostate cancer, and for evaluating the efficacy of androgen-deprivation therapies (ADT).[2] Unlike surgical castration, chemical castration with leuprolide acetate avoids the stress and inflammatory responses associated with surgery. This document provides detailed protocols and application notes for inducing a castrate state in both mice and rats using this compound.
Mechanism of Action: The Hypothalamic-Pituitary-Gonadal (HPG) Axis
This compound functions as a potent GnRH receptor agonist.[3] Its mechanism involves a biphasic effect on the Hypothalamic-Pituitary-Gonadal (HPG) axis.
-
Initial Stimulation (Flare-Up): Upon initial administration, leuprolide binds to GnRH receptors on the pituitary gland, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4] This leads to a temporary increase in gonadal steroid production, resulting in a "flare" of testosterone (B1683101) levels in males.[1][5]
-
Sustained Suppression (Downregulation): Continuous exposure to this compound leads to the desensitization and downregulation of pituitary GnRH receptors.[3] This sustained stimulation renders the pituitary refractory to GnRH, causing a profound suppression of LH and FSH release.[6] The resulting lack of gonadotropin support leads to a significant reduction in testosterone synthesis by the testes, achieving a state of chemical castration.[1] This effect is reversible upon cessation of treatment.[1]
Experimental Protocols
The following protocols provide a framework for establishing a this compound-induced castration model. Doses and treatment duration may require optimization based on the specific rodent strain, age, and experimental endpoint.
General Experimental Workflow
The process follows a standardized workflow from animal acclimatization to endpoint analysis.
Protocol for Mice
-
Animal Model: Middle-aged male C57BL/6J mice are a commonly used strain.[7][8]
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Osmotic minipumps
-
Surgical tools for pump implantation
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies
-
-
Procedure:
-
Acclimatization: House animals under standard conditions for at least one week prior to the experiment.
-
Baseline Sampling: Collect baseline blood samples via a suitable method (e.g., tail vein, submandibular) to determine pre-treatment testosterone levels.
-
Leuprolide Administration: A reliable method for long-term administration is through subcutaneously implanted osmotic minipumps.[2][8]
-
Monitoring: Monitor the animals for recovery from surgery and for any adverse effects. Measure body weight weekly.
-
Endpoint Analysis: After the treatment period (e.g., 12 weeks), collect terminal blood samples via cardiac puncture for serum testosterone analysis.[7] Euthanize the animals and carefully dissect and weigh the prostate gland.[7][9]
-
Protocol for Rats
-
Materials:
-
This compound (solution or depot formulation)
-
Vehicle (e.g., sterile saline, or specific vehicle for depot formulation)
-
Syringes and needles for injection
-
Blood collection supplies
-
-
Procedure:
-
Acclimatization: House animals under standard conditions for at least one week.
-
Baseline Sampling: Collect baseline blood samples for testosterone measurement.
-
Leuprolide Administration: Subcutaneous injection is a common and effective route.
-
Depot Formulation: Administer a single subcutaneous injection of a sustained-release depot formulation. A dose of 1.35 mg/rat has been shown to suppress testosterone for over six weeks.[11]
-
Solution: Administer daily subcutaneous injections. Doses ranging from 0.25 to 1 mg/day have proven effective.[10] Alternatively, a single subcutaneous injection of 0.1 mg/kg can be used.[5]
-
-
Monitoring: Observe animals daily. Note the initial testosterone flare, which typically peaks within the first few hours to days, followed by a sharp decline.[5][10]
-
Data Presentation: Expected Outcomes
Successful chemical castration is confirmed by a significant reduction in serum/plasma testosterone levels and the atrophy of androgen-dependent organs.
Table 1: Effect of this compound on Serum Testosterone Levels
| Species | This compound Dose & Duration | Control Testosterone (ng/mL) | Leuprolide-Treated Testosterone (ng/mL) | Percent Reduction | Citation(s) |
| Mouse (C57BL/6J) | 18 mg/4 wk for 12 weeks (osmotic pump) | 2.09 ± 0.38 | Significantly Reduced | >90% | [7][9] |
| Rat (Sprague-Dawley) | 1.35 mg/rat (single S.C. injection) | Normal Levels | Suppressed to below normal levels for >6 weeks | >90% | [11] |
| Rat | 0.1 mg/kg (single S.C. injection) | ~10-12 (baseline) | < 1 (after initial flare) | >90% | [5] |
Note: Testosterone levels can vary based on rodent strain, age, and assay method. The initial "flare" effect, where testosterone can transiently increase, is not shown in this summary table but is a critical aspect of the mechanism.[5]
Table 2: Effect of this compound on Androgen-Dependent Organ Weights
| Species | This compound Dose & Duration | Organ | Outcome | Citation(s) |
| Mouse (C57BL/6J) | 18 mg/4 wk for 12 weeks | Prostate | Significant reduction in wet weight | [7][9] |
| Rat | 0.25, 0.5, or 1 mg/day for 14 days | Testis | Significant weight decrease | [10] |
| Rat | 0.25, 0.5, or 1 mg/day for 14 days | Prostate | Significant weight decrease | [10] |
| Rat | 0.25, 0.5, or 1 mg/day for 14 days | Seminal Vesicle | Significant weight decrease | [10] |
Considerations and Troubleshooting
-
Testosterone Flare: Be aware of the initial surge in testosterone, which occurs within the first few days of treatment.[4] For studies where this flare could be a confounding factor (e.g., tumor growth studies), consider co-administration of an anti-androgen for the first 1-2 weeks.
-
Formulation: The choice between a daily solution, a commercial depot injection, or an osmotic minipump depends on the required duration of castration and experimental logistics. Depot formulations and minipumps reduce animal handling and stress.[8][11]
-
Verification of Castration: Always verify the castrate state by measuring serum testosterone. Levels should be suppressed to <50 ng/dL, with modern assays capable of confirming suppression to <20 ng/dL.[4][13] The reduction in the weight of androgen-dependent organs like the prostate serves as a valuable secondary confirmation.[14]
-
Reversibility: Normal pituitary-gonadal function is typically restored within a few months after treatment is discontinued.[1] This is a key advantage over surgical castration if recovery of the HPG axis is part of the study design.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Decrease of genital organ weights and plasma testosterone levels in rats following oral administration of leuprolide microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Controlled release of LHRH agonist, this compound, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of leuprolide on growth of rat prostatic tumor (R 3327) and weight of male accessory sex organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating Sustained-Release Formulations of Leuprolide Acetate for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297) is a potent synthetic gonadotropin-releasing hormone (GnRH) agonist used in the management of various hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][2] Its therapeutic effect stems from its ability to initially stimulate and subsequently downregulate GnRH receptors in the pituitary gland.[3][4] Continuous administration leads to a significant reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing gonadal steroid production.[2][3][4] Due to its short biological half-life, frequent injections are necessary to maintain therapeutic levels. Sustained-release formulations are therefore critical for improving patient compliance and therapeutic outcomes by providing continuous drug release over extended periods, ranging from one to six months.[5]
This document provides detailed application notes and protocols for the preparation and characterization of sustained-release leuprolide acetate formulations for research purposes, with a primary focus on biodegradable poly(lactic-co-glycolic acid) (PLGA) microspheres. Alternative formulations such as in-situ forming gels and implants are also discussed.
Mechanism of Action: GnRH Signaling Pathway
This compound exerts its therapeutic effect by modulating the Hypothalamic-Pituitary-Gonadal (HPG) axis. The following diagram illustrates the signaling pathway.
Caption: GnRH signaling pathway and the effect of continuous this compound administration.
Formulation Strategies for Sustained Release
Several approaches can be employed to achieve sustained release of this compound. The most common and well-documented method involves the encapsulation of the drug within biodegradable polymer microspheres.
PLGA Microspheres
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used for creating sustained-release drug delivery systems.[6] The ratio of lactide to glycolide (B1360168), molecular weight, and polymer end-group (ester-capped or free acid) can be varied to control the drug release rate.[7]
This protocol is based on the widely used water-in-oil-in-water (W/O/W) double emulsion-solvent evaporation technique.[6][8]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 75:25 lactide to glycolide ratio)[8]
-
Polyvinyl Alcohol (PVA)
-
Water for Injection (WFI) or distilled water
-
Mannitol (as a cryoprotectant for lyophilization)
-
High-speed homogenizer
-
Overhead stirrer
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of the Inner Aqueous Phase (W1): Dissolve a specific amount of this compound (e.g., 100 mg) in a small volume of WFI (e.g., 0.2 mL).[8]
-
Preparation of the Oil Phase (O): Dissolve a precise amount of PLGA (e.g., 500 mg of PLGA 75:25) in an organic solvent like dichloromethane (e.g., 2 mL).[8]
-
Formation of the Primary Emulsion (W1/O): Add the inner aqueous phase (W1) dropwise to the oil phase (O) while homogenizing at high speed (e.g., 9000 rpm) for a short duration (e.g., 5 minutes) to form a stable primary emulsion.[8]
-
Formation of the Double Emulsion (W1/O/W2): Prepare a larger volume of an aqueous solution containing a surfactant, such as 1% PVA. Add the primary emulsion to the PVA solution while stirring with an overhead stirrer (e.g., 1000 rpm) to form the double emulsion.[6][8]
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, which leads to the hardening of the microspheres.[8]
-
Microsphere Collection and Washing: Collect the hardened microspheres by filtration or centrifugation. Wash the collected microspheres with chilled WFI to remove residual PVA and unencapsulated drug.[6][8]
-
Lyophilization: Resuspend the washed microspheres in a solution of a cryoprotectant like mannitol. Freeze the suspension and then lyophilize it to obtain a dry, free-flowing powder of this compound-loaded microspheres.[6][9]
In-Situ Forming Gels
In-situ forming gel systems are liquid formulations that, upon injection, transform into a gel-like depot in response to physiological stimuli such as temperature change or contact with aqueous body fluids. These systems typically consist of a biodegradable polymer (e.g., PLGA) dissolved in a biocompatible organic solvent (e.g., N-methyl-2-pyrrolidone, NMP).[7] When injected subcutaneously, the solvent diffuses away, and the polymer precipitates, entrapping the drug and forming a solid implant.[10]
Implants
Implants are solid drug delivery systems that are surgically placed subcutaneously to provide long-term, continuous drug release.[11] For this compound, an example is a non-biodegradable implant that utilizes an osmotic pump mechanism to deliver the drug at a controlled rate over a year.[11][12]
Characterization of Sustained-Release Formulations
Thorough characterization is essential to ensure the quality and performance of the prepared formulations. The following diagram outlines a typical workflow for the formulation and characterization of this compound microspheres.
Caption: Workflow for the formulation and characterization of this compound microspheres.
Experimental Protocols for Characterization
1. Surface Morphology and Particle Size Analysis:
-
Scanning Electron Microscopy (SEM): The surface morphology and shape of the microspheres can be examined using SEM.[8] Samples are mounted on a stub, sputter-coated with gold, and then imaged.[8]
-
Particle Size Analysis: The mean particle size and size distribution can be determined by laser diffraction using a particle size analyzer.[13]
2. Drug Loading and Encapsulation Efficiency:
-
Protocol:
-
Accurately weigh a small amount of the lyophilized microspheres.
-
Dissolve the microspheres in a suitable solvent (e.g., dichloromethane) to break them down.
-
Extract the this compound into an aqueous phase.
-
Quantify the amount of this compound in the aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 220 nm or 278 nm).[8][14]
-
-
Calculations:
-
Drug Loading (%) = (Mass of drug in microspheres / Mass of microspheres) x 100
-
Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100
-
3. In Vitro Drug Release Study:
-
Protocol:
-
Place a known amount of microspheres into a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C.[8][10]
-
Agitate the samples continuously (e.g., using a rotary shaker).[13]
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.[8]
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV spectrophotometry).[8][10][15]
-
Plot the cumulative percentage of drug released as a function of time.
-
4. In Vivo Studies (Animal Models):
-
Pharmacokinetic (PK) Study:
-
Administer the sustained-release formulation to suitable animal models (e.g., rats or dogs) via the intended route (e.g., subcutaneous injection).[13][16]
-
Collect blood samples at various time points.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a sensitive analytical method like LC-MS/MS.[17]
-
Determine key PK parameters such as Cmax, Tmax, and AUC.
-
-
Pharmacodynamic (PD) Study:
-
In parallel with the PK study, monitor a relevant biomarker to assess the therapeutic effect. For this compound, this is typically the serum testosterone level in male animals.[13][18]
-
Collect blood samples and measure testosterone concentrations using methods like radioimmunoassay (RIA) or ELISA.[17]
-
Evaluate the extent and duration of testosterone suppression to castrate levels (typically < 50 ng/dL).[2][5]
-
Data Presentation
Quantitative data from the characterization studies should be summarized in tables for clear comparison between different formulations.
Table 1: Physicochemical Properties of this compound Microsphere Formulations
| Formulation ID | Polymer (PLGA Ratio) | Mean Particle Size (μm) | Drug Loading (%) | Encapsulation Efficiency (%) |
| LA-MS-01 | 75:25 | 17.83[13] | 7.58[13] | 86.3[8] |
| LA-MS-02 | 50:50 | 15.2[6] | - | >90[6] |
| Example Data |
Note: The values presented are examples derived from the literature and will vary based on the specific formulation parameters.[6][8][13]
Table 2: In Vitro Release Characteristics of this compound Microspheres
| Formulation ID | Burst Release (%) (Day 1) | Cumulative Release (%) (Day 28) | Cumulative Release (%) (Day 90) |
| LA-MS-01 | < 10[19] | ~50 (estimated) | > 90[13] |
| LA-MS-02 | 14[10] | ~95.6 (up to two months)[8] | - |
| Example Data |
Note: Release profiles are highly dependent on the formulation and in vitro test conditions.[8][10][13][19]
Table 3: Pharmacokinetic and Pharmacodynamic Parameters in an Animal Model (e.g., Dogs)
| Formulation ID | Cmax (ng/mL) | Tmax (hours) | Testosterone Suppression Duration (days) |
| LA-MS-01 | ~0.1 (sustained level)[13] | - | > 98[13] |
| In-Situ Gel | - | - | ~91[7] |
| Example Data |
Note: These parameters are illustrative and depend on the dose, animal model, and formulation.[7][13]
Conclusion
The development of sustained-release formulations of this compound is a critical area of research aimed at improving therapeutic efficacy and patient convenience. PLGA-based microspheres prepared by the double emulsion-solvent evaporation method represent a well-established and versatile platform. Careful control of formulation parameters and comprehensive physicochemical and biological characterization are essential for developing a successful long-acting injectable product. The protocols and information provided herein serve as a detailed guide for researchers embarking on the formulation and evaluation of sustained-release this compound delivery systems.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 5. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. scispace.com [scispace.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. CN106038492A - Preparation method of sustained-release this compound microspheres - Google Patents [patents.google.com]
- 10. In-vitro/In-vivo comparison of this compound release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A Fast and Sensitive Method for the Detection of this compound: A High-Throughput Approach for the In Vitro Evaluation of Liquid Crystal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of Self-Administered Formulation to Improve the Bioavailability of Leuprorelin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sustained activity and release of this compound from an in situ forming polymeric implant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Leuprolide Acetate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of leuprolide acetate (B1210297) in various animal species for research purposes. This document details recommended dosage regimens, experimental protocols for administration and monitoring, and the underlying mechanism of action.
Introduction
Leuprolide acetate is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] It is a potent GnRH receptor agonist that, upon continuous administration, paradoxically leads to the suppression of gonadotropin secretion and a subsequent reduction in gonadal steroid production. This biphasic action—an initial transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) followed by profound suppression—makes it a valuable tool in a wide range of preclinical research models.[2][3]
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotroph cells.[4] Initially, this binding stimulates the Gq/11 protein-coupled receptor, activating phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This initial signaling cascade leads to the synthesis and release of LH and FSH.
However, the continuous presence of a GnRH agonist like leuprolide leads to the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs. This process involves receptor internalization and uncoupling from its signaling pathways, ultimately resulting in a profound and sustained suppression of LH and FSH secretion.[8] Consequently, the production of gonadal steroids, such as testosterone (B1683101) and estrogen, is significantly reduced to castrate levels.[4]
Dosage by Animal Species
The following tables summarize reported dosages of this compound in various animal species for different research applications. Dosages can vary based on the specific research goals, the formulation used (e.g., daily injection vs. depot), and the animal's weight and metabolic rate.
| Species | Indication/Model | Dosage | Route | Frequency | Reference(s) |
| Mouse | Prostate Cancer Model | 18 mg/4 weeks | Subcutaneous (osmotic minipump) | Every 4 weeks | [9] |
| Prostate Cancer | 1 mg/kg | Subcutaneous | - | [10] | |
| Rat | Endometriosis | 100 µg/kg/day (as microcapsules) | Subcutaneous or Intramuscular | Single injection for 4 weeks | [11] |
| Puberty Suppression | 50 µg/kg | Subcutaneous | Daily from postnatal day 25-50 | [12][13] | |
| Prostate Cancer Model | 1.35 mg/rat (equivalent to 3 mg/kg) | Subcutaneous or Intramuscular | Single injection | [14] | |
| Dog | Prostate Cancer (Palliative) | 120 µ g/day (via implant) | Subcutaneous (implant) | Continuous release for 12 months | [15] |
| Prostate Cancer (Palliative) | 3.75 mg | Intramuscular | Monthly | [15] | |
| Ferret | Adrenal Gland Disease | 100-150 µg/kg | Intramuscular | - | [16] |
| Adrenal Gland Disease | 100 µg/kg (3.75 mg depot) | Intramuscular | Every 6 weeks | [16] | |
| Bird (Cockatiel) | Chronic Egg Laying | 17, 52, or 156 µg/mL/kg/day (daily release rate) | - | Single injection | [16] |
| Chronic Egg Laying | 400 µg/kg | - | - | [16] | |
| Bird (Chicken) | Molt Induction | 60 µ g/day | - | For 14 days | [17] |
| Non-human Primate (Rhesus Macaque) | Endometriosis | - | - | 6-month course of treatment | [3] |
Experimental Protocols
Preparation of this compound Formulations
a) Daily Injection Solution
For daily subcutaneous injections, this compound is typically dissolved in a sterile, physiologically compatible vehicle.
-
Materials:
-
This compound powder
-
Sterile 0.9% physiological saline
-
Sterile vials
-
Vortex mixer
-
-
Protocol:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Aseptically add the calculated amount of this compound powder to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Store the resulting solution according to the manufacturer's recommendations, typically refrigerated and protected from light.
-
b) Sustained-Release Depot Formulation (PLGA Microspheres)
The preparation of poly(lactic-co-glycolic acid) (PLGA) microspheres for a depot formulation is a more complex process, often involving a double emulsion-solvent evaporation technique.[10][18][19]
-
Materials:
-
This compound
-
PLGA (e.g., 75:25 lactide:glycolide ratio)
-
Polyvinyl alcohol (PVA)
-
Gelatin (optional)
-
Water for injection (WFI)
-
Homogenizer
-
Magnetic stirrer
-
-
Protocol (Double Emulsion-Solvent Evaporation):
-
Inner Aqueous Phase (w1): Dissolve this compound in WFI. Gelatin may be added to this phase.[5]
-
Oil Phase (o): Dissolve PLGA in dichloromethane.[10]
-
Primary Emulsion (w1/o): Add the inner aqueous phase to the oil phase and homogenize at high speed to form a water-in-oil emulsion.[10]
-
External Aqueous Phase (w2): Prepare a solution of PVA in WFI.
-
Secondary Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase while homogenizing to create a water-in-oil-in-water double emulsion.[18]
-
Solvent Evaporation: Stir the secondary emulsion at room temperature for several hours to allow the dichloromethane to evaporate, which hardens the microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation, wash them with WFI to remove residual PVA and unencapsulated drug, and then freeze-dry (lyophilize) the final product.[17]
-
Administration Protocols
a) Subcutaneous (SC) Injection in Rodents
-
Materials:
-
Prepared this compound solution
-
Sterile insulin (B600854) syringes with appropriate gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
70% ethanol (B145695) swabs
-
-
Protocol:
-
Restrain the animal securely. For mice, this can be done by scruffing the back of the neck. For rats, a two-handed grip or a restraint device may be used.
-
Wipe the intended injection site (typically the dorsal scapular region) with a 70% ethanol swab and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
b) Intramuscular (IM) Injection in Rodents
-
Materials:
-
Prepared this compound solution or reconstituted depot suspension
-
Sterile syringes with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol swabs
-
-
Protocol:
-
Anesthetize or securely restrain the animal.
-
Identify the quadriceps or gluteal muscle mass.
-
Wipe the injection site with a 70% ethanol swab.
-
Insert the needle into the muscle belly at a 90-degree angle.
-
Aspirate to check for blood. If blood is present, reposition the needle.
-
Inject the solution or suspension slowly.
-
Withdraw the needle and apply gentle pressure.
-
Monitor the animal during recovery from anesthesia or restraint.
-
Post-Administration Monitoring
Monitoring protocols should be tailored to the specific research question and animal model.
-
Hormonal Monitoring:
-
Blood Sampling: Collect blood samples at predetermined time points to measure serum levels of LH, FSH, testosterone, or estradiol (B170435) using validated immunoassays.
-
Frequency: For acute studies, sampling may be frequent (e.g., hourly) after the initial dose. For chronic studies, weekly or bi-weekly sampling is common.
-
-
Clinical and Behavioral Monitoring:
-
Body Weight: Monitor body weight regularly as changes can indicate metabolic effects.
-
Clinical Signs: Observe for signs of efficacy (e.g., regression of hormone-dependent tumors, cessation of estrous cycling) or adverse effects (e.g., injection site reactions, changes in activity).[20]
-
Reproductive Parameters: In studies of reproductive function, monitor parameters such as testicular volume, estrous cyclicity (via vaginal smears in rodents), or sexual behavior.[13][21]
-
-
Bone Density Monitoring:
-
For long-term studies, consider monitoring bone mineral density using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT), as prolonged hypogonadism can lead to bone loss.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for preclinical evaluation of this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Physiology, Follicle Stimulating Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Volume 5, Chapter 8. Regulation of the Pituitary Response to Gonadotropin-Releasing Hormone [glowm.com]
- 8. researchgate.net [researchgate.net]
- 9. Hormonal Treatment for Integumentary Disease in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. benchchem.com [benchchem.com]
- 12. lupronpedpro.com [lupronpedpro.com]
- 13. researchgate.net [researchgate.net]
- 14. Sustained activity and release of this compound from an in situ forming polymeric implant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. vetmed.illinois.edu [vetmed.illinois.edu]
- 17. CN103211773B - Method for preparing this compound microspheres - Google Patents [patents.google.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
- 21. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cryopreservation of Cells Treated with Leuprolide Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is widely utilized in clinical and research settings for its ability to suppress sex hormone production.[1][2][3] It initially stimulates the pituitary gland's secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) and estrogen.[1][2] However, continuous administration leads to desensitization and downregulation of GnRH receptors, resulting in a significant decrease in these hormones.[1][4] This mechanism is crucial in the treatment of hormone-sensitive conditions such as prostate cancer, endometriosis, and uterine fibroids.[1][3]
In research, leuprolide acetate is used to study hormonal regulation, cell proliferation, and apoptosis in various cell types, including cancer cells and those involved in reproductive processes.[5][6][7] The ability to cryopreserve cells treated with this compound is essential for long-term storage, transportation, and to ensure the reproducibility of experiments. This document provides detailed protocols for the cryopreservation and subsequent thawing of cells treated with this compound, along with methods for assessing post-thaw viability and function.
Signaling Pathway of this compound
This compound acts as an agonist on the Gonadotropin-Releasing Hormone Receptor (GnRHR). Its continuous administration leads to a biphasic response. Initially, it stimulates the Gq/11 protein-coupled GnRHR, activating Phospholipase C (PLC) which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of Protein Kinase C (PKC), ultimately leading to the synthesis and release of LH and FSH. Prolonged exposure, however, causes receptor desensitization and downregulation, leading to a sustained suppression of gonadotropin release.[1][4]
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general steps for treating adherent or suspension cells with this compound prior to cryopreservation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution (stock solution, e.g., 1 mg/mL in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells) in their appropriate complete culture medium.
-
Prepare the desired working concentration of this compound by diluting the stock solution in complete culture medium. The final concentration will depend on the specific cell line and experimental goals, with studies showing effects at concentrations ranging from 5-20 ng/mL.[5]
-
For adherent cells, remove the old medium, wash once with sterile PBS, and add the medium containing this compound. For suspension cells, add the appropriate volume of concentrated this compound solution to the culture flask.
-
Incubate the cells for the desired treatment duration. This can range from hours to several days depending on the experimental endpoint.
-
After the treatment period, harvest the cells.
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Transfer the cell suspension to a sterile centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete medium.
-
Perform a cell count and assess viability using a method such as trypan blue exclusion. A viability of >90% is recommended for cryopreservation.[8]
Cryopreservation Protocol
This protocol describes the steps for freezing this compound-treated cells.
Materials:
-
Harvested and counted this compound-treated cells
-
Cryopreservation medium (e.g., complete culture medium with 10% fetal bovine serum and 10% dimethyl sulfoxide (B87167) (DMSO))
-
Sterile cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty) or a programmable freezer
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Centrifuge the harvested cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the cell pellet.
-
Gently resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each labeled cryogenic vial.
-
Place the cryogenic vials into a controlled-rate freezing container. This ensures a cooling rate of approximately -1°C per minute, which is crucial for maintaining cell viability.[8][9]
-
Transfer the freezing container to a -80°C freezer and leave it for at least 4 hours, or overnight.
-
After controlled-rate freezing, transfer the vials to a liquid nitrogen dewar for long-term storage (-196°C).
Post-Thaw Analysis
This protocol details the procedure for thawing cryopreserved cells and assessing their viability and function.
Materials:
-
Cryopreserved cells
-
Complete culture medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Sterile centrifuge tubes
-
Cell counting apparatus
-
Reagents for viability and functional assays (e.g., trypan blue, MTT, apoptosis assay kits)
Procedure:
-
Prepare a sterile centrifuge tube with 9 mL of pre-warmed complete culture medium.
-
Retrieve a vial of cryopreserved cells from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath and gently agitate until only a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
Carefully open the vial and slowly transfer the cell suspension into the centrifuge tube containing the pre-warmed medium. This helps to dilute the DMSO.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant containing the cryopreservation medium.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and assess immediate post-thaw viability.
-
Plate the cells at the desired density for subsequent experiments.
-
It is recommended to allow the cells to recover for at least 24 hours before conducting functional assays.[10][11]
Data Presentation
Quantitative data from post-thaw analyses should be summarized for clear comparison.
Table 1: Post-Thaw Cell Viability
| Cell Line | Treatment | Immediate Post-Thaw Viability (%) | 24h Post-Thaw Viability (%) |
| Cell Line A | Control (Vehicle) | ||
| Cell Line A | This compound (Dose 1) | ||
| Cell Line A | This compound (Dose 2) | ||
| Cell Line B | Control (Vehicle) | ||
| Cell Line B | This compound (Dose 1) | ||
| Cell Line B | This compound (Dose 2) |
Table 2: Post-Thaw Apoptosis Assay
| Cell Line | Treatment | % Apoptotic Cells (24h Post-Thaw) |
| Cell Line A | Control (Vehicle) | |
| Cell Line A | This compound (Dose 1) | |
| Cell Line A | This compound (Dose 2) | |
| Cell Line B | Control (Vehicle) | |
| Cell Line B | This compound (Dose 1) | |
| Cell Line B | This compound (Dose 2) |
Table 3: Post-Thaw Functional Assay (Example: Hormone Secretion)
| Cell Line | Treatment | Hormone Level (pg/mL) (48h Post-Thaw) |
| Cell Line A | Control (Vehicle) | |
| Cell Line A | This compound (Dose 1) | |
| Cell Line A | This compound (Dose 2) | |
| Cell Line B | Control (Vehicle) | |
| Cell Line B | This compound (Dose 1) | |
| Cell Line B | This compound (Dose 2) |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful cryopreservation and thawing of cells treated with this compound. Adherence to these procedures, particularly the controlled-rate freezing and rapid thawing steps, is critical for maintaining high cell viability and preserving the cellular responses induced by this compound treatment. Post-thaw assessments are essential to validate the integrity and functionality of the cryopreserved cells before their use in further experiments. These application notes will aid researchers in standardizing their methods, ensuring the reliability and reproducibility of their findings in studies involving this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical outcomes of this compound in the treatment of recurrent ovarian granulosa cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Cryopreservation Techniques for Long-Term Cell Storage [cytion.com]
- 9. stemcell.com [stemcell.com]
- 10. Quantitative assessment of the impact of cryopreservation on human bone marrow-derived mesenchymal stem cells: up to 24 h post-thaw and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining of GnRH Receptors Following Leuprolide Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone (GnRH) receptor agonist, is a synthetic nonapeptide utilized in diverse clinical applications, including treatments for prostate cancer, endometriosis, and uterine fibroids.[1][2] Its primary mechanism of action involves the suppression of gonadotropin secretion through the desensitization and downregulation of GnRH receptors in the pituitary gland upon continuous administration.[3][4][5] However, studies on cancer cells have revealed more complex interactions, with some research indicating a potential upregulation of GnRH receptors at the plasma membrane following prolonged leuprolide acetate treatment.[3]
These application notes provide a comprehensive guide to visualizing and quantifying changes in GnRH receptor expression and localization using immunofluorescence staining after treatment with this compound. This protocol is essential for researchers investigating the cellular mechanisms of GnRH receptor signaling, the effects of GnRH analogs on receptor trafficking, and the development of novel cancer therapies targeting this pathway.
Quantitative Data Summary
The following table summarizes the observed changes in GnRH receptor levels in prostate cancer cells following continuous treatment with this compound.
| Cell Line | Treatment | Duration | Method | Observed Effect on GnRH Receptor |
| PC-3 | This compound (10⁻⁶ M or 10⁻¹¹ M) | 6-30 days | Atomic Force Microscopy | An increase in agonist/GnRH-R unbinding events was observed, reaching a maximum of approximately 80% compared to control after 30 days of treatment with the 10⁻⁶ M dose.[3] |
| PC-3 | This compound (10⁻⁶ M) | 30 days | Western Blotting | Demonstrated an analogue-induced increase in GnRH-R expression.[3] |
| LNCaP | This compound (low and high concentrations) | 4, 6, 12 days | Western Blotting | Effective in inducing a post-transcriptional enhancement of the receptor expression at the plasma membrane level.[3] |
| DU-145 | GnRH Agonist | N/A | N/A | An agonist-induced slight decrease in GnRH-R levels was described in xenografted prostate cancers.[3] |
| Human PCa | Leuprolide and Bicalutamide (neoadjuvant) | 3 months | Immunohistochemistry | A decrease in GnRH-R immunoreactivity was observed in patient samples compared to untreated patients.[3] |
| Human PCa | IN3 (pharmacoperone) pre-treatment | N/A | Immunofluorescence | Increased plasma membrane expression of GnRH-R by approximately 60% by decreasing cellular retention.[6] Pre-treatment with IN3 enhanced the apoptotic effect of leuprolide.[6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GnRH receptor signaling cascade and the experimental workflow for immunofluorescence staining.
Caption: GnRH Receptor Signaling Pathway.
Caption: Immunofluorescence Staining Workflow.
Detailed Experimental Protocol: Immunofluorescence Staining of GnRH Receptors
This protocol is designed for cultured cells (e.g., PC-3 human prostate cancer cells) grown on coverslips.
Materials:
-
Cell Culture: PC-3 cells, appropriate cell culture medium and supplements, sterile culture dishes, and glass coverslips.
-
This compound: Stock solution of known concentration.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS), pH 7.4.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3% Triton X-100 in PBS.
-
Primary Antibody: A validated primary antibody specific for the GnRH receptor.
-
Secondary Antibody: A fluorophore-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).
-
Nuclear Counterstain (Optional): DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Wash Buffer: PBS.
Procedure:
-
Cell Seeding and Treatment:
-
Sterilize glass coverslips and place them in the wells of a multi-well culture plate.
-
Seed PC-3 cells onto the coverslips at an appropriate density to achieve 60-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-GnRH receptor antibody in Blocking Buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking solution and add the diluted primary antibody to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining (Optional):
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate with DAPI solution for 5 minutes at room temperature to stain the cell nuclei.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium, cell-side down.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Capture images using consistent settings (e.g., laser power, gain, pinhole size) for all experimental groups to allow for accurate comparison.
-
Perform quantitative analysis of the images using appropriate software (e.g., ImageJ/Fiji). This can include measuring the mean fluorescence intensity per cell or analyzing the subcellular localization of the GnRH receptor (e.g., membrane vs. cytoplasm).
-
Conclusion
The provided protocols and data offer a framework for investigating the effects of this compound on GnRH receptor expression and localization. Immunofluorescence staining is a powerful technique that, when combined with quantitative analysis, can provide valuable insights into the cellular response to GnRH agonists. This information is critical for understanding the therapeutic mechanisms of this compound and for the development of more effective treatments targeting the GnRH receptor pathway.
References
- 1. This compound: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacoperone IN3 enhances the apoptotic effect of leuprolide in prostate cancer cells by increasing the gonadotropin-releasing hormone receptor in the cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Western Blot Analysis of Key Signaling Pathways Following Leuprolide Acetate Stimulation
Audience: Researchers, scientists, and drug development professionals.
Introduction Leuprolide acetate (B1210297) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) that functions as a potent GnRH receptor agonist. Initially, it stimulates the pituitary-gonadal axis, but continuous administration leads to receptor desensitization and downregulation, resulting in suppressed gonadotropin secretion and a significant reduction in gonadal steroids.[1][2] This mechanism of action makes it a cornerstone for treating hormone-dependent conditions such as prostate cancer, endometriosis, and central precocious puberty.[1][3]
Beyond its effects on the pituitary, leuprolide acetate can directly influence cellular behavior in tissues expressing GnRH receptors, such as prostate cancer cells.[4] Understanding the intracellular signaling cascades activated by this compound is critical for elucidating its full mechanism of action and for developing novel therapeutic strategies. This document provides a detailed protocol for analyzing the activation of key signaling proteins—specifically within the Mitogen-Activated Protein Kinase (MAPK) pathways—in response to this compound stimulation using Western blot analysis.
Signaling Pathway Overview Upon binding to its G-protein coupled receptor, the GnRH receptor (GnRH-R), this compound can trigger multiple downstream signaling pathways. A primary cascade involves the activation of the extracellular signal-regulated kinase (ERK1/2), a key member of the MAPK family.[5] The MAPK pathways (including ERK, JNK, and p38) are central regulators of cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of these pathways is a common feature in many cancers.[8] In prostate cancer cell lines, this compound has been shown to modulate ERK1/2 phosphorylation, indicating a direct impact on this critical cell signaling node.[5][9]
Experimental Protocols
This section outlines a comprehensive workflow for analyzing protein phosphorylation via Western blot following cell stimulation with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., human prostate cancer cell lines LNCaP or PC-3) in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum Starvation: Before stimulation, serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal signaling activity.
-
This compound Stimulation:
-
Dose-Response: Treat cells with varying concentrations of this compound (e.g., 10⁻¹¹ M, 10⁻⁶ M) for a fixed duration (e.g., 10 minutes).[4][9]
-
Time-Course: Treat cells with a fixed concentration of this compound for various durations (e.g., 0, 5, 15, 30, 60 minutes) to identify peak activation.[9]
-
Controls: Always include a vehicle-treated control (the solvent used for this compound). A positive control, such as Epidermal Growth Factor (EGF) for ERK activation, is also recommended.[5][9]
-
Protein Extraction (Cell Lysis)
-
After treatment, immediately place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[6]
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE and Protein Transfer
-
Mix 20-30 µg of protein from each sample with 4X or 6X Laemmli sample buffer.[6]
-
Boil the samples at 95-100°C for 5 minutes.[10]
-
Load the denatured protein samples onto an SDS-polyacrylamide gel (e.g., 10% or 12%).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]
Blocking and Antibody Incubation
-
Block the membrane in 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6][11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2 [Thr202/Tyr204]) overnight at 4°C with gentle agitation. Dilute the antibody in the blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
Detection, Stripping, and Re-probing
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imager or X-ray film.
-
To normalize the data, the membrane must be probed for the total protein and a loading control.
-
Stripping (Optional but Recommended): Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.[12]
-
Re-probing: After stripping, block the membrane again and probe with a primary antibody for the total protein (e.g., anti-ERK1/2) and subsequently for a loading control (e.g., β-actin or GAPDH).[4][12] This ensures that observed changes in phosphorylation are not due to variations in the total amount of protein loaded.
Data Presentation and Analysis
Quantitative analysis is performed by measuring the band intensity using densitometry software (e.g., ImageJ). The intensity of the phosphorylated protein band is first normalized to the intensity of the corresponding total protein band. This ratio is then normalized to the loading control and finally expressed as a fold change relative to the untreated or vehicle-treated control.
Table 1: Effect of this compound (LA) on GnRH-Receptor Expression in PC-3 Cells. Data summarized from densitometric analysis of Western blots. Values represent the ratio of GnRH-R to β-actin, normalized to the untreated control.[4]
| Treatment Duration | LA Concentration (10⁻¹¹ M) | LA Concentration (10⁻⁶ M) |
| 6 Days | ~1.7-fold increase | ~1.8-fold increase |
| 12 Days | ~1.8-fold increase | ~2.0-fold increase |
| 30 Days | ~1.9-fold increase | ~2.1-fold increase |
Table 2: Effect of this compound (LA) on EGF-Induced ERK Phosphorylation in LNCaP Cells. Data summarized from densitometric analysis. Values represent p-ERK levels normalized to total ERK, relative to EGF-treated cells (set as 1).[9]
| Pre-treatment (10⁻⁶ M LA) | Followed by EGF (10 ng/ml) | Normalized p-ERK Level |
| No | 5 min | 1.00 (Reference) |
| Yes | 5 min | ~0.65 (35% reduction) |
| No | 10 min | 1.00 (Reference) |
| Yes | 10 min | ~0.50 (50% reduction) |
| No | 30 min | 1.00 (Reference) |
| Yes | 30 min | ~0.45 (55% reduction) |
These tables demonstrate that this compound can upregulate the expression of its own receptor and modulate downstream signaling pathways like ERK, highlighting the importance of such analyses in understanding its cellular effects.[4][9]
References
- 1. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 2. researchgate.net [researchgate.net]
- 3. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leuprolide Acetate in Aqueous Solutions
For researchers, scientists, and drug development professionals, the stability of therapeutic peptides like leuprolide acetate (B1210297) in aqueous solutions is a critical factor for experimental success and the development of robust formulations. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the stability of leuprolide acetate in aqueous solutions, with a specific focus on storage at 4°C.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an aqueous solution at 4°C?
A1: this compound exhibits greater stability in aqueous solutions at lower temperatures.[1][2] In a phosphate-buffered saline (PBS) solution at pH 7.4, approximately 80.8% of this compound remains after 35 days of storage at 4°C in a standard (non-degassed) solution. Stability can be improved to around 86.5% under degassed conditions over the same period.
Q2: How does pH affect the stability of this compound solutions at 4°C?
A2: The degradation of this compound in aqueous solutions is accelerated at lower pH values.[1][2] While specific quantitative data at 4°C across various pH levels is limited in publicly available literature, it is a critical parameter to control. For optimal stability, maintaining a neutral to slightly acidic pH is generally recommended, though empirical testing for your specific buffer system is advised.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The main degradation pathways for this compound in aqueous environments are hydrolysis, aggregation, D,L-isomerization, and oxidation.[3] The extent of each degradation route can be influenced by factors such as temperature, pH, and the presence of oxygen.
Q4: Can I store a reconstituted this compound solution for an extended period?
A4: For commercially available formulations, it is often recommended to use the reconstituted solution immediately and not to store it for more than 24 hours, as they may not contain preservatives.[4] For laboratory-prepared stock solutions, while storage at 4°C enhances stability compared to room temperature, long-term storage is not advisable due to the potential for degradation. It is best practice to prepare fresh solutions for critical experiments or to conduct a stability study for your specific solution and storage conditions.
Q5: What are some signs of this compound degradation in my solution?
A5: Visual signs of degradation can include the appearance of particulate matter or discoloration. However, significant degradation can occur without any visible changes. The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent this compound from its degradation products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound, impurities in the solvent or buffer, contaminated HPLC system. | Identify known degradation products by comparing retention times with forced degradation samples (e.g., acid, base, peroxide treated). Ensure high-purity solvents and freshly prepared buffers. Flush the HPLC system thoroughly. |
| Precipitation or cloudiness in the solution | Aggregation of the peptide, poor solubility in the chosen buffer, or microbial contamination. | Prepare a fresh solution using a high-purity solvent and sterile filtration. Consider adjusting the pH or ionic strength of the buffer. If aggregation is suspected, analysis by size-exclusion chromatography may be necessary. |
| Loss of biological activity in cell-based assays | Chemical degradation of this compound leading to inactive forms. | Confirm the integrity of your this compound stock solution by HPLC. Prepare fresh solutions before each experiment. Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. |
| Inconsistent analytical results | Inconsistent solution preparation, improper storage, or issues with the analytical method. | Standardize the solution preparation protocol. Ensure consistent storage conditions (temperature, light exposure). Validate the analytical method for linearity, precision, and accuracy. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution at 4°C
| Storage Duration (Days) | pH | Solution Condition | This compound Remaining (%) |
| 35 | 7.4 | Non-degassed PBS | 80.8 ± 1.4 |
| 35 | 7.4 | Degassed PBS | 86.5 ± 1.5 |
Data sourced from a study on the aqueous stability of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Solution
-
Materials: this compound powder, sterile water for injection or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Procedure: a. Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation. b. Weigh the desired amount of this compound in a sterile container. c. Add the appropriate volume of sterile solvent or buffer to achieve the target concentration. d. Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize aggregation. e. For studies sensitive to oxidation, use a degassed solvent. Degassing can be achieved by sparging with an inert gas like nitrogen or by using a sonication-vacuum method. f. Use the solution immediately or store at 4°C in a tightly sealed, light-protected container.
Protocol 2: Stability Indicating HPLC Method for this compound
This is a general method; specific parameters may need to be optimized for your equipment and specific degradation products of interest.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 65% A, 35% B
-
25-30 min: Linear gradient to 95% A, 5% B
-
30-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Optimizing Leuprolide Acetate Dosage for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing leuprolide acetate (B1210297) dosage to avoid the tumor flare phenomenon in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the "tumor flare" phenomenon observed with leuprolide acetate administration?
A1: The tumor flare phenomenon is a transient worsening of clinical symptoms that can occur during the initial phase of treatment with a gonadotropin-releasing hormone (GnRH) agonist like this compound.[1][2] This flare is caused by an initial surge in testosterone (B1683101) levels before they decline to castrate levels.[1][3] Symptoms can include increased bone pain, worsening nerve-related issues, and in some cases, spinal cord compression.[1][4] This initial increase in testosterone can last for the first one to three weeks of therapy.[2][3]
Q2: What is the underlying mechanism of the this compound-induced tumor flare?
A2: this compound is a GnRH agonist.[5] When first administered, it stimulates the GnRH receptors in the pituitary gland, leading to an initial increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6] This surge in LH stimulates the testes to produce more testosterone, causing a temporary rise in serum testosterone levels, which can be approximately 50% above baseline.[6][7] This elevation in testosterone, an androgen that can fuel the growth of hormone-sensitive tumors like prostate cancer, leads to the tumor flare.[1][6] Continuous administration of this compound eventually leads to the downregulation and desensitization of the GnRH receptors, which in turn suppresses LH and FSH secretion and reduces testosterone to castrate levels.[5][6]
Q3: What are the primary strategies to mitigate or prevent tumor flare in vivo?
A3: The most common strategy to prevent tumor flare is the co-administration of an antiandrogen agent.[2][3] Antiandrogens work by blocking the action of testosterone at the tumor cell receptors.[1] Commonly used agents include flutamide (B1673489), bicalutamide, and nilutamide.[2][3] Evidence suggests that starting the antiandrogen therapy approximately one week before the first administration of the LHRH agonist is an effective approach.[3] One study concluded that simultaneous administration of flutamide with a GnRH agonist is sufficient to prevent the flare-up phenomena.[8]
Q4: What are typical dosages of this compound used in preclinical in vivo models?
A4: In mouse models, a subcutaneous injection of this compound at a dose of 1 mg/kg has been used to study its effects on LH and FSH levels.[9] Another study in rats utilized doses of 0.024, 0.24, and 2.4 mg/kg of a monthly depot formulation to investigate its impact on reproductive organs.[5][10] The specific dosage and formulation (e.g., daily injection vs. depot suspension) will depend on the experimental design and the animal model being used.[11]
Q5: How long does the initial testosterone surge typically last after this compound administration?
A5: The surge in androgens generally begins a few hours after administration and can last for a few days to a couple of weeks.[6] Studies have shown that median testosterone levels can increase by as much as 65% from baseline by day 3.[6] This elevation in testosterone can persist for approximately 7 to 15 days before declining to castrate levels, which are typically reached by day 21.[6]
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or absent tumor flare across experimental animals. | Variability in drug absorption or metabolism.Incorrect dosage or administration technique.Differences in the hormone sensitivity of the tumor model. | Ensure consistent subcutaneous or intramuscular injection technique.Verify the correct preparation and concentration of the this compound solution or suspension.Use a well-characterized and validated tumor model with known hormone sensitivity. |
| Testosterone levels do not return to castrate levels after the initial surge. | Incorrect dosage of this compound (too low).Development of resistance to the GnRH agonist.Issues with the long-acting depot formulation leading to inconsistent drug release. | Review and potentially increase the this compound dosage based on literature for the specific animal model.Ensure proper storage and handling of the depot formulation to maintain its integrity.Monitor testosterone levels regularly to confirm sustained suppression.[12] |
| High incidence of adverse events or animal mortality. | Severe tumor flare leading to complications like urethral obstruction or spinal cord compression.[1]Off-target effects of the drug.Incorrect vehicle or formulation causing toxicity. | Co-administer an antiandrogen to block the effects of the testosterone surge.[2][3]Begin antiandrogen treatment prior to the first this compound dose.[3]Closely monitor animal health, especially during the first few weeks of treatment.Ensure the vehicle used for drug delivery is sterile and non-toxic. |
| Variability in tumor growth rates within the same treatment group. | Inconsistent drug delivery and absorption.Heterogeneity of the implanted tumor cells.Differences in individual animal physiology. | Use a consistent injection site and technique for all animals.Ensure a homogenous suspension if using a depot formulation.Increase the number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: Timeline and Magnitude of Testosterone Flare
| Time Point | Median Testosterone Level Change from Baseline | Reference |
| Day 2 | 145 ± 13% | [6] |
| Day 3 | +65% | [6] |
| First 7-10 days | Elevated androgen levels | [6] |
| By Day 21 | Return to castrate levels (<0.5 ng/mL) | [6] |
Table 2: this compound Dosing Regimens
| Formulation | Dosage | Frequency | Indication | Reference |
| Depot Suspension | 7.5 mg | Every month | Advanced Prostate Cancer | [7] |
| Depot Suspension | 22.5 mg | Every 3 months | Advanced Prostate Cancer | [7][12] |
| Depot Suspension | 30 mg | Every 4 months | Advanced Prostate Cancer | [7] |
| Depot Suspension | 45 mg | Every 6 months | Advanced Prostate Cancer | [7] |
| In vivo (mice) | 1 mg/kg | Single injection | Pharmacokinetic studies | [9] |
Experimental Protocols
Protocol: In Vivo Assessment of this compound Dose-Response and Tumor Flare Mitigation
-
Animal Model:
-
Use male immunodeficient mice (e.g., NOD/SCID or athymic nude mice), aged 6-8 weeks.
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House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
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Allow for a one-week acclimatization period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Use a hormone-sensitive prostate cancer cell line (e.g., LNCaP).
-
Subcutaneously implant 1 x 10^6 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Begin treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
-
Experimental Groups:
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Group 1: Vehicle control (e.g., 0.9% saline).
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Group 2: this compound (e.g., 1 mg/kg, subcutaneous) alone.
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Group 3: Antiandrogen (e.g., flutamide, 10 mg/kg, oral gavage) alone, starting 7 days before leuprolide.
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Group 4: this compound (1 mg/kg, subcutaneous) + Flutamide (10 mg/kg, oral gavage), with flutamide starting 7 days prior to the first leuprolide injection.
-
-
Drug Preparation and Administration:
-
Monitoring and Data Collection:
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record the body weight of each animal twice weekly.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (Day 0) and at regular intervals post-treatment (e.g., Days 1, 3, 7, 14, 21, and 28).
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Hormone Analysis: Process blood samples to obtain plasma or serum. Analyze testosterone and LH levels using ELISA or mass spectrometry.[9]
-
Clinical Observations: Monitor animals daily for signs of distress or adverse effects related to tumor flare.
-
-
Data Analysis:
-
Compare tumor growth rates between the different treatment groups.
-
Plot the changes in serum testosterone and LH levels over time for each group.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to determine the significance of any observed differences.
-
Visualizations
Caption: this compound signaling pathway and mechanism of action.
Caption: Experimental workflow for in vivo this compound studies.
Caption: Logical workflow for mitigating leuprolide-induced tumor flare.
References
- 1. Lupron (this compound) for prostate cancer: What to expect [medicalnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. LUPRON DEPOT: Dosing Options [lupronprostatecancer.com]
- 8. Optimal starting time for flutamide to prevent disease flare in prostate cancer patients treated with a gonadotropin-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetic–Pharmacodynamic Model for the Testosterone-Suppressive Effect of Leuprolide in Normal and Prostate Cancer Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 22.5 mg 12-week depot formulation in the treatment of patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results with Leuprolide Acetate In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with leuprolide acetate (B1210297) in in vitro settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of leuprolide acetate in in vitro cancer models?
A1: this compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Its primary mechanism involves binding to GnRH receptors on cancer cells, which can lead to a biphasic response. Initially, it can stimulate the GnRH receptor signaling pathway, but prolonged exposure leads to receptor downregulation and desensitization, ultimately inhibiting downstream signaling cascades involved in cell proliferation and survival.[1]
Q2: At what concentration range should I be testing this compound in my cell line?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured. For prostate cancer cell lines like LNCaP (androgen-sensitive) and PC-3 (androgen-insensitive), concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M have been used in published studies.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How stable is this compound in cell culture media?
A3: The stability of this compound in aqueous solutions is dependent on temperature and pH. It is more stable at lower temperatures. Degradation is accelerated at lower pH values. For standard cell culture conditions (pH 7.4 and 37°C), it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize degradation and variability.[3]
Q4: I am observing high variability between replicate wells. What could be the cause?
A4: High variability in peptide-based assays can stem from several factors. Common culprits include improper peptide storage leading to degradation, repeated freeze-thaw cycles, contamination of the peptide stock with endotoxins or trifluoroacetate (B77799) (TFA), and poor peptide solubility.[3][4] Ensure proper handling and storage of your this compound stock and consider factors like cell seeding density and even pipetting techniques.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability/Proliferation
If you are observing inconsistent or no significant changes in cell viability or proliferation after treating with this compound, consider the following troubleshooting steps:
-
Logical Troubleshooting Workflow:
Troubleshooting workflow for inconsistent cell viability results.
-
Quantitative Data Summary:
| Cell Line | This compound Concentration | Expected Effect on Proliferation | Reference |
| LNCaP | 10⁻⁹ M (with DHT) | Counteracts androgen-stimulated proliferation | [1] |
| PC-3 | 10⁻¹¹ M to 10⁻⁶ M (with EGF) | Inhibits EGF-stimulated proliferation | [1] |
Issue 2: Inconsistent Results in Downstream Signaling Pathway Analysis (e.g., ERK Phosphorylation)
If you are observing variability in the phosphorylation status of downstream targets like ERK, consider these points:
-
Signaling Pathway Diagram:
Simplified GnRH receptor signaling pathway leading to ERK phosphorylation.
-
Quantitative Data Summary:
| Cell Line | Treatment | Duration | Expected Change in pERK/ERK Ratio | Reference |
| LNCaP | 10⁻⁹ M DHT + 10⁻⁶ M this compound | 10 min | Counteracts DHT-induced increase in pERK | [5] |
| PC-3 | 10 ng/ml EGF + 10⁻⁶ M this compound | 5-10 min | Increased pERK activity | [5][6] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT)
This protocol is adapted for assessing the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for ERK Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
This compound
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment with this compound for the desired time (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.
Protocol 3: GnRH Receptor Binding Assay
This competitive radioligand binding assay can be used to determine the binding affinity of this compound to the GnRH receptor.[7]
Materials:
-
Cell membranes expressing GnRH receptor
-
Radiolabeled GnRH ligand (e.g., [¹²⁵I]-Buserelin)
-
Unlabeled this compound
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + serial dilutions of this compound).
-
Incubation: Add the cell membrane preparation to each well and incubate at 25°C for 60-90 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
References
- 1. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Leuprorelin acetate affects ERK1/2 activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
leuprolide acetate aggregation issues in solution and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aggregation issues encountered with leuprolide acetate (B1210297) in solution.
Frequently Asked Questions (FAQs)
Q1: What is leuprolide acetate and why is aggregation a concern?
This compound is a synthetic nonapeptide, an analog of gonadotropin-releasing hormone (GnRH), used in treatments for a range of conditions, including prostate cancer and endometriosis.[1][2][3] Aggregation is a significant concern because the formation of peptide aggregates can lead to a loss of therapeutic efficacy, potential immunogenicity, and issues with drug delivery, such as needle clogging.[4] It is a critical parameter to control during formulation development.
Q2: What are the primary factors that induce this compound aggregation in solution?
Several factors can induce the aggregation of this compound in an aqueous solution. The main degradation pathways include hydrolysis, oxidation, and isomerization, which can lead to aggregation.[5][6] Key external factors that accelerate these processes are:
-
Temperature: Higher temperatures significantly decrease the stability of this compound, promoting degradation and aggregation.[6][7][8] Aggregation products increase sharply with time at elevated temperatures (e.g., 80°C) but may not significantly increase at lower temperatures (e.g., 37°C).[6]
-
pH: The stability of this compound is highly pH-dependent. Degradation is accelerated at lower (more acidic) pH values.[7][8]
-
Dissolved Oxygen: The presence of dissolved oxygen can contribute to oxidative degradation, which is a pathway to instability.[7][8]
-
Solvent Type: this compound shows instability and aggregation when dissolved in certain polymer solutions, particularly at room and elevated temperatures.[9][10]
Q3: How can aggregation of this compound be prevented or minimized?
Preventing aggregation involves controlling the formulation and storage conditions. Key strategies include:
-
Temperature Control: Storing solutions at lower temperatures (e.g., 4°C or -10°C) significantly enhances stability.[7][8]
-
pH Optimization: Maintaining an optimal pH is one of the most practical approaches to stabilization.[5] For this compound, avoiding acidic conditions is crucial.[7][8]
-
Use of Excipients:
-
Cyclodextrins: Complexation with β-cyclodextrin (β-CD) has been shown to improve the aqueous stability of this compound across a range of pH values (2.0-7.4).[7][8][11]
-
Polymers: Encapsulating this compound in biodegradable polymers like PLGA (poly(lactic-co-glycolic) acid) for sustained-release microspheres can protect it from degradation in aqueous environments.[1][12]
-
Lyoprotectants: During lyophilization (freeze-drying) of microsphere formulations, lyoprotectants like mannitol (B672) can ensure the stability of the peptide.[12]
-
-
Oxygen Removal: Degassing the solvent to remove dissolved oxygen can partially increase stability, especially at low temperatures.[7][8]
-
Formulation as a Suspension: this compound is more chemically stable when stored as a suspension in polymer solutions or oils, rather than fully dissolved.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitation or cloudiness in the solution after a short time. | Aggregation due to environmental stress. | 1. Verify Storage Temperature: Ensure the solution is stored at the recommended low temperature (e.g., 4°C). Stability is higher at lower temperatures.[7][8] 2. Check Solution pH: Measure the pH of your buffer. Leuprolide degradation is faster at lower pH values.[7][8] Adjust to a more suitable pH if necessary. 3. Minimize Agitation: Avoid vigorous shaking or stirring, which can introduce shear stress and promote aggregation.[13] |
| Inconsistent results or loss of activity in bioassays. | Peptide degradation and/or aggregation. | 1. Prepare Fresh Solutions: Use freshly prepared solutions for critical experiments. Leuprolide is stable in phosphate (B84403) buffer for at least 35 days under optimal conditions, but stability can vary.[5] 2. Incorporate Stabilizers: Consider adding a stabilizing excipient, such as β-cyclodextrin, to your formulation to enhance stability.[7][8] 3. Analyze for Aggregates: Use an analytical technique like Size Exclusion Chromatography (SEC) to quantify the percentage of aggregates in your sample.[6] |
| Clogging of HPLC columns or injection needles. | Formation of larger aggregates. | 1. Filter the Sample: Before injection, filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove large aggregates. 2. Optimize Solvent: If working with sustained-release formulations, ensure the solvent does not cause the peptide to aggregate. Leuprolide can be unstable when dissolved in some polymer solutions.[9][10] A suspension may be preferable.[9][10] |
| High variability in drug release from PLGA microspheres. | Instability of the peptide within the polymer matrix. | 1. Complex with β-Cyclodextrin: Incorporating this compound as a complex with β-cyclodextrin within the PLGA matrix can significantly improve its stability before release.[13] 2. Lyophilize Microspheres: Ensure microspheres are properly lyophilized with a suitable lyoprotectant (e.g., mannitol) to maintain stability during storage.[12] |
Data and Protocols
Table 1: Effect of Temperature and pH on this compound Stability
| Parameter | Condition | Remaining this compound (%) | Time | Source |
| Temperature | Stored at -10°C in PBS (pH 7.4) | ~95% | 35 Days | [8] |
| Stored at 4°C in PBS (pH 7.4) | 79.3% | 35 Days | [8] | |
| Stored at 25°C in PBS (pH 7.4) | ~72% | 35 Days | [8] | |
| Stored at 37°C in PBS (pH 7.4) | 68.2% | 35 Days | [8] | |
| pH | Stored at pH 2.0 (37°C) | ~30% | 35 Days | [8] |
| Stored at pH 5.0 (37°C) | ~60% | 35 Days | [8] | |
| Stored at pH 7.4 (37°C) | ~68% | 35 Days | [8] |
Data extracted and compiled from stability studies.[8]
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound/β-Cyclodextrin (LA/β-CD) Complex Solution
This protocol describes a method for preparing a complex of this compound with β-cyclodextrin to improve its aqueous stability.[5][7][8]
-
Materials:
-
This compound (LA)
-
β-Cyclodextrin (β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Freeze-dryer (optional, for solid complex)
-
-
Procedure:
-
Prepare the desired volume of PBS buffer (pH 7.4).
-
For a 1:10 weight ratio complex, weigh 50 mg of LA and 500 mg of β-CD.
-
Add the weighed LA and β-CD to 20 mL of the PBS medium in a suitable container.
-
Place the container on a magnetic stirrer and mix at 37°C for 1 hour to allow for complex formation.
-
The resulting solution contains the LA/β-CD complex and is ready for experimental use.
-
(Optional) For a solid powder, freeze the solution and lyophilize it using a standard freeze-drying protocol. The resulting powder can be stored and reconstituted later.
-
Protocol 2: Quantification of this compound and Aggregates using HPLC
This protocol provides a general workflow for analyzing this compound concentration and detecting degradation products or aggregates using High-Performance Liquid Chromatography (HPLC), a common method for peptide analysis.[6][14][15]
-
Materials & Equipment:
-
HPLC system with UV detector (set to 220 nm or 280 nm)
-
Reversed-Phase C18 column (e.g., 4.6 mm x 25 cm)
-
Size Exclusion Chromatography (SEC) column
-
Mobile Phase A: Triethylamine in water, adjusted to pH 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile and n-propanol (e.g., 3:2 ratio).
-
This compound standard
-
Sample solution (from your experiment)
-
-
Procedure for Reversed-Phase HPLC (Quantification):
-
Prepare the mobile phase. A common gradient involves varying the ratio of Mobile Phase A and B.
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Prepare a standard curve using known concentrations of this compound RS.
-
Prepare your sample solution, ensuring it is filtered and within the linear range of the standard curve.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the chromatogram at 220 nm.[15] The retention time of the main peak in the sample should correspond to the standard.[16]
-
Calculate the concentration of this compound in your sample by comparing its peak area to the standard curve.
-
-
Procedure for Size Exclusion Chromatography (SEC) (Aggregation Analysis):
-
Equilibrate the SEC column with an appropriate mobile phase (typically an isotonic buffer).
-
Inject the sample solution.
-
Monitor the chromatogram. Aggregates, being larger, will elute earlier than the monomeric this compound.
-
The peak areas can be used to determine the relative percentage of monomer, dimer, and higher-order aggregates.
-
Visual Guides
// Main node Leuprolide [label="this compound\nin Solution", fillcolor="#4285F4"];
// Factors Temp [label="High Temperature", fillcolor="#EA4335"]; pH [label="Low pH (Acidic)", fillcolor="#EA4335"]; Oxygen [label="Dissolved Oxygen", fillcolor="#FBBC05"]; Solvent [label="Inappropriate Solvent", fillcolor="#FBBC05"];
// Outcome Aggregation [label="Aggregation &\nDegradation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Temp -> Aggregation [label="Accelerates"]; pH -> Aggregation [label="Accelerates"]; Oxygen -> Aggregation [label="Promotes Oxidation"]; Solvent -> Aggregation [label="Induces Instability"]; Leuprolide -> Aggregation [style=dashed, arrowhead=none];
// Invisible nodes for alignment {rank=same; Leuprolide;} {rank=same; Aggregation;} } graph [dpi=300]; } Caption: Key factors that promote the aggregation of this compound in solution.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of peptide concentration and temperature on leuprolide stability in dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous stability of this compound: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of poly(D,L-lactide-co-glycolide) and this compound in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Self-Administered Formulation to Improve the Bioavailability of Leuprorelin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of Lyophilized Microspheres Loaded with this compound | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 13. researchgate.net [researchgate.net]
- 14. A Fast and Sensitive Method for the Detection of this compound: A High-Throughput Approach for the In Vitro Evaluation of Liquid Crystal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpda.org [ijpda.org]
- 16. uspnf.com [uspnf.com]
managing off-target effects of leuprolide acetate in research
Welcome to the Technical Support Center for Leuprolide Acetate (B1210297). This guide is designed for researchers, scientists, and drug development professionals to help manage and troubleshoot potential off-target effects of leuprolide acetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary "on-target" mechanism of action for this compound?
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2][3] Its primary, on-target mechanism involves its potent agonism of the GnRH receptor (GnRHR) in the pituitary gland.[1][2]
-
Initial Phase (Flare): Upon initial administration, leuprolide stimulates the pituitary GnRH receptors, causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5][6] This can lead to a temporary surge in gonadal hormones like testosterone (B1683101) and estrogen.[5]
-
Sustained Phase (Downregulation): Continuous exposure to leuprolide leads to desensitization and downregulation of pituitary GnRH receptors.[6] This suppresses the release of LH and FSH, ultimately resulting in a significant reduction of gonadal steroid production to castrate levels.[1][2][4] This suppression is the therapeutic goal for conditions like prostate cancer and endometriosis.[7][8]
Q2: What are potential "off-target" effects researchers should be aware of?
While the systemic hormonal suppression is the intended on-target effect, "off-target" or, more accurately, direct extrapituitary effects can occur. These are crucial to consider in research settings:
-
Direct Cellular Effects: GnRH receptors are expressed in numerous non-reproductive tissues and cancer cells, including the brain (hippocampus and cortex), prostate cancer cells (both androgen-sensitive and -insensitive), and breast cancer cells.[1][2][9] Leuprolide can bind directly to these receptors and modulate cellular functions like growth, apoptosis, and gene expression, independent of the pituitary-gonadal axis.[9][10]
-
Variable Receptor Response: In some experimental models, such as primary cultures from prostate adenocarcinomas, GnRH receptors may not discriminate between agonists (like leuprolide) and antagonists, with both inducing similar inhibitory effects on cell viability.[10] This suggests that the downstream signaling in these cells can differ from the pituitary.
-
Changes in Receptor Expression: Long-term treatment with leuprolide has been shown to increase the number of GnRH receptors on the surface of androgen-insensitive PC-3 prostate cancer cells, which could alter cellular response over the course of an experiment.[9]
Q3: How can I differentiate between on-target systemic effects and direct off-target effects in my experiment?
Distinguishing between these effects is critical for accurate data interpretation.
-
Use Appropriate Controls:
-
GnRH Antagonist: A GnRH antagonist (e.g., cetrorelix) can be a useful control. In some prostate cancer cell culture systems, both agonists and antagonists have been shown to reduce cell growth, suggesting a direct effect.[10]
-
Hormone Add-Back: In in vitro or in vivo studies, if the observed effect is due to systemic hormone deprivation, adding back the relevant hormone (e.g., testosterone, estradiol) should rescue the phenotype. If the effect persists, it is likely a direct cellular effect.
-
-
Characterize Your Model: Confirm the presence or absence of GnRH receptors on your cells or in your tissue of interest using methods like RT-PCR or Western blot before starting the experiment.[10] The presence of receptors suggests the potential for direct effects.
-
Measure Hormone Levels: In animal studies, always measure serum testosterone or estradiol (B170435) to confirm that the desired systemic suppression has been achieved and maintained.[4][11] This validates the on-target action of the drug.
Troubleshooting Guides
Problem 1: I'm observing unexpected changes in my cell culture's viability or apoptosis after leuprolide treatment.
-
Possible Cause 1: Direct Cellular Effect. Your cells may express GnRH receptors, and leuprolide is directly influencing signaling pathways that control cell growth and survival.[9][10]
-
Troubleshooting Action:
-
Confirm GnRHR Expression: Perform RT-PCR or Western blot to verify that your cell line expresses GnRH receptors.
-
Run a Dose-Response Curve: The effect may be concentration-dependent. Test a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁶ M) to characterize the response.[9]
-
Use a GnRH Antagonist: Compare the effect of leuprolide with a GnRH antagonist. If both produce a similar outcome, it points to a direct effect on the cancer cells.[10]
-
-
-
Possible Cause 2: Off-Target Cytotoxicity. The vehicle or formulation of leuprolide, rather than the peptide itself, could be causing cytotoxicity.
-
Troubleshooting Action:
-
Test Vehicle Control: Always include a vehicle-only control group in your experiment.
-
Consult Formulation Data: Review the excipients in the specific leuprolide formulation you are using.[3]
-
-
Problem 2: Inconsistent or absent testosterone suppression in my animal model.
-
Possible Cause 1: Initial Testosterone Surge ("Flare"). During the first 1-2 weeks of treatment, GnRH agonists cause a transient increase in testosterone before suppression occurs.[4][5] Experiments conducted during this window will not show suppression.
-
Troubleshooting Action:
-
Time Your Measurements: Do not assess for suppression until at least 4 weeks after the initial dose. Pooled analysis of clinical studies shows that 79% of subjects achieve suppression by 4 weeks, with the number rising to 89% by 24 weeks.[4]
-
Measure Baseline: Always measure testosterone before the first dose to have a proper baseline for comparison.
-
-
-
Possible Cause 2: Incorrect Dosing or Administration. Depot formulations of leuprolide are designed for specific administration routes (intramuscular or subcutaneous) and have complex release characteristics.[5][7]
Quantitative Data Summary
Table 1: On-Target vs. Potential Direct (Off-Target) Effects of this compound
| Feature | On-Target Effect (Systemic) | Potential Direct Effect (Local/Cellular) |
| Primary Site of Action | GnRH Receptors in the Pituitary Gland | GnRH Receptors on non-pituitary cells (e.g., cancer cells, neurons)[1][2] |
| Mechanism | Initial stimulation followed by receptor downregulation and desensitization[6] | Direct activation of intracellular signaling pathways |
| Key Outcome | Suppression of LH/FSH and gonadal steroids (Testosterone/Estrogen)[2] | Modulation of cell proliferation, apoptosis, or gene expression[9][10] |
| Example Biomarker | Serum Testosterone < 50 ng/dL, often < 20 ng/dL[4] | Change in apoptotic markers (e.g., DNA fragmentation), altered GnRHR levels[9][10] |
| Common Consequences | Hot flashes, decreased bone density, loss of libido, fatigue[5][14] | Inhibition of tumor cell growth in culture[10] |
Table 2: Testosterone Suppression Benchmarks in Research
| Time Point | Expected Serum Testosterone Level | Percentage of Subjects Achieving Target | Reference |
| Week 4 | ≤ 20 ng/dL | 79% | [4] |
| Week 24 | ≤ 20 ng/dL | 89% | [4] |
| Week 48 (6-month depot) | ≤ 20 ng/dL | 94.1% | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability via MTT Assay
(Based on methodology described in studies of direct leuprolide effects[10])
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 5-20 ng/mL) or vehicle control.[10]
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis via COMET Assay (Single Cell Gel Electrophoresis)
(Based on methodology described in studies of direct leuprolide effects[10])
-
Cell Preparation: After treatment with leuprolide, harvest cells and resuspend them in ice-cold PBS at a concentration of 1x10⁵ cells/mL.
-
Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide and cover with a coverslip. Allow it to solidify on ice.
-
Lysis: Remove the coverslip and immerse the slide in a cold lysis solution (containing Triton X-100 and NaCl) for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in an electrophoresis chamber filled with alkaline electrophoresis buffer for 20 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization: Visualize the slides using a fluorescence microscope. Apoptotic cells will exhibit a "comet" tail of fragmented DNA.
-
Analysis: Quantify the DNA damage using appropriate image analysis software, measuring parameters like tail length and tail moment.
Visualizations
Caption: On-target vs. potential direct signaling of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Intramuscular depot formulations of this compound suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncolink.org [oncolink.org]
- 6. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Androgen deprivation therapy with this compound for treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. abbvie.ca [abbvie.ca]
- 13. lupronpedpro.com [lupronpedpro.com]
- 14. onclive.com [onclive.com]
Technical Support Center: Enhancing Leuprolide Acetate Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of leuprolide acetate (B1210297) in animal models. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oral leuprolide acetate formulation shows very low bioavailability in rats. What are the potential reasons and how can I improve it?
A1: Low oral bioavailability of this compound is a common issue due to its hydrophilic nature and susceptibility to enzymatic degradation in the gastrointestinal tract.[1][2] Here are some potential causes and troubleshooting steps:
-
Enzymatic Degradation: Leuprolide, a peptide, is rapidly degraded by proteases in the stomach and small intestine.
-
Troubleshooting:
-
Enteric Coating: Use an enteric coating to protect the formulation from the acidic environment of the stomach.
-
Protease Inhibitors: Co-administration with protease inhibitors can be explored, though this may have off-target effects.
-
Nanoparticle Encapsulation: Encapsulating leuprolide in nanoparticles can shield it from enzymatic attack.[3]
-
-
-
Poor Permeation Across Intestinal Mucosa: The hydrophilic nature of leuprolide limits its passive diffusion across the lipid-rich intestinal epithelial cells.
-
Troubleshooting:
-
Permeation Enhancers: Incorporate permeation enhancers into your formulation. For example, hydrophobic ion pairing with agents like sodium dodecyl sulfate (B86663) can increase lipophilicity.[1]
-
Mucoadhesive Formulations: Use mucoadhesive polymers (e.g., chitosan (B1678972), polyacrylic acid) to increase the residence time of the formulation at the absorption site, allowing more time for permeation.[4][5][6]
-
Nanoparticulate Systems: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, bypassing the need for passive diffusion.[3] A study using polyacrylic acid (PAA)-based nanoparticles for oral delivery in Sprague-Dawley rats showed a 4.2-fold increase in relative oral bioavailability.[3]
-
-
-
Formulation Instability: Leuprolide may not be stable in the formulation, leading to degradation before it can be absorbed.
-
Troubleshooting:
-
Stability Studies: Conduct thorough in vitro stability studies of your formulation in simulated gastric and intestinal fluids.
-
Hydrophobic Ion Pairing: This technique can also improve the stability of the drug within the formulation.[1]
-
-
Q2: I'm observing high variability in plasma concentrations after nasal administration of this compound in my rat model. What could be the cause and how can I minimize this?
A2: High inter-animal variability is a known challenge with nasal drug delivery. Several factors can contribute to this:
-
Inconsistent Deposition in the Nasal Cavity: The exact site of deposition within the nasal cavity can significantly impact absorption. Deposition in the anterior, less vascularized region will result in lower absorption compared to the posterior, more permeable regions.
-
Troubleshooting:
-
Controlled Administration Technique: Ensure a consistent and precise administration technique. Use a microsyringe or a specialized nasal administration device designed for rodents to control the volume and placement of the dose.
-
Formulation Properties: The viscosity and mucoadhesive properties of your formulation can influence its retention and spread within the nasal cavity. Consider optimizing these properties to ensure more uniform coverage.
-
-
-
Mucociliary Clearance: The natural mucociliary clearance mechanism can rapidly remove the formulation from the absorption site.
-
Troubleshooting:
-
Mucoadhesive Excipients: Incorporating mucoadhesive polymers like chitosan can significantly prolong the residence time in the nasal cavity, leading to improved and more consistent absorption. A study on liposomal leuprolide with chitosan administered nasally in rats showed a substantial increase in bioavailability, from 27.83% to 88.90%, compared to liposomes alone.[7]
-
Permeation Enhancers: Enhancers like cyclodextrins and EDTA can increase the rate of absorption, potentially allowing the drug to cross the mucosa before it is cleared.[8]
-
-
-
Animal-Specific Factors: Differences in the anatomy and physiology of the nasal cavity among individual animals can contribute to variability.
-
Troubleshooting:
-
Sufficient Sample Size: Use a sufficient number of animals in each experimental group to account for biological variability.
-
Careful Animal Handling: Stress can alter physiological parameters, including nasal blood flow, potentially affecting drug absorption. Handle animals gently and consistently.
-
-
Q3: My subcutaneous depot formulation of this compound shows an initial burst release followed by sub-therapeutic plasma levels. How can I achieve a more sustained release profile?
A3: The "burst release" phenomenon is common with polymer-based depot formulations and is often due to the drug adsorbed on the surface of the microparticles or implants.
-
Surface-Associated Drug: A significant amount of the drug may be weakly bound to the surface of the depot, leading to its rapid release upon injection.
-
Troubleshooting:
-
Washing Step: Include a washing step after the preparation of your microspheres or implant to remove the surface-adsorbed drug.
-
Optimization of Manufacturing Process: The manufacturing process (e.g., solvent evaporation rate, homogenization speed) can influence the amount of surface-associated drug. Systematically optimize these parameters.
-
-
-
Polymer Properties: The type, molecular weight, and degradation rate of the polymer used are critical for controlling the release rate.
-
Troubleshooting:
-
Polymer Selection: Experiment with different polymers (e.g., PLGA with varying lactide-to-glycolide ratios) to find one with the desired degradation profile for your intended release duration.
-
Polymer Concentration: The concentration of the polymer in the formulation can affect the density of the matrix and, consequently, the diffusion rate of the drug.
-
-
-
Drug Loading: High drug loading can sometimes lead to a more pronounced burst effect.
-
Troubleshooting:
-
Optimize Drug-to-Polymer Ratio: Evaluate different drug-to-polymer ratios to find a balance between adequate drug loading and a controlled release profile. One study found that varying the drug load from 3% to 6% w/w in an in-situ forming implant did not significantly affect the release of leuprolide.[9]
-
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic data from various studies on improving this compound bioavailability in animal models.
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations and Routes of Administration in Rats
| Formulation | Route of Administration | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | Absolute/Relative Bioavailability (%) | Reference |
| PAA-Nanoparticulate Tablets | Oral | Sprague-Dawley Rats | - | - | - | 4.2-fold increase (relative) | [3] |
| Neutral Liposomes (LLEU) | Nasal | Rats | 5 µg | - | - | 27.83 (relative) | [7] |
| Negatively-Charged Liposomes (LLEUn) | Nasal | Rats | 5 µg | - | - | 21.30 (relative) | [7] |
| Liposomal Leuprolide with Chitosan | Nasal | Rats | 5 µg | - | - | 88.90 (relative) | [7] |
| Leuprolide Solution | Subcutaneous | Rats | 0.1 mg/kg | - | - | 50.60 (absolute) | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Formulation | Route of Administration | Animal Model | Dose | Cmax (ng/mL) | Tmax (hr) | Observations | Reference |
| In-situ Forming Implant (6% w/w) | Subcutaneous | Dogs | - | - | - | No significant difference in efficacy compared to Lupron Depot® | [9] |
| Sustained-Release Microspheres | Subcutaneous | Beagle Dogs | 11.25 mg/animal | ~0.1 (sustained) | - | Plasma levels maintained for up to 98 days | [11] |
| Microcapsules | Subcutaneous | Dogs | - | - | - | Plateau serum levels for two weeks | [12] |
| Sublingual Gel | Sublingual | Dogs | 0.45 mg/kg | - | - | 46.7% absolute bioavailability | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Poly(acrylic acid) (PAA) Nanoparticles
This protocol is based on the methodology described for developing an oral nanoparticulate dosage form of leuprolide.[3]
Materials:
-
This compound
-
Sodium dodecyl sulfate (SDS)
-
Poly(acrylic acid) (PAA), Mw ~100 kDa
-
Pluronic® F-68
-
LC-MS grade water
-
Ammonium acetate
-
Ethanol
-
Formic acid
Procedure:
-
Hydrophobic Ion Pairing:
-
Dissolve this compound and sodium dodecyl sulfate in LC-MS grade water to form a hydrophobic ion pair. This step is crucial to enhance the encapsulation efficiency of the water-soluble leuprolide.[3]
-
-
Nanoparticle Formation by Interpolymer Complexation:
-
Prepare an aqueous solution of poly(acrylic acid).
-
Prepare an aqueous solution of Pluronic® F-68.
-
Add the leuprolide-SDS ion pair solution to the PAA solution under gentle stirring.
-
Subsequently, add the Pluronic® F-68 solution to the mixture. Nanoparticles will form through interpolymer complexation between PAA and Pluronic® F-68, encapsulating the leuprolide ion pair.[3]
-
-
Characterization:
-
Determine the particle size distribution and zeta potential using a suitable particle size analyzer. Expected particle sizes are in the range of 200-400 nm.[3]
-
Measure the drug encapsulation efficiency by separating the nanoparticles from the aqueous medium (e.g., by centrifugation) and quantifying the amount of free leuprolide in the supernatant using a validated analytical method like HPLC.
-
Conduct in vitro release studies in a relevant buffer (e.g., 0.5 M phosphate (B84403) buffer pH 6.8 at 37°C) to assess the drug release profile.[3]
-
Protocol 2: In Vivo Evaluation of Oral Bioavailability in Rats
This protocol outlines the general steps for assessing the oral bioavailability of a novel this compound formulation in a rat model.
Materials:
-
Test formulation of this compound
-
Control this compound solution for subcutaneous injection
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Syringes and needles for subcutaneous injection and blood collection
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
Analytical equipment for leuprolide quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into experimental groups (e.g., oral test formulation, subcutaneous control).
-
Administer the oral formulation via oral gavage.
-
Administer the subcutaneous control solution via subcutaneous injection.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of leuprolide in the plasma samples using a validated LC-MS/MS or other sensitive analytical method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for each group.
-
Determine the relative oral bioavailability using the formula: (AUC_oral / Dose_oral) / (AUC_subcutaneous / Dose_subcutaneous) * 100.
-
Visualizations
Caption: Workflow for developing and evaluating an oral nanoparticle formulation of this compound.
Caption: Troubleshooting flowchart for low oral bioavailability of this compound.
References
- 1. scienmag.com [scienmag.com]
- 2. Pulmonary delivery of peptide drugs: effect of particle size on bioavailability of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mathewsopenaccess.com [mathewsopenaccess.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Preliminary investigation of the nasal delivery of liposomal leuprorelin acetate for contraception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of this compound following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sustained activity and release of this compound from an in situ forming polymeric implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Controlled release of LHRH agonist, this compound, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sublingual absorption of leuprolide: comparison between human and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in hormone suppression with leuprolide acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with leuprolide acetate (B1210297) to achieve consistent hormone suppression.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving leuprolide acetate, helping you to identify potential causes and implement corrective actions to minimize variability in hormone suppression.
| Observed Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Incomplete or delayed hormone (testosterone/estradiol) suppression after the expected timeframe (2-4 weeks). | Initial "Flare" Phenomenon: this compound is a GnRH agonist, causing an initial transient surge in LH, FSH, and consequently, testosterone (B1683101) or estradiol (B170435) in the first 1-2 weeks of treatment before suppression occurs.[1] This is an expected physiological response. | - Continue the experiment as planned. The flare effect is temporary, and suppression should be observed within 2-4 weeks.[1]- For in vivo studies where the initial hormone surge could be problematic, consider co-administration of an anti-androgen for the first few weeks. |
| Improper Dosing or Administration: Incorrect dosage calculation, partial injection, or using an incorrect injection technique (e.g., subcutaneous instead of intramuscular for certain depot formulations) can lead to insufficient drug delivery. | - Review and verify the dosing calculations based on the specific formulation and experimental model.[2]- Ensure proper reconstitution and administration techniques are followed as per the manufacturer's instructions.[3]- Confirm the correct route of administration for the specific this compound formulation being used.[2] | |
| Issues with Drug Formulation or Stability: Improper storage (e.g., exposure to high temperatures) or using an expired product can compromise the stability and efficacy of this compound.[4] The chemical stability of this compound can be affected by temperature, pH, and dissolved oxygen.[5] | - Check the expiration date of the this compound.- Verify that the product has been stored according to the manufacturer's recommendations.[4]- If drug integrity is suspected, use a new, properly stored batch for subsequent experiments. | |
| Patient/Animal Variability: Individual differences in metabolism, body mass index (BMI), or the presence of underlying conditions can influence the response to this compound.[6] | - Ensure consistency in the animal model or patient population characteristics.- For preclinical studies, use a sufficient number of animals to account for biological variability.- In clinical research, stratify analysis by relevant demographic and clinical characteristics. | |
| High variability in hormone suppression levels between subjects or experiments. | Inconsistent Injection Technique: Variations in injection site, depth, or rate of administration can affect the absorption and release profile of depot formulations. | - Standardize the injection protocol, including the site and technique, for all subjects.[7]- Ensure all personnel involved in drug administration are trained on the standardized procedure. |
| Late Dosing in Chronic Studies: In long-term experiments, delayed administration of subsequent doses can lead to a breakthrough in hormone levels.[8][9] | - Adhere strictly to the recommended dosing schedule for the specific depot formulation being used (e.g., monthly, 3-month).[8]- If a dose is missed or delayed, document the deviation and consider its potential impact on the results. | |
| Issues with Sample Collection and Processing: Variability in the timing of blood sample collection or improper handling and storage of samples can lead to inaccurate hormone measurements. | - Standardize the timing of blood collection relative to the this compound administration.- Follow a consistent protocol for serum/plasma separation and storage. | |
| Unexpected return of hormone levels to baseline before the next scheduled dose. | Formulation-Specific Release Characteristics: Different depot formulations (e.g., 1-month vs. 3-month) have distinct release profiles. Using a formulation with a shorter duration of action than intended for the experimental design will result in premature recovery of hormone levels.[2] | - Verify that the correct this compound formulation is being used for the intended dosing interval.- Review the pharmacokinetic and pharmacodynamic data for the specific formulation to understand its expected duration of action. |
| Incorrect Reconstitution of Depot Formulations: Improper mixing of the lyophilized powder and diluent can lead to an incomplete suspension and incorrect dosage administration.[10] | - Follow the manufacturer's instructions for reconstitution carefully, ensuring the powder is fully suspended before injection.[10]- Administer the injection immediately after reconstitution as the suspension can settle quickly.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is there an initial "flare" in hormone levels?
A1: this compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[11] It acts as a potent agonist at the GnRH receptors in the pituitary gland.[11] Upon initial administration, it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn leads to a transient increase in testosterone (in males) and estradiol (in females).[1] This is known as the "flare" effect. With continuous administration, the constant stimulation of GnRH receptors leads to their downregulation and desensitization, resulting in a profound suppression of LH and FSH secretion and, consequently, a decrease in gonadal hormone production to castrate levels.[1]
Q2: How long does it take to achieve hormone suppression with this compound?
A2: Following the initial flare, hormone suppression to castrate levels is typically achieved within 2 to 4 weeks of continuous treatment.[1]
Q3: What are the different formulations of this compound and how do they differ?
A3: this compound is available in various depot formulations that provide sustained release over different durations, including 1-month, 3-month, 4-month, and 6-month injections.[2] These formulations consist of this compound incorporated into biodegradable microspheres or a gel-based delivery system.[12][13] The primary difference lies in their release characteristics, which are tailored to provide consistent hormone suppression for the specified duration.[2] It is crucial not to interchange different formulations or adjust the dosing interval without consulting the product-specific information.[2]
Q4: Can I use a partial dose from a depot syringe?
A4: No, you should not use partial syringes or a combination of syringes to achieve a particular dose.[7] Each depot formulation has specific release characteristics, and altering the administered volume will result in an unpredictable and likely ineffective dose.[7]
Q5: What are the best practices for storing and handling this compound?
A5: this compound should be stored according to the manufacturer's instructions, typically at controlled room temperature.[4] The stability of the drug can be affected by temperature, pH, and exposure to oxygen.[5] Once reconstituted, the depot suspension should be administered immediately as it can settle quickly.[3]
Q6: How can I monitor the efficacy of hormone suppression in my experiments?
A6: The most direct way to monitor efficacy is by measuring serum levels of the target hormones (e.g., testosterone or estradiol) at regular intervals.[14] Baseline measurements should be taken before the first administration, and subsequent samples should be collected at time points relevant to the expected suppression and the duration of the depot formulation.[14] Assays such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) are commonly used for hormone quantification.[15][16]
Data on Hormone Suppression with this compound
The following tables summarize quantitative data on testosterone suppression from various studies with different this compound formulations.
Table 1: Testosterone Suppression with 1-Month and 3-Month this compound Formulations
| Formulation | Dose | Time to Suppression (≤ 50 ng/dL) | Mean Testosterone Levels During Suppression | Reference(s) |
| 1-Month Depot | 7.5 mg | By day 28 in 94.1% of patients | 6.12 ng/dL at 6 months | [17] |
| 3-Month Depot | 22.5 mg | Through week 24 | Maintained at castrate levels | [18] |
| 3-Month Depot | 11.25 mg or 30 mg | Effective suppression of GnRH axis | Not specified | [19] |
Table 2: Testosterone Suppression with 4-Month and 6-Month this compound Formulations
| Formulation | Dose | Time to Suppression (≤ 50 ng/dL) | Percentage of Patients Suppressed (≤ 20 ng/dL) | Reference(s) |
| 4-Month Depot | 30 mg | Not specified | 79% at 4 weeks, 89% at 24 weeks | [20] |
| 6-Month Depot | 45 mg | 93.4% from week 4 through week 48 | 94.1% at 48 weeks | [20][21] |
| 6-Month Depot (Gel) | 45 mg | Median reduction of 90% at 12 months | Not specified | [13] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Testosterone Suppression in a Rodent Model
This protocol outlines a general procedure for evaluating the efficacy of a this compound depot formulation in suppressing testosterone in male rats.
-
Animal Model: Use adult male Sprague-Dawley or Wistar rats. Acclimatize the animals for at least one week before the start of the experiment.
-
Grouping: Divide the animals into a control group (vehicle injection) and a treatment group (this compound injection). A sufficient number of animals per group should be used to ensure statistical power.
-
Baseline Blood Collection: Collect baseline blood samples from all animals via a suitable method (e.g., tail vein or saphenous vein) to determine pre-treatment testosterone levels.
-
Drug Administration:
-
Reconstitute the this compound depot formulation according to the manufacturer's instructions immediately before use.
-
Administer the appropriate dose (e.g., mg/kg) via the recommended route (e.g., subcutaneous or intramuscular injection). The vehicle control should be administered in the same volume and by the same route.
-
-
Post-Treatment Blood Collection: Collect blood samples at regular intervals (e.g., weekly for the first month, then bi-weekly or monthly depending on the depot duration).
-
Hormone Analysis:
-
Process the blood samples to obtain serum or plasma.
-
Measure testosterone concentrations using a validated assay such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare the testosterone levels between the control and treatment groups at each time point using appropriate statistical methods.
Protocol 2: Radioimmunoassay (RIA) for Serum Testosterone
This is a generalized protocol for the quantification of testosterone in serum samples. Specific details may vary depending on the commercial RIA kit used.
-
Principle: The assay is based on the principle of competitive binding. Testosterone in the sample competes with a fixed amount of radiolabeled (e.g., ¹²⁵I-labeled) testosterone for a limited number of binding sites on a testosterone-specific antibody.[15]
-
Reagents and Materials:
-
Testosterone RIA kit (containing standards, tracer, antibody, and precipitating reagent).
-
Serum samples and controls.
-
Pipettes and test tubes.
-
Gamma counter.
-
-
Procedure:
-
Pipette standards, controls, and unknown samples into appropriately labeled tubes.[22]
-
Add the ¹²⁵I-labeled testosterone tracer to all tubes.[22]
-
Add the testosterone-specific antibody to all tubes (except for the total count tubes).
-
Incubate the tubes as specified in the kit instructions (e.g., for a set time at a specific temperature) to allow for competitive binding.
-
Add a precipitating reagent to separate the antibody-bound testosterone from the free testosterone.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the precipitate of each tube using a gamma counter.[22]
-
-
Data Analysis:
Visualizations
GnRH Signaling Pathway
The following diagram illustrates the signaling pathway of Gonadotropin-Releasing Hormone (GnRH) and its agonist, this compound, at the pituitary gonadotrope cell.
References
- 1. Serum testosterone levels using the radioimmunoassay method in healthy Japanese male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lupronprostatecancer.com [lupronprostatecancer.com]
- 4. Stability of poly(D,L-lactide-co-glycolide) and this compound in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Estradiol suppression and recovery during this compound treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lupronpedpro.com [lupronpedpro.com]
- 8. Impact of Late Dosing on Testosterone Suppression with Two Different this compound Formulations: In Situ Gel and Microsphere – An Analysis of US Clinical Data - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 9. auajournals.org [auajournals.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]
- 16. atlas-medical.com [atlas-medical.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying the variability in the assessment of reproductive hormone levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. Six-month leuprorelin acetate depot formulations in advanced prostate cancer: a clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. izotop.hu [izotop.hu]
Technical Support Center: Addressing Leuprolide Acetate Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals investigating leuprolide acetate (B1210297) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is leuprolide acetate and what is its primary mechanism of action?
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1] It functions as a potent GnRH receptor agonist.[2] Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary surge in testosterone (B1683101) (in males) or estrogen (in females), a phenomenon known as the "flare effect".[1] However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors on the pituitary gland.[1] This suppresses the secretion of LH and FSH, ultimately reducing the production of gonadal sex hormones like testosterone, which is crucial for the growth of hormone-sensitive cancers such as prostate cancer.[1][2]
Q2: What is this compound resistance and how does it develop?
This compound resistance, often observed in the context of castration-resistant prostate cancer (CRPC), is a state where cancer cells continue to grow and proliferate despite the suppression of testicular androgen production.[3][4] This resistance is an adaptive process that can occur intrinsically in a subset of tumor cells or be acquired over a period of 12-18 months of therapy.[1][5] The underlying mechanisms are complex and involve the cancer cells finding alternative ways to activate growth and survival signaling pathways.
Q3: What are the key molecular mechanisms driving resistance?
Resistance mechanisms can be broadly divided into two categories: androgen receptor (AR)-dependent and AR-independent (bypass) pathways.[3]
-
AR-Dependent Mechanisms: These strategies involve the reactivation of the AR signaling axis even in a low-androgen environment.[6] This can occur through AR gene amplification or overexpression, which sensitizes cells to minute levels of androgens.[2][4] Mutations in the AR gene can also broaden its specificity, allowing it to be activated by other steroids or even antiandrogens.[1][4] Furthermore, cancer cells can develop the ability to synthesize their own androgens (intracrine steroidogenesis).[1]
-
AR-Independent (Bypass) Pathways: In this scenario, cancer cells activate alternative signaling pathways to promote survival and growth, effectively bypassing the need for AR signaling.[1][3] Common bypass pathways include the PI3K/Akt/mTOR, Wnt/β-catenin, and receptor tyrosine kinase (e.g., EGFR, HER-2) pathways.[4][7][8] Activation of the Glucocorticoid Receptor (GR) can also compensate for AR blockade, as it can regulate a similar set of genes.[9][10]
Troubleshooting Guides
This section addresses common problems encountered during in vitro experiments involving this compound resistance.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. No/Low Response in a Supposedly Sensitive Cell Line | Inactive Agonist: Leuprolide may have expired or been stored improperly. Peptide solutions can degrade, especially in frost-free freezers.[11][12] | - Prepare fresh solutions for each experiment.[11]- Test the agonist on a validated positive control cell line known to express functional GnRH receptors.[11][12] |
| Low/Absent GnRH Receptor: The cell line may not express sufficient levels of the GnRH receptor. | - Verify GnRH receptor expression at both the mRNA (RT-qPCR) and protein (Western blot) levels.[11][12] | |
| Suboptimal Cell Conditions: Cells may be unhealthy, at a high passage number (which can cause phenotypic drift), or overly confluent.[11] | - Use cells at a low passage number.[12]- Ensure optimal, consistent cell density at the time of treatment.[13]- Regularly check for contamination and cell viability. | |
| Receptor Desensitization: Even in sensitive lines, prolonged exposure to high concentrations can cause a paradoxical inhibitory effect.[14] | - Perform a dose-response curve to find the optimal concentration (EC50).[11]- Conduct a time-course experiment to determine the ideal treatment duration.[14] | |
| 2. Difficulty Establishing a Stable Resistant Cell Line | Inappropriate Dosing Strategy: Exposing cells to a single, high concentration of the drug can cause massive cell death without allowing for adaptation. | - Use a stepwise method, starting with a low concentration (e.g., near the IC10-IC20) and gradually increasing the dose as cells recover and proliferate.[15] |
| Insufficient Time: Developing stable resistance is a long process. | - Be patient. The process can take 6-12 months or longer. Continue drug pressure to maintain the resistant phenotype. | |
| Cell Line Heterogeneity: The parental cell line may lack the inherent plasticity or sub-clones capable of developing resistance. | - Consider trying a different parental cell line. Not all cell lines will successfully develop resistance. | |
| 3. High Variability Between Experimental Replicates | Inconsistent Cell Seeding: Uneven cell numbers per well lead to variable results. | - Ensure a homogenous single-cell suspension before plating.- Use a calibrated multichannel pipette and avoid "edge effects" on plates.[12] |
| Reagent Variability: Inconsistent media, serum, or supplement quality can affect cell behavior. | - Use the same batch of media and serum for the duration of a key experiment.- Ensure all reagents are within their expiration dates. | |
| Inaccurate Drug Dilutions: Pipetting errors during serial dilutions are a common source of variability. | - Carefully prepare a fresh serial dilution for each experiment.- Visually inspect wells after addition to ensure equal volumes were added.[12] |
Quantitative Data Summary
The development of resistance is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) and altered expression of key genes.
Table 1: Illustrative IC50 Values for this compound in Prostate Cancer Cell Lines. These are representative values. Actual IC50 values must be determined empirically for your specific cell line and experimental conditions. A 3- to 10-fold increase in IC50 is typically considered evidence of resistance.[15]
| Cell Line | Status | Typical this compound IC50 Range (nM)* | Fold Resistance |
| LNCaP | Parental (Sensitive) | 10 - 50 | - |
| LNCaP-LR | Resistant | 200 - 800 | ~10 - 20x |
| PC-3 | Parental (Androgen-Independent) | > 10,000 | - |
| C4-2 | Castration-Resistant | > 1,000 | - |
Table 2: Expected Changes in Gene Expression in this compound-Resistant Cells. Changes are relative to the parental sensitive cell line under androgen-deprived conditions.
| Gene | Protein | Expected Change in Resistant Cells | Rationale |
| AR | Androgen Receptor | Upregulation | Increased sensitivity to low levels of androgens.[2] |
| KLK3 | Prostate-Specific Antigen (PSA) | Upregulation | Indicates reactivation of AR-mediated transcription.[16] |
| PTEN | Phosphatase and Tensin Homolog | Downregulation/Loss | Common alteration that activates the pro-survival PI3K/Akt pathway.[8][9] |
| CCND1 | Cyclin D1 | Upregulation | Key protein in cell cycle progression, often driven by bypass pathways. |
| MYC | c-Myc | Upregulation | Oncogene that promotes proliferation, can be activated by AR-independent pathways.[17] |
Signaling Pathways & Experimental Workflows
Visualizing the molecular pathways and experimental processes is crucial for understanding and troubleshooting resistance.
Signaling Pathways in this compound Resistance
The following diagram illustrates the primary signaling pathways involved. In sensitive cells, this compound treatment leads to reduced androgen receptor (AR) activity. Resistant cells overcome this by reactivating the AR pathway through various means or by activating parallel "bypass" survival pathways.
References
- 1. Bypass Mechanisms of the Androgen Receptor Pathway in Therapy-Resistant Prostate Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to Re-Sensitize Castration-Resistant Prostate Cancer to Antiandrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging proteins involved in castration-resistant prostate cancer via the AR-dependent and AR-independent pathways (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of castration-resistant prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Prostate cancer - Wikipedia [en.wikipedia.org]
- 9. Targeting the androgen receptor pathway in castration-resistant prostate cancer: progresses and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Mechanisms of Resistance to Androgen Receptor Inhibitors in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. medium.com [medium.com]
impact of freeze-thaw cycles on leuprolide acetate stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of leuprolide acetate (B1210297), specifically focusing on the impact of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: Can I freeze my aqueous solution of leuprolide acetate for storage?
A: It is generally not recommended to freeze reconstituted commercial this compound injection kits.[1][2] Product guidelines for these kits often specify storage at room temperature or refrigeration after opening, with an explicit warning: "Do not freeze".[1][2] For research purposes, while lower temperatures generally improve the stability of this compound in aqueous solutions, the physical stress of freezing and thawing can introduce other stability issues, such as aggregation.[3][4] Studies have shown that leuprolide is stable for extended periods in plasma when stored at a constant -80°C, but this does not account for the stress of repeated freeze-thaw cycles.[3]
Q2: What happens if I accidentally freeze my this compound solution?
A: An accidental freeze-thaw cycle can negatively impact the stability of this compound. The primary concern is physical instability, leading to the formation of aggregates.[4] Chemical degradation pathways, such as hydrolysis and oxidation, can also be affected.[3] The formation of ice crystals during freezing can create stress on the peptide structure, and pH shifts in the unfrozen liquid phase can accelerate degradation. It is crucial to assess the integrity of the peptide before use if it has been unintentionally frozen.
Q3: How can I determine if my this compound sample is stable after a freeze-thaw event?
A: You should use a stability-indicating analytical method to assess the purity and integrity of your sample. The most common and reliable method is High-Performance Liquid Chromatography (HPLC).[5][6] An HPLC analysis can quantify the amount of intact this compound and detect the presence of degradation products or aggregates. Visual inspection for particulates or cloudiness is a preliminary step, but it is not sufficient to confirm stability.
Q4: What are the main degradation pathways for this compound?
A: The primary degradation pathways for this compound in aqueous solutions are hydrolysis, aggregation, D,L-isomerization, and oxidation.[3] These degradation processes can be accelerated by factors such as temperature, pH, and the presence of dissolved oxygen.[7][8]
Q5: Are there formulation strategies to protect this compound from freeze-thaw stress?
A: Yes. For formulations intended to be frozen or lyophilized (freeze-dried), cryoprotectants and lyoprotectants can be added. Sugars like mannitol, sucrose, and trehalose (B1683222) are commonly used to protect biomolecules from the stresses of freezing by minimizing ice crystal formation and maintaining a stable amorphous matrix.[9] Additionally, complexation with cyclodextrins (like β-cyclodextrin) has been shown to enhance the overall aqueous stability of this compound, which may offer some protection during freezing.[7][10]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Cloudiness or precipitation in solution after thawing. | Aggregation. Freeze-thaw cycles can cause peptides to aggregate and fall out of solution.[4] | Do not use the solution. The peptide integrity is compromised. For future experiments, consider adding cryoprotectants to your formulation or storing the solution under validated refrigerated conditions instead of freezing. |
| Reduced biological activity in an assay. | Chemical or Physical Degradation. The freeze-thaw cycle may have led to hydrolysis, oxidation, or aggregation, reducing the concentration of active this compound. | Quantify the concentration of intact this compound using a stability-indicating HPLC method. Compare the result to a standard or a sample that has not been frozen. |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products. Stress conditions, including freeze-thaw cycles, can lead to the formation of new chemical entities from the degradation of this compound. | Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products.[11] Review your storage and handling procedures. |
Quantitative Data on Stability
While direct studies detailing the effects of repeated freeze-thaw cycles on this compound are limited, the following table summarizes its stability under various constant temperature conditions in an aqueous Phosphate Buffered Saline (PBS) medium at pH 7.4. This data illustrates the general principle that lower temperatures slow degradation.
| Storage Temperature | Remaining this compound (%) after 35 Days | Reference |
| -10°C (Freezer) | ~95% | [7] |
| 4°C (Refrigerator) | ~88% | [7] |
| 37°C (Incubator) | ~55% | [7] |
Note: The data indicates that while storage at -10°C is better than refrigeration, it does not account for the physical stress of multiple freeze-thaw cycles.
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
This protocol is designed to evaluate the stability of a this compound formulation under controlled freeze-thaw stress.
-
Sample Preparation: Prepare the this compound solution in the desired buffer/formulation. Aliquot the solution into multiple sterile, low-protein-binding tubes. Keep one set of aliquots as a control at the recommended storage temperature (e.g., 4°C).
-
Freeze-Thaw Cycling: Subject the test aliquots to a defined number of freeze-thaw cycles. A typical cycle involves:
-
Sample Collection: After 1, 3, and 5 cycles (or as required), retrieve a subset of the test aliquots.
-
Analysis: Analyze the control and freeze-thawed samples using the HPLC method described below. Key metrics to evaluate are the percentage of remaining intact this compound, the formation of degradation products (new peaks), and the formation of high molecular weight species (aggregates).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for quantifying this compound and its degradation products.
-
Chromatographic System:
-
Mode: Reverse-Phase HPLC (RP-HPLC).[5]
-
Column: C18 column (e.g., YMC-Pack ODS-A, 150mm x 4.6mm, 3 µm).[5]
-
Detector: UV detector set at 220 nm.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylamine (B128534) in water) and an organic mixture (e.g., Acetonitrile:n-Propanol).[5] The specific gradient will depend on the column and system and must be optimized to resolve this compound from any potential degradants.
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute the samples (control and freeze-thawed) with the mobile phase to fall within the linear range of the standard curve.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve. The percentage of degradation can be calculated by comparing the main peak area in the stressed samples to the control.
Visualizations
Caption: Experimental workflow for assessing the impact of freeze-thaw cycles.
Caption: Major chemical and physical degradation pathways for this compound.
References
- 1. metrodrugs.com [metrodrugs.com]
- 2. DailyMed - this compound kit [dailymed.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of poly(D,L-lactide-co-glycolide) and this compound in in-situ forming drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpda.org [ijpda.org]
- 6. Development and Validation of Stability Indicating Hplc Method for Estimation of this compound in Its Parenteral Dosage Form - Neliti [neliti.com]
- 7. researchgate.net [researchgate.net]
- 8. Aqueous stability of this compound: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of Lyophilized Microspheres Loaded with this compound | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 10. Development of Self-Administered Formulation to Improve the Bioavailability of Leuprorelin Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, validation and method stability study of a LC-MS method to quantify leuprolide (Hormone analog) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
selecting the appropriate solvent for leuprolide acetate in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate solvent for leuprolide acetate (B1210297) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving leuprolide acetate?
A1: this compound is a peptide and its solubility depends on the solvent's polarity. It is very soluble in water and acetic acid, freely soluble in methanol, and sparingly soluble in ethanol.[1] For research purposes, it is commonly dissolved in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in aqueous buffers such as Phosphate-Buffered Saline (PBS).[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound can vary. The following table summarizes the approximate solubility in various solvents:
| Solvent | Solubility | Reference |
| Water | ≥ 102 mg/mL (with gentle warming)[3], Very soluble[1], 250 mg/mL at 25°C[4] | [1][3][4] |
| DMSO | ≥ 126.9 mg/mL[3], >100 mg/mL[5], ~30 mg/mL[2] | [2][3][5] |
| Ethanol | ≥ 31.4 mg/mL (with gentle warming)[3], ~0.25 mg/mL[2][5] | [2][3][5] |
| DMF | ~30 mg/mL[2] | [2] |
| PBS (pH 7.2) | ~10 mg/mL[2] | [2] |
| Methanol | Freely soluble | [1] |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent like DMSO or DMF to a high concentration (e.g., 10-30 mg/mL).[2] For aqueous-based experiments, you can then make further dilutions of this stock solution into your aqueous buffer or isotonic saline.[2] Alternatively, for an organic solvent-free solution, you can directly dissolve this compound in an aqueous buffer like PBS.[2]
Q4: How stable is this compound in different solvents?
A4: this compound's stability is a critical factor. Aqueous solutions are not recommended for storage for more than one day.[2] Studies have shown that its degradation in aqueous solutions is influenced by temperature and pH, with greater stability at lower temperatures and neutral pH.[6][7] In contrast, this compound is reported to be stable in DMSO.[8] However, when dissolved in polymer solutions for in-situ forming drug delivery systems, it can be unstable and aggregate at 25°C and 40°C.[9][10]
Q5: Are there any compatibility issues I should be aware of when choosing a solvent?
A5: Yes. If using an organic solvent for your stock solution, ensure that the final concentration of the solvent in your experimental setup is insignificant, as organic solvents can have physiological effects at low concentrations.[2] When working with biodegradable polymers like PLGA, the presence of this compound can accelerate polymer degradation, especially in a solution state.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final solution exceeds its solubility in the aqueous buffer. | - Increase the volume of the aqueous buffer. - Decrease the concentration of the DMSO stock solution. - Consider preparing the final solution directly in the aqueous buffer if the required concentration is below its solubility limit in that buffer. |
| Loss of biological activity of this compound over time. | Degradation of the peptide in aqueous solution. | - Prepare fresh aqueous solutions daily.[2] - Store stock solutions in DMSO at -20°C for long-term storage. - For aqueous solutions, store at 4°C for short-term use and consider degassing the buffer to reduce oxidative degradation.[6][7] |
| Inconsistent experimental results. | - Incomplete dissolution of this compound. - Degradation of the peptide due to improper storage. - Interference from the solvent at high concentrations. | - Ensure complete dissolution of the powder by gentle warming or sonication if necessary, and visually inspect for any particulates. - Follow the recommended storage conditions strictly. - Perform a solvent control experiment to rule out any effects of the solvent on your assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the tube gently until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability.
Protocol 2: Preparation of a Working Solution in PBS
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with sterile PBS (pH 7.2) to the desired final concentration. Ensure that the final DMSO concentration is minimal (typically <0.1%) to avoid solvent-induced artifacts in biological assays.
-
Usage: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous dilutions for more than a day.[2]
Visual Guides
Caption: Workflow for selecting an appropriate solvent for this compound.
Caption: Key stability considerations for this compound solutions.
References
- 1. polypeptide.com [polypeptide.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Long-Term In Vivo Administration of Leuprolide Acetate
This guide is intended for researchers, scientists, and drug development professionals utilizing leuprolide acetate (B1210297) in long-term in vivo experimental models. It provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges.
Introduction to Leuprolide Acetate's Mechanism of Action
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH).[1][2] Its mechanism of action is biphasic. Initially, it acts as a potent agonist on GnRH receptors in the pituitary gland, causing a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2][3] This initial stimulation, known as the "hormonal flare," leads to a temporary increase in gonadal sex steroids like testosterone (B1683101) and estrogen.[1][4] However, continuous, long-term administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][5][6] This ultimately suppresses gonadotropin release, resulting in a significant reduction of testosterone and estrogen to castrate or postmenopausal levels, which is the therapeutic goal.[1][3]
Signaling Pathway: GnRH Receptor Downregulation
The primary mechanism involves the initial stimulation and subsequent desensitization of the GnRH receptor on pituitary gonadotropes.
Frequently Asked Questions (FAQs)
Q1: What is the "hormonal flare" effect and how long does it last in animal models?
A1: The hormonal flare is an initial, transient surge in LH, FSH, and consequently, testosterone or estrogen levels that occurs upon starting this compound treatment.[1][7] This is due to the initial agonistic action of leuprolide on the pituitary GnRH receptors before desensitization occurs.[1] In animal and human studies, this biochemical flare is observed within the first 1-2 weeks of therapy.[8] Clinical signs related to the flare, such as increased tumor pain in prostate cancer models, may be seen within the first week.[8] Full hormonal suppression to castrate levels is typically achieved within 2 to 4 weeks of continuous administration.[3][9]
Q2: Can this compound be administered subcutaneously (SC) and intramuscularly (IM)? Is there a difference?
A2: Yes, this compound can be administered via both SC and IM routes.[2] Depot formulations are common for long-term studies.[3] While both routes are effective, IM injection may reduce the incidence of local injection site reactions compared to SC administration.[10] However, the choice of route may also depend on the specific formulation (e.g., in situ gel vs. microspheres) and the experimental design.[11]
Q3: Does long-term leuprolide administration affect bone density in research animals?
A3: Yes, long-term medical castration induced by this compound can lead to decreased bone mineral density.[12][13] This is a known side effect in clinical settings and is an important consideration for long-term in vivo studies, especially if bone health is a relevant endpoint. Researchers should consider monitoring bone density as part of their long-term study protocols.[14]
Q4: Is the hormonal suppression reversible after stopping treatment?
A4: Yes, the suppressive effects of this compound are generally reversible. After cessation of treatment, the pituitary-gonadal axis typically recovers, and hormone levels return to baseline. Studies have shown that after stopping treatment, subsequent bone mass accrual is preserved.[15] This reversibility is a key feature of its use in various applications.[16]
Troubleshooting Guide
Issue 1: Injection Site Reactions (e.g., swelling, induration, abscess)
Question: We are observing significant swelling, redness, and sterile abscesses at the injection site in our animal models. How can we mitigate this?
Answer: Injection site reactions are a known adverse event with leuprolide administration.[17][18][19] These can range from mild erythema to more severe reactions like induration and sterile abscesses.[17][20] The reaction may be a foreign body response to the polymer vehicle used in depot formulations.[20]
Troubleshooting Steps:
-
Change Injection Route: If using subcutaneous (SC) administration, consider switching to an intramuscular (IM) route, which may reduce local reactions.[10]
-
Rotate Injection Sites: Do not administer repeated injections in the same location. Create a site rotation schedule to allow tissues to recover.
-
Ensure Proper Technique: Confirm that the injection is administered into the correct tissue plane (muscle or subcutaneous space) and that the needle is of an appropriate gauge and length for the animal model.
-
Monitor Formulations: Different depot formulations (e.g., microspheres, gels) may have different reaction profiles. If problems persist, consider testing an alternative formulation.
-
Histopathological Analysis: In cases of severe or persistent reactions, perform a histological analysis of the injection site to characterize the inflammatory response and rule out infection.
Issue 2: Inconsistent Hormonal Suppression or "Testosterone Escape"
Question: Our data shows that testosterone levels are not consistently suppressed to castrate levels, or they rise above the threshold after an initial decline. What could be the cause?
Answer: Achieving and maintaining castrate levels of testosterone (typically < 50 ng/dL) is critical for many study designs.[3] Inconsistent suppression or "testosterone escape" can compromise experimental results.
Troubleshooting Steps:
-
Verify Dosing Schedule Adherence: Nonadherence to the prescribed dosing interval is a major cause of testosterone escape.[11] Late administration of depot injections can lead to falling drug concentrations and a subsequent rise in hormone levels.[11]
-
Check Drug Formulation and Preparation: Ensure the depot formulation is being stored, reconstituted (if applicable), and administered exactly according to the manufacturer's protocol.[15] Improper mixing can lead to incorrect dosing.
-
Evaluate Dose: The dose may be insufficient for the specific animal model or weight. In rats, for example, lower doses may not sufficiently suppress testosterone over the desired period.[4] A dose-response pilot study may be necessary.
-
Monitor Leuprolide Levels: If feasible, measure serum leuprolide levels to confirm that the depot is releasing the drug as expected. Pharmacokinetic studies show an initial peak followed by a sustained plateau.[4]
-
Increase Monitoring Frequency: Increase the frequency of blood sampling for testosterone measurement, especially around the time the next dose is due, to accurately capture any potential escape.
Issue 3: Managing the Initial Hormonal Flare
Question: The initial testosterone surge is exacerbating disease symptoms in our model, confounding the interpretation of early-stage data. How can we manage this?
Answer: The hormonal flare is a direct consequence of leuprolide's mechanism of action and can be a significant concern in models of hormone-sensitive diseases, such as prostate cancer, where it can temporarily worsen symptoms.[7][8][21]
Troubleshooting Steps:
-
Co-administration of an Anti-androgen: The most common clinical strategy is to co-administer an androgen receptor antagonist (e.g., bicalutamide, flutamide) for the first few weeks of leuprolide therapy. This blocks the action of the surging testosterone at the target tissue, mitigating the clinical effects of the flare.
-
Use a GnRH Antagonist: For studies where the initial flare is unacceptable, consider using a GnRH antagonist (e.g., degarelix) instead of an agonist. Antagonists provide immediate suppression of gonadotropins and sex steroids without an initial stimulatory phase.
-
Staggered Study Start: If using a GnRH agonist is necessary, account for the flare period in the experimental design. Consider the first 2-4 weeks a "wash-in" period and begin experimental measurements only after hormonal suppression has been confirmed.
Data on Hormonal Dynamics and Adverse Events
The following tables summarize key quantitative data related to leuprolide administration.
Table 1: Timeline of Hormonal Changes Following Initial Leuprolide Depot Administration
| Time Point | Event | Hormone Levels |
|---|---|---|
| 1-3 hours | Peak Leuprolide Concentration | Peak plasma concentration (Cmax) of leuprolide occurs.[7] |
| 24-48 hours | LH/FSH Surge | Significant rise in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7] |
| Day 1 - Week 2 | Testosterone/Estrogen Flare | Serum testosterone can increase to ~50% above baseline.[21] |
| Week 2 - 4 | Suppression | Testosterone levels decline to castrate levels (< 50 ng/dL).[3][21] |
| Week 4+ | Maintained Suppression | Castrate levels are maintained with continued, on-time administration.[18] |
Table 2: Incidence of Common Adverse Events in Pre-clinical/Clinical Studies
| Adverse Event | Reported Incidence/Observation | Notes |
|---|---|---|
| Injection Site Reactions | Common (>10%)[21] | Includes pain, swelling, erythema, induration, and sterile abscesses.[17][18][20] |
| Hot Flashes/Sweats | Common (>10%)[19][21] | A direct result of sex hormone suppression. |
| Testicular Atrophy | Expected Pharmacological Effect | Observed in sea otters and other species as a result of testosterone suppression.[16] |
| Decreased Bone Density | Documented with long-term use | A significant concern in studies lasting several months or longer.[12][13] |
| Weight Gain | Reported side effect | Can be associated with metabolic changes from hormone deprivation.[14][22] |
| Cardiovascular Effects | Increased risk reported in some studies | Includes atrial fibrillation and other events.[3] |
Experimental Protocols & Visualized Workflows
Protocol 1: Monitoring Hormonal Suppression
Objective: To verify and monitor the efficacy of this compound in suppressing serum testosterone to castrate levels in a rodent model.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein, saphenous vein) to determine pre-treatment testosterone levels.
-
Leuprolide Administration: Administer the this compound depot formulation (e.g., subcutaneous or intramuscular injection). Record the date, time, dose, and injection site.
-
Post-Administration Sampling:
-
Flare Phase: Collect blood samples at Day 3 and Day 7 post-injection to characterize the testosterone flare.
-
Suppression Phase: Collect blood samples at Week 2, Week 3, and Week 4 to confirm the decline to castrate levels.
-
Long-Term Monitoring: Once suppression is confirmed, collect samples every 4 weeks (or as dictated by the study design) to ensure maintenance of suppression.
-
-
Sample Processing: Process blood samples to collect serum or plasma and store at -80°C until analysis.
-
Hormone Analysis: Quantify testosterone levels using a validated method, such as ELISA or LC-MS/MS.
-
Data Analysis: Plot mean serum testosterone levels over time. The target is to confirm levels are maintained below 50 ng/dL after the initial 2-4 week period.
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Controlled release of LHRH agonist, this compound, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]
- 7. droracle.ai [droracle.ai]
- 8. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. tandfonline.com [tandfonline.com]
- 11. auajournals.org [auajournals.org]
- 12. Lupron (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. What are the side effects of this compound? [synapse.patsnap.com]
- 14. urologytimes.com [urologytimes.com]
- 15. abbvie.ca [abbvie.ca]
- 16. Use of Depot this compound to Control Undesirable Male Associated Behaviors in the California Sea Lion (Zalophus californianus) and California Sea Otter (Enhydra lutris) - IAAAM_Archive - VIN [vin.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Study results with LUPRON DEPOT [lupronprostatecancer.com]
- 20. academic.oup.com [academic.oup.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. lupron.com [lupron.com]
Technical Support Center: Leuprolide Acetate Administration in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing injection site reactions (ISRs) associated with leuprolide acetate (B1210297) administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of an injection site reaction to leuprolide acetate in animals?
A1: Common signs of injection site reactions can range from mild to severe and may include redness, swelling, pain, bruising, itching, and the formation of a small nodule under the skin.[1][2][3] In some cases, more severe reactions such as induration (hardening of the tissue), abscesses, and necrosis (tissue death) have been reported.[4][5] Behavioral changes in animals, such as lameness, depression, or anorexia, may also indicate a painful injection site reaction.[6]
Q2: Are certain formulations of this compound more likely to cause injection site reactions?
A2: Yes, the formulation can influence the incidence and severity of injection site reactions. Subcutaneous depot formulations that form a small capsule under the skin may be associated with nodules that can be bothersome to the animals.[1] Additionally, the excipients (inactive ingredients) used in a formulation, such as polylactic acid, may contribute to localized reactions.[4] Different formulations may have varying release characteristics and physicochemical properties that can affect local tissue tolerance.
Q3: Can the injection technique affect the development of an injection site reaction?
A3: Absolutely. Improper injection technique is a significant contributor to injection site reactions. Factors such as using an inappropriate needle size, injecting too quickly, or administering a large volume in a single site can cause tissue trauma and increase the likelihood of a reaction.[7]
Q4: Are there any known systemic side effects that can be confused with a localized injection site reaction?
A4: While less common, systemic hypersensitivity reactions can occur and may present with skin manifestations such as a rash or urticaria (hives).[8] It is important to distinguish between a localized reaction at the injection site and a systemic allergic response. In rare instances, severe skin reactions that can occur weeks to months after starting the medication have been reported.[8]
Troubleshooting Guide: Managing Injection Site Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Mild to moderate redness, swelling, or pain at the injection site. | - Irritation from the drug substance or excipients.- Minor tissue trauma from the injection. | - Monitor the site daily. These reactions are often transient and resolve on their own.[3]- Apply a cold compress to the site for short periods, if feasible for the animal model.- Ensure proper injection technique for subsequent doses. |
| Formation of a hard lump (induration) or sterile abscess. | - Inflammatory response to the depot formulation.- Contamination during injection leading to a non-bacterial abscess. | - Record the size and characteristics of the lump daily.- Consult with a veterinarian. Do not attempt to lance or drain the lump without veterinary guidance.- For future injections, ensure strict aseptic technique. |
| Open sore or necrotic tissue at the injection site. | - Severe inflammatory or ischemic reaction.- Possible delayed-type hypersensitivity reaction.[4] | - Immediately consult with a veterinarian for wound management and supportive care.- Discontinue use of the current formulation and consider an alternative if this compound treatment is to be continued. |
| Animal exhibits signs of distress (e.g., vocalization, lameness, self-mutilation of the site). | - Significant pain or irritation from the injection. | - Consult with a veterinarian to manage the animal's pain.- Review and refine the injection protocol to minimize discomfort. |
Quantitative Data Summary
While specific quantitative data on reducing this compound-induced ISRs in animals is limited in the publicly available literature, the following table summarizes factors that can influence these reactions.
| Factor | Observation | Implication for Reducing Reactions | Source(s) |
| Formulation Type | Subcutaneous injections may lead to palpable nodules under the skin. | Consider intramuscular injection if subcutaneous nodules are a concern, although IM injections can be more painful.[1] | [1] |
| Excipients | Excipients like polylactic acid have been associated with allergic reactions. | If a reaction is suspected to be due to an excipient, consider a different formulation of this compound.[4] | [4] |
| Injection Route | Intramuscular injections may have a higher risk of pain. | The choice of injection route should balance the potential for local reactions with the overall welfare of the animal. | [1] |
| Injection Volume | High injection volumes can distend tissue and cause pain. | Use the lowest effective concentration to minimize the injection volume. | [7] |
| Needle Gauge | Larger gauge needles can cause more tissue trauma. | Use the smallest appropriate needle gauge for the viscosity of the formulation and the size of the animal. | [7] |
Experimental Protocols
Protocol for Subcutaneous Administration of this compound to Minimize Injection Site Reactions in Rodents
1. Materials:
-
This compound formulation
-
Sterile, single-use syringes of appropriate volume
-
Sterile, single-use needles of an appropriate gauge (e.g., 25-27G for mice, 23-25G for rats)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Sterile gauze
-
Animal restraint device, as needed
2. Procedure:
-
Preparation:
-
Reconstitute or prepare the this compound formulation according to the manufacturer's instructions, using aseptic technique.
-
Warm the formulation to room temperature to reduce potential discomfort from injecting a cold solution.
-
Draw up the correct dose into the syringe and ensure no air bubbles are present.
-
Change the needle after drawing up the solution to ensure a sharp needle for injection.
-
-
Animal Restraint and Site Preparation:
-
Gently but firmly restrain the animal. For rodents, this can be done manually or with a restraint device.
-
Select an injection site with loose skin, such as the scruff of the neck or the flank.
-
Rotate injection sites for subsequent administrations to avoid repeated irritation to the same area.[9]
-
Clean the injection site with 70% ethanol and allow it to dry completely.
-
-
Injection:
-
Lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin at a 30-45 degree angle.
-
Aspirate gently to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and try a new site with a fresh needle and syringe.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the site with sterile gauze for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Observe the injection site at regular intervals (e.g., 1, 4, 24, and 48 hours post-injection) for signs of redness, swelling, or pain.
-
Score and record any observed reactions using a standardized scoring system.
-
Visualizations
Caption: Workflow for investigating and mitigating injection site reactions.
Caption: Proposed mechanism of this compound-induced ISR.
References
- 1. urologytimes.com [urologytimes.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Lupron (this compound Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Case – this compound-induced necrotic skin ulceration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Use of Depot this compound to Control Undesirable Male Associated Behaviors in the California Sea Lion (Zalophus californianus) and California Sea Otter (Enhydra lutris) - IAAAM_Archive - VIN [vin.com]
- 7. feedstuffs.com [feedstuffs.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Ensuring Consistent Release from Leuprolide Acetate Depot Formulations
Welcome to the technical support center for leuprolide acetate (B1210297) depot formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring consistent, predictable release profiles for their long-acting injectable formulations.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the release of leuprolide acetate from PLGA microspheres?
A1: The release of this compound from Poly(lactic-co-glycolic acid) (PLGA) microspheres is a complex process governed by several interrelated factors. The most critical include:
-
PLGA Polymer Properties:
-
Molecular Weight (MW) and Molecular Weight Distribution: Higher MW PLGA generally leads to a slower release rate. A broad molecular weight distribution can result in a more variable release profile.[1][2][3][4] The presence of low molecular weight fractions can increase the initial burst release.[1]
-
Lactide:Glycolide (B1360168) (L:G) Ratio: A higher glycolide content (e.g., 50:50) leads to faster polymer degradation and, consequently, a faster drug release compared to a higher lactide content (e.g., 75:25).
-
Polymer End Group: The type of end group (e.g., acid-capped or ester-capped) on the PLGA polymer can influence the degradation rate and drug-polymer interactions, thereby affecting the release profile.[5]
-
Polymer Source and "Blockiness": Variations in the monomer sequence ("blockiness") of PLGA from different suppliers can significantly impact the in vitro and in vivo performance of the formulation, even with similar MW and L:G ratios.[3][4]
-
-
Manufacturing Process Parameters:
-
Encapsulation Method: The double emulsion solvent evaporation technique (w/o/w) is commonly used for water-soluble peptides like this compound.[6][7][8] Minor changes in this process can significantly alter microsphere properties.[9][10]
-
Homogenization Speed and Time: These parameters influence the droplet size of the emulsion, which in turn affects the final particle size of the microspheres and drug encapsulation efficiency.[7][9][10]
-
Solvent Evaporation Rate: The rate of removal of the organic solvent (e.g., dichloromethane) impacts the porosity and morphology of the microspheres.[7]
-
-
Microsphere Characteristics:
-
Particle Size and Distribution: Smaller particles have a larger surface area-to-volume ratio, which can lead to a faster initial release. A narrow particle size distribution is crucial for batch-to-batch consistency.[1][6][11]
-
Drug Loading and Encapsulation Efficiency: Higher drug loading can sometimes lead to a faster release rate. Inconsistent encapsulation efficiency is a major source of variability.[6][7]
-
Porosity: The internal pore structure of the microspheres affects water penetration, polymer degradation, and drug diffusion.[3][4][12]
-
Q2: We are observing a high initial burst release in our this compound microspheres. What are the likely causes and how can we mitigate it?
A2: A high initial burst release is a common challenge with PLGA microspheres and can be attributed to several factors:[13][14]
-
Surface-Associated Drug: A significant portion of the drug may be adsorbed onto the surface of the microspheres or located just below the surface.
-
Low Molecular Weight PLGA Fractions: The presence of low molecular weight polymer chains can lead to a more porous and rapidly degrading matrix, contributing to a higher burst release.[1]
-
High Porosity: Highly porous microspheres allow for rapid ingress of the release medium, leading to the quick dissolution and release of the drug.
-
Manufacturing Process: Inefficient encapsulation during the double emulsion process can lead to a higher proportion of drug near the surface.
Mitigation Strategies:
-
Optimize Polymer Selection: Use PLGA with a higher average molecular weight and a narrow molecular weight distribution.[1]
-
Control Manufacturing Parameters:
-
Adjust the homogenization speed and time to achieve a stable primary emulsion and optimal particle size.[7]
-
Modify the solvent evaporation rate to control the formation of the microsphere matrix.
-
-
Washing Step: Incorporate a washing step after microsphere production to remove surface-adsorbed drug.
-
Formulation Additives: The inclusion of excipients like gelatin can sometimes modulate the release profile.[5]
Q3: Our formulation shows incomplete release of this compound. What could be the reason?
A3: Incomplete release is a frustrating issue that can stem from several sources:
-
Drug Instability: this compound can be unstable in the acidic microenvironment created by the degradation of PLGA.[15] This degradation can lead to the formation of insoluble or inactive species that are not released.
-
Protein Aggregation: The peptide may aggregate within the polymer matrix, hindering its diffusion and release.[16]
-
Strong Drug-Polymer Interactions: Strong interactions between the drug and the degrading polymer matrix can trap the drug, preventing its complete release.
-
Formation of a Dense Polymer Matrix: In some cases, the polymer matrix may not degrade sufficiently within the timeframe of the study to allow for the complete release of the encapsulated drug.[2]
Q4: We are struggling with batch-to-batch variability in the release profile. What are the key areas to focus on for improving consistency?
A4: Achieving batch-to-batch consistency requires stringent control over both raw materials and the manufacturing process.
-
Raw Material Control:
-
PLGA Qualification: Qualify the PLGA from your supplier for key parameters including inherent viscosity, molecular weight, molecular weight distribution, and lactide:glycolide ratio. Be aware that different batches of PLGA from the same supplier, or PLGA from different suppliers, can have different properties that affect release.[3][4]
-
Excipient Consistency: Ensure the quality and consistency of all other excipients used in the formulation.
-
-
Process Parameter Control:
-
Standard Operating Procedures (SOPs): Implement and strictly adhere to detailed SOPs for the entire manufacturing process.
-
Critical Process Parameters: Identify and tightly control critical process parameters such as homogenization speeds and times, temperatures, and stirring rates.[5][9][10]
-
Equipment Calibration: Regularly calibrate all equipment used in the manufacturing process.
-
-
Characterization: Thoroughly characterize each batch of microspheres for particle size distribution, drug loading, encapsulation efficiency, and residual solvent levels to ensure they meet specifications.[6][8]
Troubleshooting Guides
Guide 1: Troubleshooting High Initial Burst Release
| Symptom | Potential Cause | Troubleshooting Steps |
| >30% release within the first 24 hours | 1. High amount of surface-associated drug. | - Introduce a post-production washing step with a suitable buffer to remove surface drug. - Analyze the surface composition using techniques like XPS to confirm drug presence. |
| 2. Porous microsphere structure. | - Decrease the solvent evaporation rate during manufacturing to form a denser matrix.[7] - Increase the polymer concentration in the organic phase.[17] - Characterize microsphere porosity using mercury intrusion porosimetry or SEM. | |
| 3. Low molecular weight PLGA. | - Use a higher molecular weight grade of PLGA. - Ensure the PLGA has a narrow molecular weight distribution.[1] | |
| 4. Inefficient primary emulsion. | - Optimize the primary homogenization speed and time to create smaller, more stable water droplets.[7] |
Guide 2: Troubleshooting Incomplete Drug Release
| Symptom | Potential Cause | Troubleshooting Steps |
| Release plateaus before 100% | 1. Drug instability within the microspheres. | - Conduct stability studies of this compound in acidic conditions mimicking the microsphere microenvironment.[15] - Consider co-encapsulating a stabilizing excipient. |
| 2. Drug aggregation. | - Analyze the released drug for aggregates using size-exclusion chromatography (SEC). - Optimize the formulation to minimize drug-polymer interactions that could lead to aggregation.[16] | |
| 3. Slow polymer degradation. | - Switch to a PLGA with a higher glycolide content (e.g., 50:50) for faster degradation. - Use a lower molecular weight PLGA.[2] | |
| 4. Strong drug-polymer interactions. | - Modify the pH of the internal aqueous phase during manufacturing to alter the ionization state of the drug and polymer. |
Data Presentation
Table 1: Influence of PLGA Properties on this compound Release
| PLGA Property | Effect on Release Profile | Reference |
| Molecular Weight (MW) | Higher MW generally results in a slower, more sustained release. | [1][2] |
| MW Distribution | A broader distribution can lead to a more pronounced initial burst and less predictable release. | [1] |
| Lactide:Glycolide Ratio | A higher glycolide ratio (e.g., 50:50) leads to faster degradation and drug release. | [2] |
| Polymer End Group | Acidic end groups can lead to faster autocatalysis and degradation compared to ester end groups. | [5] |
| Polymer Source/Blockiness | Can significantly alter release profiles even with similar MW and L:G ratios. | [3][4] |
Table 2: Effect of Manufacturing Process Variables on Microsphere Characteristics
| Process Variable | Effect on Microsphere Characteristics | Consequence for Release | Reference |
| Primary Homogenization Speed | Higher speed generally leads to smaller primary emulsion droplets and smaller final particle size. | Can increase surface area and potentially the initial burst. | [7] |
| Polymer Concentration | Higher concentration can lead to larger, less porous microspheres with higher encapsulation efficiency. | May decrease the initial burst and slow the overall release rate. | [17] |
| Solvent Evaporation Rate | A slower rate can result in a denser, less porous microsphere surface. | Can reduce the initial burst release. | [7] |
| CP/DP Ratio | A higher continuous phase to dispersed phase ratio can lower the burst release. | Reduced burst release. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microspheres by Double Emulsion (w/o/w) Solvent Evaporation
-
Prepare the Inner Aqueous Phase (w1): Dissolve this compound in water for injection.
-
Prepare the Organic Phase (o): Dissolve a specific amount of PLGA (e.g., 75:25 lactide:glycolide ratio) in an organic solvent like dichloromethane (B109758) (DCM).[7]
-
Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a high-speed homogenizer at a defined speed and duration (e.g., 9000 rpm for 5 minutes).[7]
-
Prepare the External Aqueous Phase (w2): Prepare a solution of a surfactant, such as polyvinyl alcohol (PVA), in water.
-
Form the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize at a lower speed to form the double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microspheres.
-
Collection and Washing: Collect the microspheres by filtration or centrifugation. Wash them with deionized water to remove residual PVA and unencapsulated drug.
-
Drying: Lyophilize the microspheres to remove water and obtain a dry powder.[18][19]
Protocol 2: In Vitro Release Testing
-
Apparatus: A rotating bottle apparatus or Franz diffusion cells can be used.[6][15]
-
Release Medium: Phosphate-buffered saline (PBS) at pH 7.4 is a commonly used release medium.[15] The medium should contain a surfactant (e.g., 0.02% Tween 80) and a preservative (e.g., 0.02% sodium azide).[20]
-
Procedure: a. Accurately weigh a specific amount of this compound microspheres. b. Suspend the microspheres in a known volume of the release medium in the chosen apparatus. c. Maintain the temperature at 37°C with constant agitation. d. At predetermined time intervals, withdraw a sample of the release medium. e. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions. f. Centrifuge the collected samples to separate any microsphere fragments.
-
Quantification: Analyze the concentration of this compound in the samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a fluorescence-based assay.[21][22][23]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Key factors influencing the release profile of this compound from depot formulations.
Caption: A logical workflow for troubleshooting inconsistent release in this compound microspheres.
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. Influence of PLGA molecular weight distribution on leuprolide release from microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled-Release of this compound from Polylactic Acid or Copoly(Lactic/Glycolic) Acid Microcapsules : Influence of Molecular Weight and Copolymer Ratio of Polymer [jstage.jst.go.jp]
- 3. Polymer source affects in vitro-in vivo correlation of this compound PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kinampark.com [kinampark.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Level A in vitro-in vivo correlations for peptide loaded PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. Pulmonary delivery of peptide drugs: effect of particle size on bioavailability of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic evaluation of the initial burst release of leuprolide from spray-dried PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Poly (lactic-co-glycolic acid) controlled release systems: experimental and modeling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of Lyophilized Microspheres Loaded with this compound | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 19. researchgate.net [researchgate.net]
- 20. Characterizing release mechanisms of this compound-loaded PLGA microspheres for IVIVC development I: In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Fast and Sensitive Method for the Detection of this compound: A High-Throughput Approach for the In Vitro Evaluation of Liquid Crystal Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. discovery.researcher.life [discovery.researcher.life]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
Leuprolide Acetate vs. Triptorelin: A Comparative In Vivo Efficacy Guide
An objective analysis of two leading GnRH agonists, leuprolide acetate (B1210297) and triptorelin (B344507), for researchers, scientists, and drug development professionals. This guide synthesizes in vivo experimental data to compare their performance in key therapeutic areas.
Leuprolide acetate and triptorelin are synthetic gonadotropin-releasing hormone (GnRH) agonists widely used in the management of hormone-dependent pathologies such as prostate cancer, central precocious puberty (CPP), and endometriosis. Both drugs function by initially stimulating the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a profound suppression of these hormones with continuous administration. This sustained suppression of the hypothalamic-pituitary-gonadal axis results in a significant reduction of gonadal steroid production. While their mechanism of action is similar, in vivo studies have revealed nuances in their efficacy and pharmacokinetic profiles.
Comparative Efficacy in Hormone Suppression and Clinical Endpoints
Advanced Prostate Cancer
In the setting of advanced prostate cancer, the primary goal of GnRH agonist therapy is to achieve and maintain castrate levels of serum testosterone (B1683101). Clinical studies have directly compared the efficacy of this compound and triptorelin in this indication.
A randomized clinical trial involving 284 men with advanced prostate cancer compared monthly intramuscular injections of triptorelin (3.75 mg) and leuprolide (7.5 mg) for nine months.[1] While this compound led to a faster achievement of castrate testosterone levels by day 29 (99.3% vs. 91.2% for triptorelin), both agents demonstrated equivalent efficacy in maintaining castration from day 57 onwards.[1] The cumulative castration maintenance rates between days 29 and 253 were comparable between the two groups.[1] Notably, a statistically significant difference was observed in the 9-month survival rate, favoring triptorelin (97.0% vs. 90.5% for leuprolide).[1]
| Efficacy Endpoint | This compound (7.5 mg) | Triptorelin (3.75 mg) | Study Details |
| Testosterone Suppression | Heyns et al. | ||
| Patients at castrate level (Day 29) | 99.3% | 91.2% | Randomized, 284 men with advanced prostate cancer, 9-month duration.[1] |
| Patients at castrate level (Day 57) | 97.1% | 97.7% | Randomized, 284 men with advanced prostate cancer, 9-month duration.[1] |
| Cumulative castration maintenance (Day 29-253) | 91.2% | 96.2% | Randomized, 284 men with advanced prostate cancer, 9-month duration.[1] |
| 9-Month Survival Rate | 90.5% | 97.0% (p=0.033) | Randomized, 284 men with advanced prostate cancer, 9-month duration.[1] |
Central Precocious Puberty (CPP)
In the treatment of CPP, the therapeutic objective is to suppress the premature activation of the hypothalamic-pituitary-gonadal axis, thereby halting or regressing the signs of puberty and preserving adult height potential. A retrospective study compared the efficacy of this compound and triptorelin in 60 girls with idiopathic CPP.
Both drugs were administered at an initial dose of 3.75 mg every 28 days.[2] The study found that triptorelin provided significantly better LH suppression at the three-month mark, with lower GnRH-stimulated LH levels compared to the leuprolide group (1.4 ± 0.9 IU/L vs. 3.1 ± 2.3 IU/L, respectively).[2] This difference in LH suppression led to a higher requirement for dose escalation in the leuprolide group (23% of patients) compared to none in the triptorelin group.[2] However, despite the differences in biochemical suppression, the clinical outcomes at the end of one year, including progression of Tanner stages, growth velocity, and skeletal maturity, were similar between the two groups.[2]
| Efficacy Endpoint | This compound (3.75 mg) | Triptorelin (3.75 mg) | Study Details |
| LH Suppression | (Anonymous Source) | ||
| Stimulated LH at 3 months (IU/L) | 3.1 ± 2.3 | 1.4 ± 0.9 (p<0.001) | Retrospective analysis, 60 girls with idiopathic CPP, 1-year follow-up.[2] |
| Requirement for Dose Increase | 23% | 0% (p=0.011) | Retrospective analysis, 60 girls with idiopathic CPP, 1-year follow-up.[2] |
| Clinical Progression (1 year) | (Anonymous Source) | ||
| Tanner stages, growth velocity, skeletal maturity | Similar | Similar | Retrospective analysis, 60 girls with idiopathic CPP, 1-year follow-up.[2] |
Endometriosis
For endometriosis, GnRH agonists are utilized to induce a hypoestrogenic state, leading to the regression of endometriotic implants and alleviation of pain. A prospective, double-blind, crossover study in 54 patients with pelvic endometriosis compared the effects of triptorelin and this compound.
Patients received three monthly injections of 3.75 mg of one drug, followed by three monthly injections of the other.[3] The study concluded that both drugs were equally potent in suppressing serum estradiol (B170435) (E2), FSH, and LH levels.[3] However, a key difference was observed in the duration of action, with the return of menstruation occurring significantly earlier after the cessation of this compound treatment compared to triptorelin, suggesting a longer duration of action for triptorelin.[3]
| Efficacy Endpoint | This compound (3.75 mg) | Triptorelin (3.75 mg) | Study Details |
| Hormonal Suppression | Cheung et al. | ||
| Serum E2, FSH, and LH levels | Comparable Suppression | Comparable Suppression | Prospective, double-blind, crossover study in 54 patients with pelvic endometriosis.[3] |
| Duration of Action | Cheung et al. | ||
| Return of Menstruation | Significantly Earlier | Longer Duration of Suppression | Prospective, double-blind, crossover study in 54 patients with pelvic endometriosis.[3] |
Experimental Protocols
Clinical Trial in Advanced Prostate Cancer (Heyns et al.)
-
Study Design: A randomized, multicenter, comparative clinical trial.
-
Patient Population: 284 men with advanced prostate cancer.
-
Treatment Arms:
-
Triptorelin pamoate: 3.75 mg administered intramuscularly every 28 days for nine injections.
-
This compound: 7.5 mg administered intramuscularly every 28 days for nine injections.
-
-
Primary Endpoint: Percentage of men achieving and maintaining serum testosterone concentrations at or below castrate levels (≤ 50 ng/dL) during the 253-day treatment period.
-
Hormone Measurement: Serum testosterone levels were measured at baseline and at regular intervals throughout the study. The specific assay method was not detailed in the provided search results.
-
Statistical Analysis: Comparison of percentages between the two groups.[1][4]
Retrospective Study in Central Precocious Puberty
-
Study Design: A retrospective analysis of patient data.
-
Patient Population: 60 girls with rapidly progressive idiopathic central precocious puberty.
-
Treatment Arms:
-
This compound (LA): 30 patients, initial dose of 3.75 mg every 28 days.
-
Triptorelin acetate (TA): 30 patients, initial dose of 3.75 mg every 28 days.
-
-
Efficacy Assessment:
-
LH Suppression: GnRH-stimulated LH levels were measured at the third month of treatment. A pubertal LH response was indicative of non-suppression and prompted a dose increase.
-
Clinical Progression: Tanner stages, growth velocity, and skeletal maturity were assessed at the end of one year.
-
-
Bone Age Assessment: The method for bone age assessment was not specified in the abstract.[2]
Crossover Study in Endometriosis (Cheung et al.)
-
Study Design: A prospective, double-blind, crossover clinical study.
-
Patient Population: 54 patients with pelvic endometriosis.
-
Treatment Protocol:
-
Group 1 (n=27): Three doses of intramuscular triptorelin (3.75 mg) at 4-week intervals, followed by three doses of intramuscular this compound (3.75 mg) at 4-week intervals.
-
Group 2 (n=21): Three doses of intramuscular this compound (3.75 mg) at 4-week intervals, followed by three doses of intramuscular triptorelin (3.75 mg) at 4-week intervals.
-
-
Outcome Measures: Serum levels of estradiol (E2), FSH, and LH were measured. The time to the return of menstruation was also recorded.[3]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the mechanism of action and the design of comparative studies, the following diagrams are provided.
Caption: GnRH agonist signaling pathway in pituitary gonadotrope cells.
Caption: Generalized workflow for a comparative clinical trial of GnRH agonists.
Preclinical In Vivo Data
A comprehensive search for direct head-to-head preclinical in vivo studies comparing the efficacy of this compound and triptorelin in animal models of prostate cancer or other relevant diseases did not yield specific results. While numerous preclinical studies exist for each compound individually, a lack of direct comparative data in the same experimental setting makes a robust side-by-side preclinical efficacy comparison challenging at this time. Future research directly comparing these two GnRH agonists in relevant animal models would be highly valuable to the scientific community.
Conclusion
Both this compound and triptorelin are highly effective GnRH agonists for inducing profound suppression of the hypothalamic-pituitary-gonadal axis. Clinical data suggests comparable efficacy in many respects, though some studies point to potential differences in the speed of onset, duration of action, and specific patient outcomes. In advanced prostate cancer, leuprolide may offer a faster initial reduction in testosterone, while triptorelin was associated with a higher 9-month survival rate in one study.[1] For central precocious puberty, triptorelin appears to provide more potent and consistent LH suppression, potentially reducing the need for dose adjustments.[2] In the management of endometriosis, both agents show similar hormonal suppression, but triptorelin may have a longer duration of action.[3]
The choice between this compound and triptorelin may depend on the specific clinical context, desired onset and duration of action, and consideration of the nuanced differences observed in in vivo studies. Further head-to-head preclinical and clinical research is warranted to fully elucidate the comparative efficacy profiles of these two important therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of Triptorelin Versus Leuprolide in Treatment of Girls with Central Precocious Puberty | ESPE2016 | 55th Annual ESPE (ESPE 2016) | ESPE Abstracts [abstracts.eurospe.org]
- 3. A crossover study of triptorelin and leuprorelin acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of triptorelin pamoate and this compound in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chemical and Surgical Castration in Xenograft Models for Prostate Cancer Research
For researchers and drug development professionals utilizing xenograft models to study hormone-dependent cancers, particularly prostate cancer, achieving and validating castration is a critical experimental step. This guide provides a comprehensive comparison of leuprolide acetate-induced chemical castration and surgical castration (orchiectomy), offering insights into their mechanisms, efficacy, and experimental protocols.
Mechanism of Action: GnRH Agonism vs. Surgical Ablation
Leuprolide acetate (B1210297) is a synthetic gonadotropin-releasing hormone (GnRH) agonist.[1] Its mechanism of action involves an initial stimulation of the pituitary gland, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can temporarily increase testosterone (B1683101) levels—a phenomenon known as "tumor flare".[1] However, continuous administration leads to the downregulation and desensitization of GnRH receptors in the pituitary. This sustained suppression of gonadotropin release results in a significant reduction of testosterone to castrate levels.[2][3]
In contrast, surgical castration, or bilateral orchiectomy, is a direct and irreversible method of androgen deprivation. By physically removing the testes, the primary source of testosterone production is eliminated, leading to a rapid and sustained drop in circulating testosterone levels.
Efficacy in Achieving Castration: A Comparative Overview
Both this compound and surgical castration are effective in achieving castrate levels of testosterone, generally defined as <50 ng/dL, with a more stringent target of <20 ng/dL now often sought.[4]
This compound: Studies in both human patients and animal models have demonstrated that this compound effectively reduces serum testosterone to castrate levels within 2 to 4 weeks of initiating treatment.[2] In a prospective study involving patients with prostate cancer, all participants administered 45 mg of this compound every 6 months achieved and maintained serum testosterone levels within the castration range.[2] Another study reported that 86 out of 89 patients (96.6%) achieved and maintained medical castration after 12 weeks of treatment with 3.75 mg of this compound every 4 weeks.[5]
Surgical Castration: Orchiectomy results in a more immediate reduction in testosterone levels. While direct comparative studies in xenograft models are limited, clinical data in patients with metastatic prostate cancer show that both surgical and medical castration achieve over 95% effective androgen suppression (testosterone <50ng/dL).[5]
The following tables summarize key performance indicators for each method based on available data.
Table 1: Comparison of Castration Methods
| Feature | This compound (Chemical Castration) | Surgical Castration (Orchiectomy) |
| Mechanism | GnRH receptor downregulation | Removal of testes |
| Time to Castration | 2-4 weeks | Rapid (within days) |
| Reversibility | Reversible upon discontinuation | Irreversible |
| "Tumor Flare" Risk | Yes (transient testosterone surge) | No |
| Invasiveness | Minimally invasive (injection) | Invasive surgical procedure |
Table 2: Reported Efficacy in Testosterone Suppression
| Method | Study Population | Key Finding |
| This compound | Patients with prostate cancer | 100% of patients achieved and maintained castrate testosterone levels.[2] |
| This compound | Patients with prostate cancer | 96.6% of patients achieved and maintained medical castration.[5] |
| Medical vs. Surgical Castration | Patients with metastatic prostate cancer | Both therapies achieve >95% effective androgen suppression (testosterone <50ng/dL).[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of castration in xenograft studies.
Protocol 1: this compound-Induced Chemical Castration in Mice
This protocol outlines the procedure for inducing chemical castration in mice bearing subcutaneous xenografts.
Materials:
-
This compound for depot suspension
-
Sterile water for injection
-
Insulin syringes with 28-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Reconstitution: Reconstitute the this compound depot formulation according to the manufacturer's instructions, typically with sterile water for injection.
-
Dosing: The dosage will vary depending on the specific product and desired duration of action. A commonly used dose is administered via subcutaneous injection.[1] The injection site, usually in the flank or dorsal region, should be cleaned with 70% ethanol.
-
Monitoring: Monitor the animals for any adverse reactions. Body weight should be recorded regularly.
-
Validation: To validate castration, collect blood samples at baseline and at specified time points post-injection (e.g., 2, 4, and 8 weeks). Serum testosterone levels should be measured using a validated assay (e.g., ELISA or mass spectrometry) to confirm they have reached castrate levels.
Protocol 2: Surgical Castration (Bilateral Orchiectomy) in Mice
This protocol describes the surgical procedure for bilateral orchiectomy in mice.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Suture material or wound clips
-
Antiseptic solution (e.g., povidone-iodine)
-
70% ethanol
-
Sterile gauze
-
Heating pad
-
Analgesics
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic. Once the animal is fully anesthetized, shave the scrotal area and clean it with an antiseptic solution followed by 70% ethanol.
-
Incision: Make a small, single midline incision through the skin of the scrotum.
-
Testis Exteriorization: Gently apply pressure to the abdomen to push one testis through the incision.
-
Ligation and Excision: Ligate the spermatic cord, including the blood vessels, with absorbable suture material. Carefully excise the testis distal to the ligature.
-
Repeat: Repeat the procedure for the second testis through the same incision.
-
Closure: Close the skin incision with sutures or wound clips.
-
Post-operative Care: Administer analgesics as prescribed by the institutional animal care and use committee (IACUC) protocol. Monitor the animal for signs of pain, infection, or other complications during recovery.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes can aid in understanding and implementation.
Caption: Mechanism of this compound-induced chemical castration.
Caption: Workflow for comparing castration methods in xenografts.
Conclusion
Both this compound-induced chemical castration and surgical orchiectomy are effective methods for achieving androgen deprivation in xenograft models. The choice between these methods will depend on the specific experimental goals, timeline, and available resources. Surgical castration offers a rapid and definitive means of androgen ablation, while chemical castration with this compound provides a less invasive, reversible alternative. For studies where a transient testosterone flare may be a confounding factor, surgical castration or the co-administration of an anti-androgen with this compound should be considered. Regardless of the method chosen, rigorous validation of castration through the measurement of serum testosterone levels is essential for the accurate interpretation of experimental results.
References
Navigating Hormone Immunoassays: A Guide to the Cross-Reactivity of Leuprolide Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leuprolide acetate (B1210297), a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in therapeutic regimens for conditions ranging from prostate cancer and endometriosis to central precocious puberty. Its mechanism hinges on the sustained stimulation of pituitary GnRH receptors, which, after an initial surge, leads to receptor downregulation and a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.[1]
However, the structural similarity of leuprolide to native GnRH raises a critical analytical question for researchers and clinicians: does leuprolide cross-react with immunoassays designed to measure endogenous gonadotropins? Such interference could lead to misinterpretation of hormonal suppression status, affecting clinical decisions and research outcomes. This guide provides a comprehensive overview of the current landscape of leuprolide cross-reactivity in common hormone immunoassays, summarizes available data, and offers protocols for in-house validation.
Understanding the GnRH Signaling Pathway
Leuprolide exerts its effects by directly interacting with the GnRH receptor on pituitary gonadotrophs. Understanding this pathway is key to appreciating its therapeutic action and the potential for immunoassay interference.
Immunoassay Cross-Reactivity Data: A Noteworthy Gap
A thorough review of the package inserts and performance data for major commercial immunoassay platforms reveals a significant data gap regarding leuprolide. While manufacturers provide extensive data on the cross-reactivity of their LH and FSH assays with other endogenous glycoprotein (B1211001) hormones, such as thyroid-stimulating hormone (TSH) and human chorionic gonadotropin (hCG), this compound is conspicuously absent from these lists.
Table 1: Summary of Manufacturer-Reported Cross-Reactivity for Select Immunoassays
| Immunoassay Platform | Target Analyte | Cross-Reactant | Reported Cross-Reactivity (%) |
| Roche Elecsys | Luteinizing Hormone (LH) | FSH, TSH, hCG, hGH, hPL | < 0.1%[2] |
| Follicle-Stimulating Hormone (FSH) | LH, TSH, hCG, hGH, hPL | Negligible[3][4] | |
| Abbott Architect | Luteinizing Hormone (LH) | FSH, TSH, hCG | 0.15%, 0.69%, < 0.01% respectively[5] |
| Follicle-Stimulating Hormone (FSH) | LH, TSH, hCG | 0.002%, 0.043%, 0.001% respectively[6] | |
| Siemens | Follicle-Stimulating Hormone (FSH) | TSH, LH, hCG, Prolactin, hGH | Insignificant[7] |
| Beckman Coulter Access | Follicle-Stimulating Hormone (hFSH) | Not specified for hormones | N/A[8] |
This table is based on publicly available manufacturer documentation. The absence of this compound in these tables indicates it was likely not tested, or the data is not publicly reported.
This lack of data means that the potential for direct analytical interference (the antibody incorrectly recognizing leuprolide as LH or FSH) is unknown. Given that leuprolide is a peptide analog of GnRH, and not a glycoprotein like LH or FSH, significant cross-reactivity in modern two-site monoclonal antibody sandwich assays is theoretically low. However, without empirical data, it cannot be definitively ruled out.
Physiological vs. Analytical Interference
It is crucial to distinguish between analytical cross-reactivity and the physiological effects of leuprolide. Clinical studies consistently demonstrate that leuprolide administration initially causes a sharp increase in serum LH and FSH, followed by profound suppression.[3] Therefore, when measuring gonadotropins in patients receiving leuprolide, the results are expected to be very low, reflecting effective therapeutic action. An unexpectedly high reading could suggest poor compliance, inadequate dosing, or, theoretically, analytical interference.
Experimental Protocol: Validating Immunoassays for Leuprolide Interference
Given the absence of manufacturer data, laboratories conducting research or clinical trials involving patients on leuprolide therapy should consider validating their gonadotropin immunoassays for potential interference. A standard approach, adapted from CLSI guideline EP07, involves a spike-and-recovery experiment.
Objective: To determine if high concentrations of this compound interfere with the quantitative measurement of LH and FSH in patient samples.
Materials:
-
This compound standard of known concentration.
-
Patient serum pools:
-
Low concentration pool (e.g., LH/FSH near the lower limit of quantification).
-
Mid-range concentration pool (e.g., within the normal reference interval).
-
High concentration pool (e.g., near the upper end of the reference interval).
-
-
Your laboratory's validated LH and FSH immunoassay platform.
-
Calibrators and controls for the immunoassay.
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of this compound in a suitable matrix (e.g., drug-free serum or saline).
-
Create a series of spiked samples by adding a small volume of the leuprolide stock solution to aliquots of each patient serum pool. The final concentration of leuprolide should reflect supraphysiological or therapeutic levels.
-
Prepare corresponding control samples by adding an equal volume of the matrix (without leuprolide) to aliquots of the same serum pools.
-
-
Sample Analysis:
-
Analyze the control and spiked samples for LH and FSH in triplicate on your immunoassay system, following the manufacturer's standard procedure.
-
-
Data Analysis:
-
Calculate the mean concentration of LH and FSH for each control and spiked sample.
-
Determine the percentage of cross-reactivity or interference using the following formula: % Interference = [ (Mean Concentration of Spiked Sample - Mean Concentration of Control Sample) / Concentration of Spiked Leuprolide ] x 100
-
Alternatively, calculate the percent recovery: % Recovery = (Mean Concentration of Spiked Sample / Mean Concentration of Control Sample) x 100
-
A recovery value outside of a predefined acceptable range (e.g., 90-110%) may indicate interference.
-
Below is a generalized workflow for such a validation study.
Conclusion and Recommendations
The potential for this compound to cross-react in gonadotropin immunoassays remains largely uncharacterized in publicly available manufacturer data. While significant analytical interference is theoretically unlikely with modern assays, the absence of data necessitates a cautious approach.
For researchers and drug developers:
-
Acknowledge the Data Gap: Be aware that standard immunoassay package inserts do not provide data on leuprolide interference.
-
Focus on Physiological Effect: When interpreting LH and FSH results from patients on leuprolide, the expected outcome is profound suppression. Results should be interpreted in the context of the drug's known powerful physiological effect.
-
Consider Validation: For studies where precise gonadotropin levels are critical despite leuprolide therapy, an in-house interference study is strongly recommended to ensure the accuracy and reliability of the data.
-
Consult Manufacturers: Engage with the technical support of immunoassay manufacturers to inquire about any available, unpublished data on GnRH analog cross-reactivity.
By understanding the distinction between physiological suppression and analytical interference and by implementing rigorous validation where necessary, professionals can ensure the highest quality of data in their research and development endeavors.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. wwwn.cdc.gov [wwwn.cdc.gov]
- 3. Serum luteinizing hormone rises within minutes after depot leuprolide injection: implications for monitoring therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn0.scrvt.com [cdn0.scrvt.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. laegemiddelstyrelsen.dk [laegemiddelstyrelsen.dk]
- 7. fda.gov [fda.gov]
- 8. Accuracy of serum luteinizing hormone and serum testosterone measurements to assess the efficacy of medical castration in prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Leuprolide Acetate Formulations: A Guide for Researchers
For drug development professionals and researchers, selecting the optimal leuprolide acetate (B1210297) formulation is a critical decision influenced by a variety of factors, from pharmacokinetic profiles to patient convenience. This guide provides an in-depth, data-driven comparison of different leuprolide acetate formulations, supported by experimental data and detailed methodologies to aid in informed decision-making.
This compound, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the treatment of hormone-responsive cancers, such as prostate cancer, and other conditions like endometriosis and central precocious puberty.[1] Its therapeutic effect is achieved by initially stimulating the GnRH receptors, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation and desensitization of these receptors.[2][3] This ultimately suppresses the production of testosterone (B1683101) in men and estrogen in women.[2][4] The efficacy of this compound is critically dependent on its formulation, which dictates the drug's release profile, duration of action, and overall therapeutic performance.
This guide will delve into a head-to-head comparison of various this compound formulations, with a primary focus on the route of administration (subcutaneous vs. intramuscular) and the drug delivery technology (microspheres vs. in-situ gel).
Mechanism of Action: GnRH Receptor Downregulation
The therapeutic action of this compound hinges on its ability to desensitize the GnRH receptors in the pituitary gland. Continuous stimulation by the GnRH agonist leads to a profound suppression of LH and FSH secretion, thereby reducing gonadal hormone production.[5]
Figure 1: GnRH Agonist Signaling Pathway.
Comparative Performance of this compound Formulations
The most common formulations of this compound are depot suspensions for intramuscular (IM) or subcutaneous (SC) injection. These formulations are designed for sustained release over one, three, four, or six months.[6][7] The primary distinction lies in the delivery vehicle, typically biodegradable microspheres or an in-situ forming gel.[8][9]
Pharmacokinetic Profile: A Tale of Two Routes
A key differentiator between formulations is their pharmacokinetic (PK) profile, which describes the absorption, distribution, metabolism, and excretion of the drug. Head-to-head studies have revealed significant differences between subcutaneous and intramuscular formulations.[10][11]
A study comparing a single 7.5 mg injection of a subcutaneous in-situ gel formulation (SC-LA) to an intramuscular microsphere formulation (IM-LA) in healthy men demonstrated a lower initial surge and a longer duration of action for the subcutaneous formulation.[8][10][11] The initial peak concentration (Cmax) was higher for the IM-LA (27 ± 4.9 ng/mL) compared to the SC-LA (19 ± 8.0 ng/mL), with a shorter time to reach peak concentration (Tmax) of 1.0 ± 0.4 hours for IM-LA versus 2.1 ± 0.8 hours for SC-LA.[8][10][11]
Furthermore, the mean serum this compound concentration remained above the level of quantification (50 pg/mL) for a longer duration with the SC-LA (up to 49 days) compared to the IM-LA (dropping below the limit after Day 28).[8] The duration of quantifiable leuprolide concentration was longer for the subcutaneous formulation, lasting up to 56 days compared to 42 days for the intramuscular injection.[10][11][12]
| Parameter | Subcutaneous (SC) Formulation (In-situ Gel)[8][10][11] | Intramuscular (IM) Formulation (Microspheres)[8][10][11] |
| Dose | 7.5 mg | 7.5 mg |
| Cmax (ng/mL) | 19 ± 8.0 | 27 ± 4.9 |
| Tmax (hours) | 2.1 ± 0.8 | 1.0 ± 0.4 |
| Duration of Quantifiable Concentration | Up to 56 days | Up to 42 days |
Table 1: Pharmacokinetic Comparison of Subcutaneous vs. Intramuscular this compound Formulations
Another study comparing two different 6-month depot formulations (both intramuscular) also highlighted the impact of formulation on the pharmacokinetic profile. Formulation-A showed a lower initial peak and a higher leuprolide concentration during the sustained-release phase compared to Formulation-B.[13]
Pharmacodynamic Effects: The Impact on Testosterone Suppression
The differences in pharmacokinetic profiles directly translate to variations in pharmacodynamic (PD) effects, most critically, the suppression of testosterone.
In the comparative study of SC-LA and IM-LA, the subcutaneous formulation demonstrated a longer duration of testosterone suppression.[10][11] While both formulations led to an initial surge and subsequent suppression of LH and testosterone, LH levels began to rise after Day 35 in the IM-LA group, leading to an increase in serum testosterone by Day 42.[8][10][11] In contrast, in the SC-LA group, median LH concentration remained low at Day 56, and 13 out of 16 subjects maintained serum testosterone levels at or below 50 ng/dL, compared to none in the IM-LA group.[8]
Similarly, in the comparison of two 6-month IM formulations, Formulation-A, which had a lower initial peak and higher sustained release, resulted in a higher rate of testosterone suppression and fewer instances of testosterone escape compared to Formulation-B.[13]
A retrospective analysis of clinical data also suggested that a gel-based subcutaneous formulation was associated with a lower likelihood of testosterone levels rising above 50 ng/dL or 20 ng/dL compared to a microsphere-based formulation, particularly when injections were administered late.[9]
| Outcome | Subcutaneous (SC) Formulation (In-situ Gel)[8] | Intramuscular (IM) Formulation (Microspheres)[8] |
| Testosterone ≤ 50 ng/dL at Day 56 | 13 out of 16 subjects | 0 out of 16 subjects |
| LH Rise | Remained low at Day 56 | Began to rise after Day 35 |
Table 2: Pharmacodynamic Comparison of Subcutaneous vs. Intramuscular this compound Formulations
Physicochemical Properties and In Vitro Release
The physicochemical properties of the depot formulation, such as particle size and drug encapsulation efficiency, are critical quality attributes that influence the in vitro and in vivo performance.[14][15] For microsphere-based formulations, properties like a spherical shape, smooth surface, and a narrow particle size distribution are desirable.[14]
In vitro release studies are essential for characterizing and comparing different formulations. These studies typically involve incubating the formulation in a release medium (e.g., phosphate-buffered saline) at 37°C and measuring the amount of drug released over time.[14][16] A study comparing a new 3-month leuprolide depot formulation to a commercial product (Lupron Depot® 30 mg) found comparable in vitro release profiles, with both formulations showing sustained release for up to 126 days.[14] Another study demonstrated that both a new 3-month formulation (Luphere 3M Depot) and the reference product (Lucrin Depot) exhibited an initial burst release of approximately 13% on the first day, followed by an extended release for over 84 days.[17]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the accurate comparison of different drug formulations. Below are generalized methodologies for key experiments.
Pharmacokinetic and Pharmacodynamic Studies in Human Subjects
These studies are crucial for understanding the in vivo performance of different formulations.
Figure 2: Generalized Clinical Pharmacokinetic/Pharmacodynamic Study Workflow.
Methodology:
-
Study Design: A typical design is a randomized, open-label, parallel-group study.[8][10]
-
Subjects: Healthy male volunteers or patients with the target disease (e.g., prostate cancer) are recruited.[10][13]
-
Drug Administration: Subjects receive a single injection of the this compound formulation being tested.[10]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., at 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours, and on subsequent days).[10]
-
Bioanalysis:
-
This compound: Serum or plasma concentrations are typically measured using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[10]
-
Luteinizing Hormone (LH): Serum LH concentrations are measured using methods like a two-site immunochemiluminometric assay.[10]
-
Testosterone: Serum testosterone levels are measured using radioimmunoassay or other validated methods.[10]
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC) and pharmacodynamic parameters (testosterone and LH suppression) are calculated and compared between the different formulation groups.
In Vitro Drug Release Testing
In vitro release testing is a critical tool for formulation development and quality control.
Methodology:
-
Apparatus: Various apparatus can be used, including rotating bottle apparatus or Franz diffusion cells, often modified with a dialysis membrane.[18]
-
Release Medium: A physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is typically used.[16][18]
-
Procedure:
-
A known amount of the this compound formulation is placed in the apparatus containing the release medium.[16]
-
The apparatus is maintained at a constant temperature, usually 37°C.[14]
-
At specified time intervals, samples of the release medium are withdrawn and analyzed for this compound concentration using a suitable analytical method, such as HPLC.[19]
-
The cumulative amount of drug released over time is then calculated.
-
Figure 3: Generalized In Vitro Drug Release Testing Workflow.
Injection Site Reactions and Other Considerations
While efficacy is paramount, the safety and tolerability of a formulation are also crucial. Injection site reactions are a common adverse event with this compound depot formulations.[20] In a head-to-head comparison, the subcutaneous formulation was associated with more mild to moderate injection site reactions compared to the intramuscular formulation.[10] However, both formulations were generally well-tolerated.[8][10]
Other practical considerations for formulation selection include the ease of preparation and administration. Some formulations come as a powder that requires reconstitution, while others are available in prefilled syringes.[21] The stability of the reconstituted product can also vary, with some needing to be administered within minutes of preparation.[6][21]
Conclusion
The choice of a this compound formulation has significant implications for its clinical performance. Subcutaneous in-situ gel formulations tend to exhibit a lower initial drug burst and a longer duration of action, leading to more sustained testosterone suppression compared to intramuscular microsphere formulations.[10][11] However, this may come at the cost of a higher incidence of mild injection site reactions.[10]
For researchers and drug development professionals, a thorough understanding of the interplay between a formulation's physicochemical properties, its in vitro release characteristics, and its in vivo pharmacokinetic and pharmacodynamic profiles is essential for the development of optimized and effective this compound therapies. The experimental methodologies outlined in this guide provide a framework for the robust and comparative evaluation of different this compound formulations.
References
- 1. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical development of the GnRH agonist this compound depot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research of GnRHR Agonists [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. drugs.com [drugs.com]
- 7. Lupron, Eligard (leuprolide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. ascopubs.org [ascopubs.org]
- 9. auajournals.org [auajournals.org]
- 10. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular this compound formulations in male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic comparison of subcutaneous versus intramuscular this compound formulations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the pharmacokinetics and pharmacodynamics of two this compound 45 mg 6-month depot formulations in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. snu.elsevierpure.com [snu.elsevierpure.com]
- 15. Polymer source affects in vitro-in vivo correlation of this compound PLGA microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-vitro/In-vivo comparison of this compound release from an in-situ forming plga system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. mdpi.com [mdpi.com]
- 20. Six-month depot formulation of leuprorelin acetate in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. urologytimes.com [urologytimes.com]
Unveiling the Reversibility of Leuprolide Acetate's Effects in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reversibility of the effects of leuprolide acetate (B1210297), a widely used gonadotropin-releasing hormone (GnRH) agonist, in various animal models. By summarizing key experimental data on hormonal recovery, reproductive organ normalization, and histological changes, this document aims to be a valuable resource for designing and interpreting preclinical studies.
Executive Summary
Leuprolide acetate induces a temporary and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Following an initial stimulatory phase, continuous administration leads to downregulation of GnRH receptors in the pituitary, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses the production of gonadal steroids such as testosterone (B1683101) and estrogen. Upon cessation of treatment, the HPG axis gradually recovers, leading to the restoration of normal reproductive function. The timeline and extent of this recovery vary depending on the animal model, the duration of treatment, and the specific endpoint being measured. This guide presents a comparative analysis of these recovery dynamics to inform future research and development.
Comparative Data on the Reversibility of this compound's Effects
The following tables summarize the quantitative data on the recovery of key physiological parameters after the cessation of this compound treatment in different animal models.
Table 1: Recovery of Hormonal Levels Following this compound Cessation
| Animal Model | Treatment Regimen | Parameter | Time to Recovery | Reference |
| Male Rats | 50 µg/kg/day for 25 days (periadolescent) | Copulatory Behavior | Reached control levels within 4 weeks post-treatment | [1][2] |
| Female Rats | 50 µg/kg/day for 25 days (periadolescent) | Estrous Cyclicity | Resumed on average 7.62 ± 1.3 days after treatment termination | [1] |
| Male Mice | 12-week continuous infusion | Testosterone | Data on recovery post-cessation not provided in the study | [3] |
| Male Rhesus Monkeys | 20 months of monthly depot injections (Nafarelin, a GnRH agonist) | Serum Testosterone | Returned to pretreatment values within 5 to 8 weeks | |
| Bioactive LH | Returned to pretreatment values within 5 to 8 weeks | |||
| Female Rats (PCOS model) | Single depot injection (neonatal) | Estrous Cycles | Increased from 0% to 25% in treated group vs. untreated PCOS model | [4][5] |
| Serum Testosterone | Reduced in treated group compared to untreated PCOS model | [4][5] |
Table 2: Recovery of Reproductive Organ Weights and Histology Following this compound Cessation
| Animal Model | Treatment Regimen | Parameter | Findings and Time to Recovery | Reference |
| Male Rats | 14 and 35 days of oral administration | Testis, Prostate, Seminal Vesicle Weight | Significant decrease during treatment; recovery data not provided. | [6] |
| Female Rats | 35 days of oral administration | Uterus and Ovary Weight | Reduction during treatment; recovery data not provided. | [6] |
| Male Rhesus Monkeys | 20 months of monthly depot injections (Nafarelin, a GnRH agonist) | Testis Size | Returned to pretreatment values within 13 to 16 weeks. | |
| Testicular Histology | Indistinguishable from pretreatment 8 months after cessation. Spermatogenic disruption and Leydig cell atrophy observed during treatment were reversed. | |||
| Sperm Counts | Returned to pretreatment values within 18 weeks. |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of key experimental protocols cited in this guide.
Study of Periadolescent Leuprolide Exposure in Rats
-
Animal Model: Male and female Long-Evans rats.
-
Treatment: Daily subcutaneous injections of this compound (50 µg/kg) or saline from postnatal day 25 to 50.
-
Parameters Assessed:
-
Pubertal Onset: Vaginal opening in females and preputial separation in males.
-
Estrous Cyclicity: Daily vaginal lavage to monitor the stage of the estrous cycle.
-
Sexual Behavior: Partner-preference tests were conducted to assess sexual motivation and copulatory behavior.
-
Fertility: Assessed by pairing with sexually experienced partners and monitoring for pregnancy and litter size.
-
-
Reversibility Assessment: Behavioral and physiological parameters were monitored for several weeks following the cessation of treatment.[1][2]
Study of Long-Term GnRH Agonist Treatment in Rhesus Monkeys
-
Animal Model: Adult male rhesus monkeys (Macaca mulatta).
-
Treatment: Intramuscular injections of a GnRH agonist (nafarelin) in a depot formulation for 20 months.
-
Parameters Assessed:
-
Hormone Levels: Serum levels of bioactive LH and testosterone were measured by radioimmunoassay.
-
Testis Size: Measured by calipers.
-
Sperm Counts: Semen samples were collected by electroejaculation.
-
Testicular Histology: Testicular biopsies were performed before, during (at 6, 12, and 20 months), and 8 months after the cessation of treatment. Tissue was processed for light and electron microscopy.
-
-
Reversibility Assessment: All parameters were monitored at regular intervals for up to 18 weeks after the final injection.
Signaling Pathways and Experimental Workflow
To visualize the biological mechanisms and experimental processes, the following diagrams are provided.
Hypothalamic-Pituitary-Gonadal (HPG) Axis and the Action of this compound
Caption: Mechanism of this compound on the HPG axis and its reversal.
Experimental Workflow for Assessing Reversibility
Caption: A typical experimental workflow for assessing reversibility.
Conclusion
The available data from animal models consistently demonstrate that the suppressive effects of this compound on the HPG axis are reversible upon cessation of treatment. The recovery timeline can range from weeks to months, with hormonal and functional restoration preceding the complete normalization of organ weight and histology. Notably, the recovery dynamics can be influenced by the species, duration of exposure, and the specific reproductive parameters being evaluated. This comparative guide highlights the importance of long-term follow-up in preclinical studies to fully characterize the reversibility profile of GnRH agonists. Further research providing detailed, quantitative time-course data on the recovery of hormonal and histological parameters in commonly used rodent models would be beneficial for a more complete understanding and comparison.
References
- 1. Chronic periadolescent leuprolide exposure affects the development of reproductive physiology and behavior of female and male rats differently, but both mature after treatment termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of postnatal this compound treatment on reproductive characteristics in a rodent model of polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decrease of genital organ weights and plasma testosterone levels in rats following oral administration of leuprolide microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Generic vs. Brand-Name Leuprolide Acetate: A Researcher's Guide to Efficacy and Bioequivalence
For researchers, scientists, and drug development professionals, the interchangeability of generic and brand-name drugs is a critical consideration. This guide provides an objective comparison of the efficacy of generic versus brand-name leuprolide acetate (B1210297), a gonadotropin-releasing hormone (GnRH) agonist widely used in research and clinical practice. The following analysis is based on publicly available data from comparative studies.
Leuprolide acetate's mechanism of action involves an initial stimulation followed by a profound suppression of pituitary gonadotropins, leading to a significant reduction in sex hormone levels. This makes it a cornerstone for studies involving hormone-dependent conditions. This guide summarizes key quantitative data, details common experimental protocols for assessing bioequivalence, and provides visual representations of the relevant signaling pathway and experimental workflow.
Comparative Efficacy: Quantitative Data
Multiple studies have been conducted to compare the efficacy of generic this compound formulations with their brand-name counterparts. The primary endpoints in these studies typically include the suppression of testosterone (B1683101) to castrate levels and the reduction of prostate-specific antigen (PSA) in prostate cancer models.
A retrospective observational study comparing a generic this compound microsphere formulation (Boennuokang®) with the branded version (Enantone®) in 116 prostate cancer patients showed no significant differences in the changes in testosterone or PSA levels from baseline to 12 months between the two groups.[1][2] While there were some observed differences in median testosterone levels at certain time points, the overall efficacy in suppressing testosterone and PSA was comparable.[1][2]
| Parameter | Generic (Boennuokang®) (n=64) | Brand-Name (Enantone®) (n=52) | p-value |
| Median Testosterone at 12 Months (ng/dL) | 15.50 (IQR: 10.00–31.25) | 28.00 (IQR: 22.00–37.00) | <0.001 |
| Median PSA at 12 Months (ng/mL) | 0.01 (IQR: 0.01–0.10) | 0.02 (IQR: 0.01–0.16) | >0.05 |
| Change in Testosterone from Baseline to M12 | Not significantly different | Not significantly different | >0.050 |
| Change in PSA from Baseline to M12 | Not significantly different | Not significantly different | >0.050 |
Table 1: Comparison of Testosterone and PSA Levels in Patients Treated with Generic vs. Brand-Name this compound Microspheres.[1][2]
Pharmacokinetic and Pharmacodynamic Equivalence
Bioequivalence studies are crucial for validating the therapeutic interchangeability of generic drugs. These studies assess the pharmacokinetics (PK) and pharmacodynamics (PD) of the generic formulation relative to the reference brand-name product.
A single-dose, randomized study in 48 healthy Chinese male subjects compared the PK and PD profiles of a generic this compound microsphere formulation with the brand-name Enantone®.[3] The study found that while some PK parameters, such as the area under the curve (AUC), were slightly higher for the generic product, the key pharmacodynamic parameters related to testosterone suppression were not significantly different.[3] The castration rate at day 28 was notably higher in the generic group (91.30%) compared to the brand-name group (60.87%).[3]
| Parameter | Generic | Brand-Name (Enantone®) | 90% Confidence Interval of Geometric Mean Ratio |
| Leuprolide Cmax | Higher | Lower | 94.43–118.53% |
| Leuprolide AUC0-t | Higher | Lower | 109.13–141.88% |
| Testosterone AUEC0-t | Not Significantly Different | Not Significantly Different | 88.17–110.55% |
| Castration Rate at Day 28 | 91.30% (21/23) | 60.87% (14/23) | N/A |
Table 2: Pharmacokinetic and Pharmacodynamic Comparison of Generic and Brand-Name this compound.[3]
Experimental Protocols
The validation of generic this compound efficacy relies on rigorous experimental protocols. Below are summaries of methodologies commonly employed in these comparative studies.
Bioequivalence Study Design
Bioequivalence studies for this compound are typically designed as single-dose, randomized, open-label, parallel-group studies in healthy male subjects or patients with prostate cancer.[3][4][5] Key elements of the protocol include:
-
Subject Selection: Healthy male volunteers or patients with a confirmed diagnosis of prostate cancer who are candidates for androgen deprivation therapy.[4][5]
-
Randomization: Subjects are randomly assigned to receive either the generic or the brand-name this compound formulation.
-
Dosing: A single dose of the drug is administered, typically via subcutaneous or intramuscular injection.[3][6]
-
Blood Sampling: Serial blood samples are collected at predefined time points to measure the concentrations of this compound, testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[3][5]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).
-
Pharmacodynamic Analysis: The primary PD endpoint is the suppression of serum testosterone to castrate levels (typically <50 ng/dL or <20 ng/dL).[5][7] The area under the effect curve (AUEC) for testosterone is also calculated.[3]
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means of the PK and PD parameters between the generic and brand-name products are calculated to assess bioequivalence.
Analytical Methods
Accurate quantification of this compound and relevant hormones is essential for these studies.
-
This compound Quantification: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for determining leuprolide concentrations in serum or plasma.[8][9] This method offers high sensitivity and specificity. The general procedure involves protein precipitation from the plasma sample, followed by solid-phase extraction and analysis by LC-MS/MS in the multiple reaction monitoring (MRM) mode.[8]
-
Testosterone Measurement: Serum testosterone levels are commonly measured using a validated radioimmunoassay (RIA) or a chemiluminescence immunoassay (CLIA).[3][10] These immunoassays are based on the principle of competitive binding between labeled and unlabeled testosterone for a limited number of antibody binding sites.
-
PSA Measurement: Prostate-specific antigen (PSA) levels are typically quantified using an electrochemiluminescence immunoassay (ECLIA).[11] This is a highly sensitive and automated method that involves a sandwich immunoassay principle where PSA in the sample binds to two different antibodies, one of which is labeled to generate a light signal upon electrochemical stimulation.
Mechanism of Action: GnRH Receptor Signaling
This compound exerts its effects by acting as a potent agonist of the gonadotropin-releasing hormone (GnRH) receptor in the pituitary gland.[12]
Initially, leuprolide binding to the GnRH receptor stimulates the Gq/11 protein signaling cascade, leading to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[12] This causes a transient surge in testosterone and estrogen levels. However, continuous stimulation of the GnRH receptor leads to its downregulation and desensitization, resulting in a profound and sustained suppression of LH and FSH secretion.[12] This, in turn, dramatically reduces the production of testosterone in males and estrogen in females.
Experimental Workflow for Bioequivalence Assessment
The following diagram illustrates a typical workflow for a clinical study designed to assess the bioequivalence of a generic this compound formulation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Serum testosterone levels using the radioimmunoassay method in healthy Japanese male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A single-dose, randomized, open-labeled, parallel-group study comparing the pharmacokinetics, pharmacodynamics and safety of this compound microspheres 3.75 mg and Enantone® 3.75 mg in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of leuprolide in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. urotoday.com [urotoday.com]
- 11. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
A Comparative Analysis of Side Effect Profiles: Leuprolide Acetate Versus Other GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of leuprolide acetate (B1210297) and other prominent Gonadotropin-Releasing Hormone (GnRH) agonists, including goserelin (B1671991), triptorelin (B344507), and histrelin. The information is compiled from clinical trial data and real-world evidence to support research and development in endocrinology and related fields.
Introduction to GnRH Agonists
GnRH agonists are synthetic peptides that, after an initial stimulation, lead to the downregulation of the pituitary-gonadal axis. This suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion results in a significant reduction of gonadal hormones, such as testosterone (B1683101) and estrogen. This mechanism of action makes them a cornerstone in the treatment of hormone-sensitive conditions like prostate cancer, endometriosis, uterine fibroids, and central precocious puberty. While effective, the induced hypoestrogenic or hypoandrogenic state is associated with a range of side effects. Understanding the nuances in the side effect profiles of different GnRH agonists is crucial for clinical decision-making and the development of new therapeutic strategies.
Comparative Side Effect Profiles
The following tables summarize the incidence of key adverse events associated with leuprolide acetate and other GnRH agonists based on available clinical data. It is important to note that direct head-to-head comparative trials for all agents and all side effects are limited.
General and Endocrine-Related Side Effects
Hot flashes are a hallmark side effect of GnRH agonist therapy due to the profound suppression of sex hormones. The incidence can be high across all agents.
| Side Effect | This compound | Goserelin | Triptorelin | Histrelin |
| Hot Flashes | High incidence reported in numerous studies.[1] | 70% in one study on breast cancer.[2] | Commonly reported. | Commonly reported.[3] |
| Injection Site Reactions | Pain is a common complaint.[4][5] Localized reactions including induration and abscess have been reported.[1] | Generally well-tolerated with a low frequency of side effects associated with depot administration.[6] | Generally well-tolerated.[7] | Pain, redness, swelling, or bruising at the implant site are among the most commonly reported side effects.[8] |
| Weight Changes | Commonly reported.[4] | Weight gain reported in 11% of patients treated with both goserelin and endocrine therapy.[2] | Not frequently reported as a primary side effect in comparative studies. | Weight gain has been reported by some patients.[8] |
| Mood Swings/Depression | Commonly reported.[4] | Noted in clinical practice. | Not frequently highlighted in comparative data. | Changes in mood, including irritability or depression, can occur.[8] |
| Decreased Libido | Expected due to testosterone/estrogen suppression. | Expected side effect. | Expected side effect. | A decrease in libido is a known side effect.[8] |
System-Specific Side Effects
The impact of GnRH agonists on cardiovascular health is a significant consideration, particularly in the context of long-term androgen deprivation therapy for prostate cancer.
| Side Effect | This compound | Goserelin | Triptorelin |
| Cardiovascular Events (Overall) | 5% reported in one real-world data analysis.[9] | 7% reported in one real-world data analysis.[9] | 5% reported in one real-world data analysis.[9] |
| Hypertension | Lower risk compared to some other GnRH agonists in one analysis.[9] | Higher risk of hypertension reported in some real-world data.[9] | Lower risk compared to some other GnRH agonists in one analysis.[9] |
| Myocardial Infarction | Lower risk compared to some other GnRH agonists in one analysis.[9] | Higher risk reported in some real-world data.[9] | Lower risk compared to some other GnRH agonists in one analysis.[9] |
| Thrombosis | Lower risk compared to some other GnRH agonists in one analysis.[9] | Higher risk reported in some real-world data.[9] | Lower risk compared to some other GnRH agonists in one analysis.[9] |
Note: Data from a real-world analysis of Eudra-Vigilance and Food and Drug Administration databases.[9] It is important to consider that real-world data can be influenced by various factors and may not represent the results of a controlled clinical trial.
Long-term use of GnRH agonists can lead to decreased bone mineral density, increasing the risk of osteoporosis and fractures.
| Side Effect | This compound | Goserelin | Triptorelin | Histrelin |
| Decreased Bone Mineral Density | A known long-term side effect.[1] | A known long-term side effect. | A known long-term side effect. | Potential impact on bone density is a significant side effect.[8] |
| Arthralgia (Joint Pain) | Reported in clinical trials.[1] | Noted in clinical practice. | Not frequently highlighted in comparative data. | Not a commonly reported primary side effect. |
A retrospective cohort study comparing goserelin and leuprolide in postmenopausal breast cancer patients receiving adjuvant endocrine therapy revealed the following:
| Side Effect | This compound | Goserelin |
| Abnormal Liver Function | 30% | 13.4% |
| Abnormal Thyroid Function | Lower incidence | Higher incidence |
Note: This data is from a single retrospective study and should be interpreted with caution.[10]
Experimental Protocols
Understanding the methodologies used in clinical trials is essential for interpreting the side effect data. Below is a representative experimental protocol for a comparative study of GnRH agonists.
Study Design: A multicenter, randomized, open-label, parallel-group clinical trial.
Patient Population: Men with advanced prostate cancer.
Randomization: Patients are randomly assigned in a 1:1 ratio to receive either this compound or the comparator GnRH agonist (e.g., triptorelin).
Treatment:
-
This compound Group: Receives intramuscular injections of this compound (e.g., 7.5 mg) every 28 days.
-
Comparator Group: Receives intramuscular injections of the comparator GnRH agonist (e.g., triptorelin 3.75 mg) every 28 days.
Duration: Treatment continues for a predefined period, for example, nine injections.
Primary Endpoints:
-
Percentage of patients achieving and maintaining castrate levels of serum testosterone (defined as ≤ 50 ng/dL).
Secondary Endpoints:
-
Serum levels of LH and PSA.
-
Assessment of bone pain.
-
Quality of life assessments.
-
Pharmacodynamic analysis of testosterone levels.
-
Survival rates.
-
Safety and tolerability, including the incidence and severity of adverse events.
Adverse Event Monitoring: Adverse events are recorded at each study visit and graded for severity according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE). The relationship of the adverse event to the study drug is assessed by the investigator.
Mandatory Visualizations
GnRH Signaling Pathway
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Comparing GnRH Agonist Side Effects
Caption: A typical experimental workflow for a clinical trial.
Conclusion
This compound and other GnRH agonists share a common mechanism of action and, consequently, a similar class of side effects primarily related to hormone suppression. However, available data suggest potential differences in the incidence and severity of certain adverse events. For instance, real-world data indicates variations in cardiovascular risk profiles among different agents. Furthermore, retrospective data points to potential differences in effects on liver and thyroid function between leuprolide and goserelin. Head-to-head, randomized controlled trials are the gold standard for definitively establishing these differences. Researchers and drug development professionals should consider these nuances when designing new studies and developing novel GnRH-based therapies with improved safety profiles.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. zoladexhcp.com [zoladexhcp.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. abbvie.com [abbvie.com]
- 6. Comparison of goserelin and leuprolide in combined androgen blockade therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of triptorelin pamoate and this compound in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Cardiovascular adverse events-related to GnRH agonists and GnRH antagonists: analysis of real-life data from Eudra-Vigilance and Food and Drug Administration databases entries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Statistical Analysis of Leuprolide Acetate in Clinical Studies
Leuprolide acetate (B1210297), a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of hormone-sensitive conditions. Its therapeutic efficacy stems from its ability to suppress sex hormone production. This guide provides a comparative statistical analysis of leuprolide acetate against other hormonal therapies in key clinical indications, supported by experimental data and detailed methodologies.
Mechanism of Action
This compound acts as a potent agonist at the GnRH receptors in the pituitary gland.[1][2] Initially, this leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a temporary surge in testosterone (B1683101) in men and estrogen in women, often referred to as a "tumor flare".[1][3] However, continuous administration leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of LH and FSH secretion.[3][4] This, in turn, significantly reduces the production of gonadal steroids, achieving a state of medical castration.[1][4]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound, a GnRH agonist.
Comparative Efficacy in Advanced Prostate Cancer
In the management of advanced prostate cancer, androgen deprivation therapy (ADT) is a fundamental treatment. This compound is a widely used GnRH agonist for this purpose.
Table 1: this compound vs. Other Hormonal Therapies in Advanced Prostate Cancer
| Comparison | Drug(s) | Primary Efficacy Endpoint | Result | Citation |
| Generic vs. Branded this compound | Boennuokang® (generic) vs. Enantone® (branded) | Testosterone and PSA levels | No significant differences in changes from baseline to months 1, 3, 6, and 12. | [5][6] |
| 1-Month vs. 3-Month Depot | Leuprorelin (B1674837) acetate 1M vs. 3M depot | Testosterone, gonadotropin, and PSA levels | Virtually identical effects on hormone and PSA levels. | [7] |
| This compound vs. Triptorelin (B344507) | This compound 7.5 mg vs. Triptorelin 3.75 mg | Maintenance of castration | Equivalent maintenance of castration between days 29 and 253. | [8] |
| This compound vs. Relugolix (GnRH Antagonist) | This compound vs. Relugolix | Castration resistance-free survival at 48 weeks | Comparable rates (75% for this compound vs. 74% for relugolix). | [9] |
| 6-Month this compound Formulation | This compound 45 mg (6-month depot) | Testosterone suppression to ≤50 ng/dL from Week 4 to 48 | 93.7% of subjects achieved and maintained suppression. | [10] |
Experimental Protocols:
-
Generic vs. Branded this compound (Boennuokang® vs. Enantone®): This was a retrospective, observational study of 116 patients with prostate cancer. Patients were administered either the generic (n=64) or branded (n=52) leuprorelin acetate microspheres, typically at a dose of 3.75 mg every 4 weeks. Serum testosterone and prostate-specific antigen (PSA) levels were monitored at baseline and at 1, 3, 6, and 12 months post-initiation of therapy.[5][6]
-
This compound vs. Relugolix (HERO Trial): In this phase 3 clinical trial involving men with advanced prostate cancer, a key secondary endpoint was castration resistance-free survival. This was defined as the duration from the initial dose to either PSA progression or death from any cause. PSA progression was characterized by a 25% or greater increase in PSA levels, along with an absolute increase of 2 ng/mL or more from the nadir, which was subsequently confirmed by a second PSA measurement taken three or more weeks later.[9]
Experimental Workflow for a Prostate Cancer Clinical Trial
Caption: Generalized workflow for a prostate cancer clinical trial.
Comparative Efficacy in Endometriosis
This compound is also utilized in the treatment of endometriosis, a condition characterized by the growth of endometrial-like tissue outside the uterus.
Table 2: this compound vs. Other Treatments for Endometriosis
| Comparison | Drug(s) | Primary Efficacy Endpoint | Result | Citation |
| This compound vs. Danazol (B1669791) | This compound depot vs. Danazol | Control of pelvic pain | This compound demonstrated significantly better control of pelvic pain. | [11] |
| This compound vs. Letrozole (B1683767) | Depot Leuprolide (3.75 mg/mo) vs. Letrozole (2.5 mg/day) | Symptomatic relief (VAS pain scale) | Both treatments were found to be equally effective with no statistically or clinically significant difference in symptomatic relief. | [12] |
| This compound vs. Dienogest (B1670515) | This compound vs. Dienogest | Change in endometrioma size after 6 months | There was no significant difference in the reduction of endometrioma size between the two treatment groups. | [13] |
| This compound with/without Add-back Therapy | This compound alone vs. with different hormonal add-back regimens | Pelvic pain scores and bone density | All patient groups experienced a significant improvement in pelvic pain. The use of add-back therapy was effective in preserving bone density. | [14] |
Experimental Protocols:
-
This compound vs. Letrozole: A prospective, randomized, comparative study was conducted with 50 women suffering from symptomatic endometriosis. The participants were randomly assigned to receive either depot leuprolide at a dose of 3.75 mg per month or letrozole at a dose of 2.5 mg once daily for a duration of three months. The severity of pain was evaluated using a visual analog scale (VAS) ranging from 1 to 10.[12]
-
This compound vs. Dienogest: This was an analytical observational study employing a pre- and post-treatment design, which included 60 women with endometriomas. Thirty of these women were treated with this compound and the other thirty with dienogest for a period of six months. The size of the endometriomas was assessed by ultrasound before and after the treatment period.[13]
Experimental Workflow for an Endometriosis Clinical Trial
Caption: Generalized workflow for an endometriosis clinical trial.
Comparative Efficacy in Central Precocious Puberty (CPP)
This compound is also a standard treatment for central precocious puberty, where it is used to delay the onset of puberty.
Table 3: Comparison of Different this compound Dosing Regimens in CPP
| Comparison | Dosing Regimen(s) | Primary Efficacy Endpoint | Result | Citation |
| 1-Month vs. 3-Month Depot | 3.75 mg monthly vs. 11.25 mg every 3 months | Luteinizing Hormone (LH) suppression | The 3-monthly regimen resulted in a more significant suppression of LH. | [15][16][17] |
| Different 3-Month Doses | 7.5 mg/month vs. 11.25 mg/3 months vs. 22.5 mg/3 months | LH suppression to <2 IU/l at 6 months | The percentage of children meeting the efficacy criterion was 80% for the 7.5mg dose, 75% for the 11.25mg dose, and 100% for the 22.5mg dose. | [18] |
Experimental Protocols:
-
1-Month vs. 3-Month Depot in CPP: This retrospective cohort study included 143 girls diagnosed with central precocious puberty. Of these, 72 were treated with a monthly regimen of 3.75 mg and 71 with a 3-monthly regimen of 11.25 mg. The study compared anthropometric measurements at the beginning and end of the treatment period. The level of LH suppression was evaluated six months into the therapy.[15][16][17]
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy and safety profiles of generic and branded leuprorelin acetate microspheres in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized open labelled comparative study of the efficacy, safety and tolerability of leuprorelin acetate 1M and 3M depot in patients with advanced prostatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative efficacy of triptorelin pamoate and this compound in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Leuprorelin acetate depot vs danazol in the treatment of endometriosis: results of an open multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ppjp.ulm.ac.id [ppjp.ulm.ac.id]
- 14. This compound depot and hormonal add-back in endometriosis: a 12-month study. Lupron Add-Back Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Effectiveness of this compound administered monthly compared to three-monthly in the treatment of central precocious puberty: evaluation at the end of treatment [frontiersin.org]
- 17. Effectiveness of this compound administered monthly compared to three-monthly in the treatment of central precocious puberty: evaluation at the end of treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of three doses of this compound in the treatment of central precocious puberty: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Gonadotropin Suppression by Leuprolide Acetate: A Comparative Guide to Immunoassays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of immunoassay performance in validating the suppression of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) by leuprolide acetate (B1210297). This document outlines supporting experimental data from various clinical applications and details the methodologies for key experiments.
Leuprolide acetate, a potent gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone in the management of various hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty. Its therapeutic efficacy hinges on the profound suppression of LH and FSH, leading to a significant reduction in gonadal steroid production. Accurate quantification of this suppression is paramount for both clinical monitoring and drug development. Immunoassays are the primary tools for this purpose, offering high sensitivity and specificity.
This guide delves into the data from clinical studies that have employed various immunoassay techniques to validate the effects of this compound. We will explore the mechanism of action, compare quantitative data from different patient populations, and provide detailed protocols for common immunoassay methods.
Mechanism of Action: A Biphasic Response
This compound acts as a super-agonist at the GnRH receptors in the pituitary gland. This interaction elicits a biphasic response:
-
Initial Flare Phase: Upon initial administration, this compound stimulates the GnRH receptors, leading to a transient surge in LH and FSH secretion. This can result in a temporary increase in testosterone (B1683101) in males and estrogen in females.
-
Suppression Phase: Continuous exposure to this compound leads to downregulation and desensitization of the GnRH receptors. This results in a profound and sustained suppression of LH and FSH release, achieving a state of medical castration.
Quantitative Analysis of LH and FSH Suppression
The following tables summarize the quantitative data on LH and FSH suppression by this compound from various clinical studies, categorized by patient population. The data highlights the effectiveness of the treatment, as measured by different immunoassay methodologies.
Table 1: LH and FSH Suppression in Patients with Endometriosis
| Treatment | Analyte | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Suppression | Immunoassay Method | Reference |
| Leuprorelin (B1674837) Acetate (3.75 mg monthly) | LH | 5 U/L | 1 U/L | 80% | Not Specified | [1] |
| Leuprorelin Acetate (3.75 mg monthly) | FSH | 7 U/L | 3 U/L | 57% | Not Specified | [1] |
| This compound (3.75 mg) | Bioactive LH | - | Significantly Suppressed | - | Bioassay | [2] |
Table 2: LH and FSH Suppression in Patients with Prostate Cancer
| Treatment | Analyte | Baseline (Mean) | Post-treatment (Mean) | % Suppression | Immunoassay Method | Reference |
| This compound (22.5 mg 3-month depot) | LH | Decreased from baseline to below the lower limit of quantitation | - | >90% | Not Specified | [3] |
| This compound (22.5 mg 3-month depot) | FSH | Decreased from baseline | - | - | Not Specified | [3] |
| LHRH Agonists (Goserelin, Leuprolide, Triptorelin) | Testosterone | - | 21 ± 56 ng/dl (on time) vs 49 ± 107 ng/dl (late) | - | Not Specified | [4] |
Table 3: LH and FSH Suppression in Children with Central Precocious Puberty (CPP)
| Treatment | Analyte | Baseline (Mean ± SD) | Post-treatment (Mean ± SD) | % Suppression | Immunoassay Method | Reference |
| This compound Depot (3.75 mg monthly) | Peak Stimulated LH | - | 0.6 ± 1.3 IU/L (at 24 weeks) | >96% of patients with LH ≤3 IU/L | Immunoradiometric Assay | [5][6] |
| This compound Depot (3.75 mg monthly) | Peak Stimulated FSH | - | - | 94.4% of patients with LH/FSH ratio <1 | Immunoradiometric Assay | [5][6] |
| This compound (11.25 mg 3-month) | Stimulated LH | - | 1.90 IU/L (3 months), 0.70 IU/L (6 months) | - | Not Specified | [7] |
| This compound (11.25 mg 3-month) | Stimulated FSH | - | 1.9 ± 1.5 IU/L (3 months), 1.35 IU/L (6 months) | - | Not Specified | [7] |
| This compound (45 mg 6-month) | Stimulated LH | >5 IU/L | Median <2 IU/L (from week 12 to 48) | 87.1% of patients <4 IU/L at week 24 | Not Specified | [8] |
Experimental Protocols for Immunoassays
Accurate and reliable quantification of LH and FSH is critical. Below are detailed protocols for two common immunoassay methods: Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA).
Luteinizing Hormone (LH) ELISA Protocol (Sandwich ELISA)
This protocol is a representative example based on commercially available kits.[9][10][11][12]
Materials:
-
Microtiter plate pre-coated with anti-LH monoclonal antibody
-
Patient serum samples, standards, and controls
-
Enzyme conjugate (e.g., HRP-conjugated anti-LH antibody)
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample Addition: Pipette 25-50 µL of standards, controls, and patient samples into the appropriate wells of the microtiter plate.
-
Enzyme Conjugate Addition: Add 100 µL of the enzyme conjugate to each well.
-
Incubation: Cover the plate and incubate for 30-60 minutes at room temperature (18-25°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300-400 µL of wash buffer. After the final wash, invert the plate and blot it on absorbent paper to remove any residual buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well. The color in the wells will change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15-30 minutes of adding the stop solution.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of LH in the patient samples by interpolating their absorbance values on the standard curve.
References
- 1. Treatment of endometriosis with leuprorelin acetate depot: a German multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The hypothalamic-pituitary-ovarian axis in patients with endometriosis is suppressed by this compound but not by danazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Sustained-release, 3-Month this compound Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auajournals.org [auajournals.org]
- 5. Multicenter clinical trial of this compound depot (Luphere depot 3.75 mg) for efficacy and safety in girls with central precocious puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apem :: Annals of Pediatric Endocrinology & Metabolism [e-apem.org]
- 7. The Effect of this compound 11.25 mg 3-Month Formulation in Children with Central Precocious Puberty: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ibl-international.com [ibl-international.com]
- 11. Human Luteinizing hormone ELISA Kit (LH) (ab178658) | Abcam [abcam.com]
- 12. atlas-medical.com [atlas-medical.com]
On-Target Activity of Leuprolide Acetate: A Comparative Guide to Receptor Binding and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of leuprolide acetate's on-target activity, focusing on its interaction with the gonadotropin-releasing hormone (GnRH) receptor. Experimental data is presented to compare its performance with other GnRH receptor agonists, offering valuable insights for researchers in endocrinology, oncology, and reproductive medicine.
Comparative Analysis of GnRH Receptor Binding Affinity
Leuprolide acetate (B1210297) is a potent synthetic agonist of the GnRH receptor.[1][2] Its mechanism of action involves binding to GnRH receptors in the anterior pituitary gland. This initial binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in gonadal steroid production. However, continuous administration of this compound leads to downregulation and desensitization of the GnRH receptors, resulting in a profound suppression of gonadotropin release and a subsequent reduction in testosterone (B1683101) and estrogen levels.[3]
The binding affinity of a drug to its target receptor is a critical determinant of its potency and efficacy. This is often quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity. The following table summarizes the reported binding affinities of this compound and other GnRH agonists.
| Compound | Receptor | Ki (nM) | IC50 (nM) | Reference |
| Leuprolide | GnRH Receptor | 0.64 | - | [4] |
| Triptorelin | GnRH Receptor | Potent Agonist | - | [4] |
| Goserelin (B1671991) | GnRH Receptor | Potent Agonist | - | [4] |
| Buserelin | GnRH Receptor | Potent Agonist | - | [4] |
| Nafarelin | GnRH Receptor | 0.26 | 0.23 | [5] |
| Histrelin | GnRH Receptor | 0.40 | 0.34 | [5] |
Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions, such as the radioligand used and the cell line or tissue source.[4]
While direct head-to-head studies with comprehensive binding affinity data are limited, clinical studies comparing the efficacy of these agonists in achieving testosterone suppression provide indirect evidence of their on-target activity. For instance, one study found that triptorelin, leuprolide, and goserelin were all effective in achieving and maintaining castration levels of testosterone in patients with prostate cancer.[3]
Experimental Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
The following protocol outlines a standard method for determining the binding affinity of a compound like this compound to the GnRH receptor. This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[5]
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., pituitary cells, prostate cancer cell lines).[6]
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).[5]
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.[5]
-
Wash Buffer: Cold assay buffer.[5]
-
Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Scintillation Counter. [5]
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membranes and resuspend them in the assay buffer.
-
Determine the protein concentration of the membrane preparation.[5]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled test compound (this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH agonist).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (this compound) concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and dissociation constant (Kd) of the radioligand.[4]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in confirming the on-target activity of this compound, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the GnRH receptor signaling pathway.
The binding of this compound to the GnRH receptor initiates a signaling cascade through the Gq/11 protein.[7][8] This activates phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[7] DAG activates protein kinase C (PKC), and IP3 stimulates the release of intracellular calcium. These downstream events ultimately lead to the synthesis and secretion of gonadotropins, LH and FSH.[9][10] Continuous stimulation by this compound, however, leads to the desensitization of this pathway.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: map04912 [genome.jp]
- 8. mdpi.com [mdpi.com]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Leuprolide Acetate in a Laboratory Setting
The proper disposal of leuprolide acetate (B1210297) is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. As a potent synthetic gonadotropin-releasing hormone (GnRH) agonist, leuprolide acetate is classified with reproductive toxicity and may damage fertility or an unborn child.[1] Therefore, it requires careful handling and disposal according to established protocols for hazardous pharmaceutical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel involved are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to avoid exposure, particularly through inhalation of dust particles or direct skin contact.[2]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves, such as nitrile rubber (EN374).[2]
-
Eye Protection: Use tightly fitting safety goggles (EN166).[2]
-
Respiratory Protection: When handling the powder form or if dust generation is possible, use an approved mask (EN149) with a P3 particle filter.[2]
-
Lab Coat: A standard lab coat should be worn to protect against skin exposure.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound and materials contaminated with it is incineration by a licensed waste disposal service.[3][4][5] Never dispose of this compound down the drain or in the regular trash.[1][2]
Protocol for Unused or Expired this compound (Solid):
-
Segregation: Isolate the expired or unused this compound from active chemical stocks to prevent accidental use.[6]
-
Packaging:
-
Ensure the waste is in a well-sealed, clearly labeled container. Use the original container if possible.
-
The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard pictograms (e.g., GHS08 for health hazard).[1]
-
-
Storage: Store the packaged waste in a designated and secure Satellite Accumulation Area for hazardous chemical waste.[7] This area must be at or near the point of generation.[7]
-
Collection: Arrange for collection by a licensed professional waste disposal service.[4][5] This service will transport the material for incineration in a chemical incinerator, often equipped with an afterburner and scrubber system.[3][4]
Protocol for Contaminated Lab Materials (e.g., vials, syringes, PPE):
-
Segregation: All items that have come into direct contact with this compound, such as vials, syringes, gloves, and weighing papers, must be treated as contaminated waste.
-
Packaging:
-
Place sharp objects like needles and syringes directly into a designated sharps container for hazardous pharmaceutical waste.
-
Collect non-sharp items (e.g., gloves, contaminated wipes, empty vials) in a robust, leak-proof plastic bag or container.[8] This container should be sealed and clearly labeled as "Hazardous Waste: this compound Contaminated Debris."
-
-
Disposal: Dispose of these containers through your institution's hazardous waste program, which will typically route them for incineration.[9] Handle contaminated packages in the same way as the substance itself.[1]
Spill Cleanup Protocol:
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Cleanup:
-
Packaging: Place the collected spill material and any cleanup supplies (e.g., absorbent pads, wipes) into a sealed container labeled for hazardous waste disposal.[4]
-
Decontamination: Flush the spill area with plenty of water after the material has been collected.[2]
Summary of this compound Properties and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | [3] |
| CAS Number | 74381-53-6 | [2] |
| Hazard Classification | Reproductive Toxicity, Category 1 (H360: May damage fertility or the unborn child) | [1] |
| Primary Disposal Route | Incineration via a licensed waste disposal service | [3][4][5][11] |
| Prohibited Disposal | Do not empty into drains or dispose of in household trash | [1][2][12] |
| PPE Requirements | Nitrile gloves, safety goggles, P3 particle filter mask (if dust is present) | [2] |
| Spill Cleanup | Sweep up solid or use inert absorbent for liquid; place in a sealed container for disposal | [2][4][10] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemos.de [chemos.de]
- 2. polypeptide.com [polypeptide.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. genscript.com [genscript.com]
- 5. genscript.com [genscript.com]
- 6. needle.tube [needle.tube]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory waste | Staff Portal [staff.ki.se]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. paipharma.com [paipharma.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. sdmedwaste.com [sdmedwaste.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Leuprolide Acetate
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Leuprolide acetate (B1210297), a potent gonadotropin-releasing hormone agonist. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel. Leuprolide acetate is classified as a hazardous substance that may impair fertility and cause sensitization through inhalation or skin contact.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various handling procedures. Personnel must be trained in the proper donning and doffing of all equipment.
| Procedure | Gloves | Eye Protection | Respiratory Protection | Lab Coat/Gown |
| Receiving/Unpacking | Double nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
| Handling Powder (Weighing, Reconstitution) | Double nitrile gloves, tested for chemotherapy drug permeation (ASTM D6978) | Tightly fitting safety goggles or face shield | NIOSH-approved N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs |
| Handling Solutions | Double nitrile gloves | Safety glasses with side shields | Not generally required if handled in a ventilated enclosure | Standard lab coat |
| Administering to Animals | Double nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
| Spill Cleanup | Double nitrile gloves, tested for chemotherapy drug permeation (ASTM D6978) | Tightly fitting safety goggles and face shield | NIOSH-approved N95 or higher respirator | Disposable, solid-front gown with tight-fitting cuffs |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields | Not generally required | Standard lab coat |
Operational Plans: Step-by-Step Guidance
Follow these detailed protocols to ensure safe handling of this compound throughout the experimental workflow.
Receiving and Unpacking this compound
-
Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don PPE: Before handling the package, put on a lab coat and double nitrile gloves.
-
Transport: Carefully transport the package to the designated receiving area within the laboratory.
-
Unpack: Open the shipping container and carefully remove the primary container of this compound.
-
Verify Integrity: Inspect the primary container for any breaches in the seal or other damage.
-
Storage: Store the container according to the manufacturer's instructions, typically at controlled room temperature, protected from light.[2][3][4][5]
-
Documentation: Record the receipt of the compound in the laboratory's chemical inventory.
Reconstitution of Powdered this compound
This procedure must be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Prepare Workspace: Decontaminate the work surface of the fume hood.
-
Assemble Materials: Gather the vial of this compound powder, sterile diluent, sterile syringes and needles, and a sharps container.
-
Don PPE: Wear a disposable gown, double nitrile gloves tested for chemotherapy drug permeation, and tightly fitting safety goggles. A NIOSH-approved N95 respirator is mandatory.
-
Reconstitute: Following the specific experimental protocol, carefully inject the prescribed volume of diluent into the vial. Avert the needle from your face.
-
Mix Gently: Gently swirl the vial until the powder is completely dissolved. Do not shake, as this may cause foaming or degradation of the peptide.
-
Label: Clearly label the reconstituted solution with the compound name, concentration, date of reconstitution, and initials of the preparer.
-
Immediate Use or Storage: Use the reconstituted solution immediately or store it as per the protocol's stability data.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
| Waste Type | Container | Disposal Procedure |
| Unused this compound (Powder or Solution) | Original or sealed, labeled container | Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office. |
| Contaminated Sharps (Needles, Syringes) | FDA-cleared sharps container labeled "Hazardous Drug Waste" | Do not recap, bend, or break needles.[6] Once the container is three-quarters full, seal it and arrange for pickup by the EHS office for incineration.[7][8] |
| Contaminated PPE (Gloves, Gown, etc.) | Yellow chemotherapy waste bag or clearly labeled hazardous waste bag | Place all contaminated disposable PPE into the designated waste bag. When full, seal the bag and dispose of it through the EHS office. |
| Grossly Contaminated Materials (e.g., from a spill) | Yellow chemotherapy waste bag or clearly labeled hazardous waste bag | Contain all materials used for spill cleanup in the designated waste bag. Seal and dispose of through the EHS office. |
Emergency Procedures: Spill Cleanup
In the event of a spill, immediately alert others in the vicinity and follow these procedures.
Small Spill (<5 mL of liquid or <5 g of powder)
-
Restrict Access: Cordon off the area of the spill.
-
Don PPE: Put on a disposable gown, double nitrile gloves, safety goggles, and an N95 respirator.
-
Containment:
-
Cleanup: Use forceps to pick up any broken glass and place it in a sharps container. Place all absorbent materials into a yellow chemotherapy waste bag.
-
Decontaminate: Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[9]
-
Dispose: Seal the waste bag and dispose of it as hazardous waste.
-
Doff PPE: Remove PPE and dispose of it in a hazardous waste bag.
-
Wash Hands: Thoroughly wash hands with soap and water.
Large Spill (>5 mL of liquid or >5 g of powder)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify the laboratory supervisor and the institution's EHS office.
-
Restrict Access: Secure the area and prevent entry.
-
Professional Cleanup: Do not attempt to clean up a large spill. Await the arrival of trained EHS personnel.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: General workflow for handling this compound.
Caption: Step-by-step spill cleanup procedure.
References
- 1. england.nhs.uk [england.nhs.uk]
- 2. apopc.asia [apopc.asia]
- 3. inviafertility.com [inviafertility.com]
- 4. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. fda.gov [fda.gov]
- 7. Managing sharps contaminated with pharmaceutical waste – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. Best Way to Get Rid of Used Needles and Other Sharps | FDA [fda.gov]
- 9. dvm360.com [dvm360.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
